N-(2-Poc-ethyl)betulin amide
Description
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Properties
Molecular Formula |
C36H56N2O4 |
|---|---|
Molecular Weight |
580.8 g/mol |
IUPAC Name |
prop-2-ynyl N-[2-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C36H56N2O4/c1-9-22-42-31(41)38-21-20-37-30(40)36-17-12-24(23(2)3)29(36)25-10-11-27-33(6)15-14-28(39)32(4,5)26(33)13-16-35(27,8)34(25,7)18-19-36/h1,24-29,39H,2,10-22H2,3-8H3,(H,37,40)(H,38,41)/t24-,25+,26-,27+,28-,29+,33-,34+,35+,36-/m0/s1 |
InChI Key |
CMHLBLIYLVTMMO-KTQFYHDFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
"N-(2-Poc-ethyl)betulin amide" fundamental properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Poc-ethyl)betulin amide is a functionalized derivative of betulinic acid, a naturally occurring pentacyclic triterpenoid (B12794562) renowned for its diverse biological activities, including potent anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the fundamental properties of this compound. It is specifically designed as a chemical probe for "click chemistry," a powerful tool for molecular ligation. While data on the intrinsic biological activity of this specific derivative is not publicly available, this document summarizes its known physicochemical characteristics and outlines a plausible synthetic route. Furthermore, it provides context by detailing the well-documented biological activities and mechanisms of action of its parent compound, betulinic acid, and related amide derivatives.
Core Physicochemical Properties
This compound is a crystalline solid at room temperature. Its key properties, sourced from commercial suppliers, are summarized below.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₃₆H₅₆N₂O₄ | [1] |
| Formula Weight | 580.9 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥95% | [1] |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL | [1] |
| Storage | -20°C | |
| Stability | ≥ 4 years | |
| Synonyms | Click Tag™ this compound | [1] |
Synthesis and Chemical Reactivity
While a specific, peer-reviewed synthesis protocol for this compound has not been identified in the public domain, a logical synthetic pathway can be inferred from established methods for creating C-28 amide derivatives of betulinic acid.[3][4][5] The process would likely involve a two-stage approach: the synthesis of the N-propargyloxycarbonyl (Poc) protected ethylenediamine (B42938) linker, followed by its amide coupling to the C-28 carboxylic acid of betulinic acid.
Proposed Synthetic Workflow
The proposed synthesis involves two key transformations:
-
Linker Synthesis: Reaction of N-Boc-ethylenediamine with propargyl chloroformate to yield the protected amine linker, followed by deprotection of the Boc group.
-
Amide Coupling: Activation of the C-28 carboxylic acid of betulinic acid using a peptide coupling agent, followed by reaction with the deprotected amine linker to form the final amide bond.
General Experimental Protocols
Stage 1: Synthesis of the Amine Linker (N-(Poc)-ethylenediamine)
-
Protection: To a solution of N-Boc-ethylenediamine and a non-nucleophilic base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0°C, propargyl chloroformate would be added dropwise. The reaction would be stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The product, N-Boc-N'-(Poc)-ethylenediamine, would be isolated via aqueous workup and purified by column chromatography.
-
Deprotection: The purified intermediate would be dissolved in a suitable solvent (e.g., dichloromethane) and treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to remove the Boc protecting group. The volatile components would be removed under reduced pressure to yield the amine linker as a salt.
Stage 2: Amide Coupling
-
Activation: Betulinic acid would be dissolved in an anhydrous solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). A peptide coupling reagent system, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and Hydroxybenzotriazole (HOBt), would be added, and the mixture stirred at 0°C for 30-60 minutes to form the activated ester of betulinic acid.[4]
-
Coupling: The synthesized amine linker salt, neutralized with a base (e.g., triethylamine (B128534) or diisopropylethylamine), would be added to the activated betulinic acid solution. The reaction mixture would be stirred at room temperature for several hours until completion.[4] The final product, this compound, would be isolated by aqueous extraction and purified using silica (B1680970) gel column chromatography.[4]
Chemical Reactivity: Click Chemistry
The terminal alkyne group ("Poc" moiety) is the key functional handle of this molecule, designed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[6] This reaction allows for the efficient and specific covalent linkage of the betulinic acid scaffold to any molecule bearing an azide (B81097) group, forming a stable triazole linkage. This makes the compound a valuable tool for creating betulinic acid conjugates for applications in drug delivery, target identification, and diagnostics.[7]
Biological Activity and Therapeutic Context
There is currently no published data detailing the specific biological activities or signaling pathway interactions of this compound itself. Its primary purpose is as a synthetic building block. However, the betulinic acid scaffold to which it is attached is an extensively studied natural product with significant therapeutic potential.
Biological Activities of Betulinic Acid and its Derivatives
Betulinic acid exhibits a range of pharmacological effects, with its anticancer properties being the most widely investigated.[8][9] Numerous studies have shown that modifications at the C-28 position, typically through the formation of amides or esters, can modulate this activity, sometimes leading to derivatives with enhanced potency and improved solubility.[3][4]
-
Anticancer Activity: Betulinic acid induces apoptosis in various cancer cell lines, including melanoma, colon, and lung cancer.[9] Its cytotoxicity is often selective for tumor cells over normal cells.[9] Amide derivatives at the C-28 position have been shown to possess potent cytotoxic properties.[9]
-
Anti-inflammatory Activity: Betulinic acid and its derivatives have demonstrated anti-inflammatory effects in several preclinical models.
-
Anti-HIV Activity: Betulinic acid was one of the first natural products identified as an inhibitor of HIV-1. Derivatives of betulinic acid have been developed as HIV-1 maturation inhibitors.[10][11]
The following table presents the cytotoxic activity of the parent betulinic acid and a representative C-28 amide derivative against a human melanoma cell line.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Betulinic Acid | A375 (Melanoma) | ~10-20 | [9] |
| 4-isoquinolinyl amide of 3-O-acetyl-betulinic acid | A375 (Melanoma) | 1.48 | [9] |
Signaling Pathway of Betulinic Acid: Induction of Apoptosis
One of the primary mechanisms for the anticancer activity of betulinic acid is the induction of apoptosis through the mitochondrial pathway. This process is independent of the p53 tumor suppressor gene status in many cancer cells. Betulinic acid can directly interact with mitochondria, leading to the release of pro-apoptotic factors.
Conclusion
This compound is a valuable chemical tool that merges the potent biological scaffold of betulinic acid with the versatility of click chemistry. While it is not intended as a standalone therapeutic, its utility lies in its ability to facilitate the creation of novel molecular conjugates. Researchers in drug development can leverage this reagent to attach betulinic acid to targeting moieties, solubilizing agents, or other bioactive molecules, thereby enabling the exploration of new therapeutic strategies and diagnostic tools. Future research involving conjugates synthesized from this molecule will be necessary to elucidate the biological properties of the resulting constructs.
References
- 1. This compound | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Recent Developments in the Functionalization of Betulinic Acid and Its Natural Analogues: A Route to New Bioactive Compounds [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. nioch.nsc.ru [nioch.nsc.ru]
- 6. researchgate.net [researchgate.net]
- 7. Anti-AIDS agents 88. Anti-HIV conjugates of betulin and betulinic acid with AZT prepared via click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Betulinic Acid Derivatives as New Antitumor Agents for Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel betulinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The design, synthesis and structure-activity relationships associated with C28 amine-based betulinic acid derivatives as inhibitors of HIV-1 maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Synthesis and Characterization of N-(2-Poc-ethyl)betulin amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulin (B1666924) and its derivatives, particularly betulinic acid, are naturally occurring pentacyclic triterpenoids that have garnered significant interest in the field of medicinal chemistry.[1][2] These compounds exhibit a wide range of biological activities, including potent antitumor and antiviral properties.[1][3] Structural modification of the betulinic acid scaffold is a common strategy to enhance its therapeutic potential and overcome limitations such as poor solubility.[1] Amide derivatives at the C-28 carboxylic acid position have been shown to possess significant cytotoxic activity.[4][5]
This guide focuses on a specific derivative, N-(2-Poc-ethyl)betulin amide. The "Poc" moiety refers to a propargyloxycarbonyl group, which incorporates a terminal alkyne. This functional group makes the molecule a valuable tool for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecular entities.[6][7] The terminal alkyne allows for covalent ligation to azide-functionalized molecules, such as fluorescent probes, targeting ligands, or drug delivery vehicles, via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[2][8] This guide provides a proposed synthetic route and expected characterization data for this compound to aid researchers in its preparation and use.
Proposed Synthesis of this compound
The proposed synthesis is a multi-step process beginning with the readily available natural product, betulin. The overall strategy involves the selective oxidation of betulin to betulinic acid, followed by the synthesis of the N-(2-Poc-ethyl)amine side chain, and finally, the amide coupling of these two fragments.
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
2.2.1 Step 1: Synthesis of Betulinic Acid (1) from Betulin
Principle: Selective oxidation of the primary hydroxyl group at C-28 of betulin to a carboxylic acid, yielding betulinic acid. The secondary hydroxyl at C-3 remains largely unaffected under these conditions.
Procedure:
-
Suspend betulin (1.0 eq) in acetone (B3395972) at 0 °C in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add Jones reagent (CrO₃/H₂SO₄) dropwise to the stirring suspension.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding isopropanol (B130326) until the orange-brown color disappears.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Redissolve the crude product in ethyl acetate (B1210297) and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude betulinic acid by column chromatography on silica (B1680970) gel or by recrystallization.
2.2.2 Step 2: Synthesis of N-(2-Aminoethyl)propargyloxycarbonyl-carbamate (2)
Principle: This is a proposed multi-step synthesis for the amine sidechain. It involves mono-protection of ethylenediamine, reaction with a propargylating agent, and subsequent deprotection.
Procedure:
-
Mono-Boc Protection: Dissolve ethylenediamine (excess, e.g., 5-10 eq) in a suitable solvent like dichloromethane (B109758) (DCM) or ethanol.[10] Cool the solution to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1.0 eq) in the same solvent dropwise. Stir the reaction at room temperature overnight.
-
Perform an aqueous work-up to remove the excess diamine and isolate the mono-Boc protected product.
-
Propargylation: Dissolve the mono-Boc-ethylenediamine (1.0 eq) and a non-nucleophilic base such as triethylamine (B128534) or diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C and add propargyl chloroformate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo. Purify the N-Boc, N'-Poc protected intermediate by column chromatography.
-
Boc Deprotection: Dissolve the purified intermediate in DCM and add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature for 1-2 hours until TLC indicates complete removal of the Boc group.
-
Remove the solvent and excess acid under reduced pressure to yield the amine sidechain (2), likely as a salt (e.g., TFA salt), which can be used directly in the next step with an additional equivalent of base.
2.2.3 Step 3: Amide Coupling to form this compound (3)
Principle: Formation of an amide bond between the C-28 carboxylic acid of betulinic acid and the primary amine of the sidechain using a peptide coupling agent.[1][3]
Procedure:
-
Dissolve betulinic acid (1, 1.0 eq), 1-hydroxybenzotriazole (B26582) (HOBt, 1.5 eq), and the amine sidechain (2, 1.2 eq) in anhydrous dimethylformamide (DMF).
-
Add a base such as DIPEA (3.0 eq) to the mixture.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) to the reaction mixture and stir at room temperature for 20-24 hours.[1]
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a saturated brine solution and extract with ethyl acetate (3 x volumes).[1]
-
Combine the organic phases, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent to obtain the crude product.
-
Purify the final compound, this compound (3), by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane).[1]
Characterization
Physicochemical and Spectroscopic Data
The following table summarizes the expected quantitative data for the successfully synthesized and purified this compound.
| Parameter | Expected Value | Source/Justification |
| Molecular Formula | C₃₆H₅₆N₂O₄ | From structure |
| Molecular Weight | 580.85 g/mol | Calculated from formula |
| Appearance | White to off-white crystalline solid | Typical for triterpenoid (B12794562) derivatives |
| Purity | >95% | Target purity after chromatography |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~4.72 (s, 1H), ~4.60 (s, 1H), ~4.65 (s, 2H), ~3.20 (m, 1H), ~2.45 (t, 1H), ~1.69 (s, 3H), 0.8-1.5 (multiple s, CH₃) | Predicted based on betulinic acid amide spectra and Poc group signals.[11] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~176 (C=O, amide), ~156 (C=O, carbamate), ~150 (C), ~109 (CH₂), ~79 (CH), ~75 (CH), ~55 (CH₂), ~56, 50, 42, 40, 38, 37, 34, 32, 30, 29, 25, 20, 19, 18, 16, 14 (Triterpenoid backbone) | Predicted based on known data for betulinic acid derivatives.[11] |
| Mass Spectrometry (ESI+) | m/z 581.4262 [M+H]⁺ | Calculated for C₃₆H₅₇N₂O₄⁺ |
| IR Spectroscopy (cm⁻¹) | ~3300 (N-H, O-H stretch), ~3290 (≡C-H stretch), ~2940, 2870 (C-H stretch), ~2125 (C≡C stretch), ~1690 (C=O carbamate), ~1640 (C=O amide I), ~1540 (N-H bend, amide II) | Characteristic vibrational frequencies for the functional groups present. |
| Solubility | Soluble in DMSO, DMF, Ethanol | Common solubility for such derivatives. |
Applications in Drug Discovery and Chemical Biology
The incorporation of a terminal alkyne into the betulinic acid scaffold transforms it into a versatile chemical probe. The primary application lies in its use in CuAAC click chemistry.
Caption: Application of this compound in biomedical research.
This "clickable" derivative can be conjugated to various molecular entities to:
-
Develop targeted drug delivery systems: By attaching it to a tumor-targeting ligand.
-
Facilitate bio-imaging: Conjugation with a fluorescent dye allows for the visualization of the compound's distribution in cells or tissues.[12]
-
Aid in mechanism-of-action and target identification studies: The alkyne handle can be used to pull down binding partners from cell lysates.[13]
-
Improve pharmacokinetic properties: Attachment to polymers like polyethylene (B3416737) glycol (PEG) can enhance solubility and circulation time.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and cytotoxicity of betulin and betulinic acid derived 30-oxo-amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The potential of click reactions for the synthesis of bioactive triterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Click chemistry - Wikipedia [en.wikipedia.org]
- 9. Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
The Dawn of a New Therapeutic Era: A Technical Guide to the Discovery of Novel Bioactive Betulin Amides
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor in the field of medicinal chemistry. In recent years, the natural pentacyclic triterpenoid (B12794562) betulin (B1666924) and its derivatives have emerged as a promising scaffold for the development of new drugs, particularly in oncology and virology. This technical guide delves into the discovery of bioactive betulin amides, offering a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action. Through a meticulous presentation of quantitative data, detailed experimental protocols, and insightful visualizations of signaling pathways and experimental workflows, this document aims to equip researchers with the knowledge to navigate and contribute to this exciting area of drug discovery.
The Therapeutic Promise of Betulin and its Amide Derivatives
Betulin, readily available from the bark of birch trees, and its oxidized form, betulinic acid, have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] However, their therapeutic potential is often hampered by poor solubility and limited bioavailability.[3] To overcome these limitations, medicinal chemists have turned to structural modifications, with the synthesis of amide derivatives at the C-28 carboxyl group of betulinic acid proving to be a particularly fruitful strategy.[4][5] These modifications have been shown to significantly enhance cytotoxic potency and improve pharmacokinetic profiles.[3][4]
This guide will explore the landscape of these novel betulin amides, providing a structured understanding of their development from synthesis to biological characterization.
Quantitative Bioactivity Data of Novel Betulin Amides
The following tables summarize the in vitro cytotoxic and antiviral activities of various betulin amide derivatives, providing a comparative overview of their potency against different cell lines and viruses.
Table 1: Anticancer Activity of Betulinic Acid Amide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| BA-1 | A549 (Lung Carcinoma) | 11.57 - 17.32 | [6] |
| A2780 (Ovarian Carcinoma) | 11.57 - 17.32 | [6] | |
| 8505C (Thyroid Carcinoma) | 11.57 - 17.32 | [6] | |
| 518A2 (Melanoma) | 11.57 - 17.32 | [6] | |
| MCF-7 (Breast Cancer) | 11.57 - 17.32 | [6] | |
| Compound 6g (23-hydroxy BA derivative) | HL-60 (Leukemia) | 10.47 | [7] |
| Compound 19 (3-O-acetyl-BA isoquinolinyl amide) | A375 (Melanoma) | 1.48 | [8] |
| Compound 3c | MGC-803 (Gastric Cancer) | 2.3 | [9] |
| PC3 (Prostate Cancer) | 4.6 | [9] | |
| A375 (Melanoma) | 3.3 | [9] | |
| Bcap-37 (Breast Cancer) | 3.6 | [9] | |
| A431 (Skin Carcinoma) | 4.3 | [9] |
Table 2: Antiviral Activity of Betulin and Betulonic Acid Amide Derivatives
| Compound | Virus | EC50 (µM) | Reference |
| Bevirimat (BMS-955176) | HIV-1 | 0.040 | [6][10] |
| Compound 30 (Bevirimat derivative) | HIV-1 | 0.016 | [6][10] |
| Betulonic acid octadecylamide | Herpes Simplex Virus Type 1 (HSV-1) | - | [11] |
| Betulonic acid 3-oxime with L-methionine | HIV-1 | - | [11] |
| 3-O-β-chacotriosyl BA amide (S-10) | SARS-CoV-2 (Omicron and other variants) | 0.82 - 5.45 | [12] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of betulin amides and their subsequent biological evaluation.
General Synthesis of C-28 Betulinic Acid Amides
The synthesis of amide derivatives at the C-28 position of betulinic acid is a common strategy to enhance bioactivity.[4] Two primary methodologies are frequently employed:
Methodology 1: Acyl Chloride Formation
-
Acyl Chloride Intermediate: Betulinic acid is reacted with an excess of a chlorinating agent, such as oxalyl chloride or thionyl chloride, in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Amination: The resulting acyl chloride is then reacted with a primary or secondary amine in the presence of a base, such as triethylamine (B128534) (Et3N) or pyridine, to yield the corresponding amide.[6]
Methodology 2: EDC/HOBt Coupling
-
Activation of Carboxylic Acid: Betulinic acid is dissolved in a suitable solvent (e.g., DCM or dimethylformamide - DMF). A coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and an additive, like hydroxybenzotriazole (B1436442) (HOBt), are added to the solution to activate the carboxylic acid.[4]
-
Amide Bond Formation: The desired amine is then added to the reaction mixture, which is stirred at room temperature until the reaction is complete, as indicated by TLC.[4]
In Vitro Cytotoxicity Assays
The cytotoxic activity of the synthesized betulin amides against various cancer cell lines is typically evaluated using colorimetric assays such as the MTT or SRB assay.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the betulin amide derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Solubilization: The viable cells metabolize the MTT into purple formazan crystals, which are then solubilized by adding a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[9]
SRB Assay Protocol
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.
-
Cell Fixation: After treatment, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with a solution of sulforhodamine B (SRB).
-
Washing and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 510 nm), and the IC50 value is determined.[13][14]
Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Signaling Pathways
Betulin and its derivatives often exert their anticancer effects by inducing apoptosis, a form of programmed cell death. A key mechanism involves the intrinsic or mitochondrial pathway of apoptosis.[3]
Caption: Intrinsic apoptosis pathway induced by betulin amides.
Experimental Workflow
The discovery and development of novel bioactive betulin amides follow a systematic workflow, from initial synthesis to preclinical evaluation.
Caption: A typical workflow for discovering bioactive betulin amides.
Conclusion and Future Directions
The derivatization of betulin and betulinic acid into novel amides has proven to be a highly effective strategy for generating potent anticancer and antiviral agents. The data and protocols presented in this guide underscore the vast potential of this natural product scaffold in modern drug discovery. Future research should focus on expanding the structural diversity of these amides, exploring novel therapeutic targets, and employing advanced drug delivery systems to further enhance their bioavailability and clinical utility. The continued investigation of betulin amides holds the promise of delivering next-generation therapies for a range of challenging diseases.
References
- 1. Selected Plant Triterpenoids and Their Derivatives as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Betulin and its derivatives as novel compounds with different pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer properties of ester derivatives of betulin in human metastatic melanoma cells (Me-45) | springermedizin.de [springermedizin.de]
- 4. Development of New Amide Derivatives of Betulinic Acid: Synthetic Approaches and Structural Characterization [mdpi.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological activity of 28-amide derivatives of 23-hydroxy betulinic Acid as antitumor agent candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Betulinic acid derived amides are highly cytotoxic, apoptotic and selective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel betulinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Developments in the Functionalization of Betulinic Acid and Its Natural Analogues: A Route to New Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Synthesis and antiviral activity of amides and conjugates of betulonic acid with amino acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization, and biological evaluation of 3-O-β-chacotriosyl betulinic acid amide derivatives as novel small-molecule Omicron - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and cytotoxicity of betulin and betulinic acid derived 30-oxo-amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Betulinic acid derived hydroxamates and betulin derived carbamates are interesting scaffolds for the synthesis of novel cytotoxic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Betulinic Acid Amides: A Look into the Mechanism of Action of N-(2-Poc-ethyl)betulin amide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-(2-Poc-ethyl)betulin amide is a synthetic derivative of betulin, a naturally occurring pentacyclic triterpenoid. While specific research on the mechanism of action of this compound is not extensively available in current literature, its structural similarity to other well-studied betulinic acid amides allows for an inferred mechanism based on the broader class of compounds. Betulinic acid and its derivatives are known to exhibit a range of biological activities, most notably potent anti-cancer properties. The primary mechanism of action for these compounds is the induction of apoptosis in cancer cells through the mitochondrial pathway. This guide will provide a comprehensive overview of the presumed mechanism of action of this compound, drawing upon the established knowledge of its parent compounds and related amide derivatives. We will delve into the key signaling pathways, present available quantitative data from related compounds, and outline relevant experimental protocols.
Introduction to Betulinic Acid and its Derivatives
Betulinic acid, a lupane-type pentacyclic triterpenoid, is a natural product found in the bark of several plant species, including the white birch (Betula pubescens). It has garnered significant attention in the scientific community for its diverse pharmacological properties, which include anti-inflammatory, anti-HIV, and potent anti-cancer activities.[1][2] A key advantage of betulinic acid and its derivatives is their selective cytotoxicity towards tumor cells, while showing minimal effects on normal cells.[1]
To enhance the therapeutic efficacy and overcome challenges such as poor bioavailability, numerous synthetic derivatives of betulinic acid have been developed.[3][4] Modifications at the C-3 and C-28 positions of the betulinic acid scaffold have been a primary focus of these efforts.[5] this compound is one such derivative, featuring a propargyloxycarbonyl (Poc) group. This alkyne-containing moiety makes it particularly suitable for "click chemistry" applications, allowing for its conjugation to other molecules to create more complex and targeted therapeutic agents.[6][7]
Postulated Mechanism of Action
The mechanism of action of this compound is likely to mirror that of other C-28 amide derivatives of betulinic acid. The central mechanism is the induction of apoptosis, or programmed cell death, in cancer cells via the intrinsic mitochondrial pathway.
Induction of Apoptosis via the Mitochondrial Pathway
The mitochondrial pathway of apoptosis is a key target for many anti-cancer agents. Betulinic acid and its derivatives initiate this cascade through the following steps:
-
Generation of Reactive Oxygen Species (ROS): The compound is believed to induce oxidative stress within cancer cells, leading to an increase in the production of ROS.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The accumulation of ROS leads to the permeabilization of the outer mitochondrial membrane.
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the intermembrane space of the mitochondria into the cytoplasm.[1]
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome.
-
Caspase Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases such as caspase-3 and caspase-7.[8]
-
Execution of Apoptosis: The executioner caspases cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.
Figure 1: Postulated mitochondrial apoptosis pathway induced by this compound.
Modulation of Other Signaling Pathways
In addition to the direct induction of apoptosis, betulinic acid and its derivatives have been shown to modulate other critical signaling pathways involved in cancer cell proliferation and survival:
-
MAPK/Nrf2 Pathway: Betulinic acid has been observed to attenuate oxidative stress by regulating the MAPK/Nrf2 signaling pathway.[9] This suggests a complex role where it can both induce and modulate cellular responses to oxidative stress.
-
YY1/FAS Signaling Pathway: Studies have indicated that betulinic acid can improve nonalcoholic fatty liver disease by inhibiting fatty acid synthase (FAS) expression through the transcriptional suppression of Yin Yang 1 (YY1).[10] This pathway may also be relevant in certain cancers that rely on de novo fatty acid synthesis.
-
Proteasome Inhibition: Some derivatives of betulinic acid have been identified as proteasome inhibitors, which can lead to the accumulation of misfolded proteins and induce apoptosis in cancer cells.[11]
Quantitative Data from Related Betulinic Acid Amides
While specific quantitative data for this compound is not available, the following table summarizes the cytotoxic activities of other betulinic acid amide derivatives against various cancer cell lines, providing a benchmark for the potential potency of this class of compounds.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Betulinic acid amide derivative 45 | T. cruzi | Trypanosomiasis | 1.8 | [12] |
| Betulinic acid amide derivative 46 | T. cruzi | Trypanosomiasis | 5.4 | [12] |
| Betulinic acid amide derivative 48 | T. cruzi | Trypanosomiasis | 5.0 | [12] |
| 4-isoquinolinyl amide of 3-O-acetyl-betulinic acid (compound 19) | A375 | Melanoma | 1.48 | [13] |
| 3β-O-acetyl-30-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl)-sulfanyl]-betulinic acid | Melanoma cell line | Melanoma | 8.8 | [3] |
| 3β-O-acetyl-30-{5-[4-(dimethylamino)phenyl]-1H-1,2,4-triazol-3-yl)sulfanyl}-betulinic acid | Melanoma cell line | Melanoma | 20.7 | [3] |
Experimental Protocols
To investigate the mechanism of action of this compound, a series of in vitro experiments would be necessary. The following are detailed methodologies for key experiments.
Cell Viability and Cytotoxicity Assay
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
Protocol:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
-
Figure 2: Workflow for the MTT cell viability assay.
Apoptosis Assay by Flow Cytometry
This assay quantifies the percentage of apoptotic cells.
-
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, a characteristic of late apoptotic or necrotic cells.
-
Protocol:
-
Treat cells with this compound at its IC50 concentration for a predetermined time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. The cell population can be distinguished into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Caspase Activity Assay
This assay measures the activity of key executioner caspases.
-
Principle: This is a colorimetric or fluorometric assay that uses a specific peptide substrate conjugated to a reporter molecule (p-nitroaniline or a fluorophore). When the caspase is active, it cleaves the substrate, releasing the reporter molecule, which can be quantified.
-
Protocol:
-
Treat cells with the compound and prepare cell lysates.
-
Add the caspase-3/7 substrate to the cell lysate.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader.
-
The increase in signal is proportional to the caspase activity.
-
Conclusion and Future Directions
This compound, as a derivative of the promising anti-cancer agent betulinic acid, holds significant potential as a therapeutic agent or as a tool for developing more complex drug conjugates. Based on the extensive research on its parent compounds and related amides, its primary mechanism of action is likely the induction of apoptosis via the mitochondrial pathway. However, to fully elucidate its specific pharmacological profile, further in-depth studies are required. Future research should focus on:
-
Determining the cytotoxic profile of this compound across a panel of cancer cell lines.
-
Confirming the induction of apoptosis and elucidating the key molecular players in the apoptotic pathway.
-
Investigating its effects on other relevant signaling pathways to identify potential additional mechanisms of action.
-
Utilizing its "click chemistry" handle to synthesize and evaluate novel drug conjugates with enhanced targeting and efficacy.
The exploration of this compound and similar derivatives will undoubtedly contribute to the development of novel and effective anti-cancer therapies.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. Drug Delivery Systems of Betulin and Its Derivatives: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Pharmacological Properties, and Potential Molecular Mechanisms of Antitumor Activity of Betulin and Its Derivatives in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | Cayman Chemical | Biomol.com [biomol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Betulinic Acid Attenuates Oxidative Stress in the Thymus Induced by Acute Exposure to T-2 Toxin via Regulation of the MAPK/Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Betulinic acid improves nonalcoholic fatty liver disease through YY1/FAS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Biological Evaluation of Betulinic Acid Derivatives as New Antitumor Agents for Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical Strategies towards the Synthesis of Betulinic Acid and Its More Potent Antiprotozoal Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Betulinic acid derived amides are highly cytotoxic, apoptotic and selective - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of Alkyne-Derivatized Betulin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of alkyne-derivatized betulin (B1666924), a class of compounds with significant potential in medicinal chemistry, particularly in the development of novel anticancer agents. The introduction of an alkyne functional group onto the betulin scaffold offers a versatile handle for further chemical modifications, such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), and can significantly influence the compound's biological activity. This document summarizes key physicochemical data, details experimental protocols for synthesis and characterization, and visualizes relevant biological pathways and experimental workflows.
Physicochemical Properties
The physicochemical properties of alkyne-derivatized betulin derivatives, such as lipophilicity and solubility, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. The introduction of the alkyne group generally increases the lipophilicity of the parent betulin molecule.
Lipophilicity and Solubility
Betulin itself is a highly lipophilic molecule with poor aqueous solubility.[1][2] Its derivatives, including those with alkyne moieties, are generally expected to be sparingly soluble in water but soluble in common organic solvents.[3][4]
Table 1: Physicochemical Properties of Selected Alkyne-Derivatized Betulin Derivatives
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | logP (Calculated) | logS (Calculated) |
| 28-O-propynoylbetulin (EB5) | Alkyne ester at C-28 | C₃₃H₅₀O₃ | 494.75 | 190-191[5] | 6.83 | -7.14 |
| 28-O-propargyloxycarbonylbetulin (EB25/1) | Alkyne carbamate (B1207046) at C-28 | C₃₄H₅₂O₄ | 524.78 | 140-142[5] | 7.21 | -7.89 |
| 3,28-di-O-propynoylbetulin | Alkyne esters at C-3 and C-28 | C₃₆H₅₀O₄ | 546.78 | Data not available | Data not available | Data not available |
| 28-O-acetyl-3-O'-(phenylpropynoyl)betulin | Phenylalkyne ester at C-3, acetyl at C-28 | C₄₁H₅₆O₄ | 612.88 | Data not available | Data not available | Data not available |
Note: Calculated logP and logS values for EB5 and EB25/1 were obtained from in silico predictions.[3] Experimental data can vary based on the methodology used.
Experimental Protocols
The synthesis of alkyne-derivatized betulin typically involves the esterification of the hydroxyl groups of betulin with an alkyne-containing carboxylic acid. The Steglich esterification is a commonly employed method due to its mild reaction conditions.
General Synthesis of 28-O-Alkynyl Betulin Derivatives via Steglich Esterification
This protocol describes a general procedure for the synthesis of 28-O-propynoylbetulin (EB5) as an example. The same principle can be applied for the synthesis of other alkynyl esters at the C-28 position by selecting the appropriate alkynoic acid.
Materials:
-
Betulin
-
Propynoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/ethanol mixture)
Procedure:
-
Dissolve betulin (1 mmol) and propynoic acid (1.1 mmol) in anhydrous dichloromethane (5 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture to -10 °C in an ice-salt bath.
-
In a separate flask, dissolve DCC (1.12 mmol) and a catalytic amount of DMAP (0.08 mmol) in anhydrous dichloromethane (1 mL).
-
Add the DCC/DMAP solution dropwise to the betulin/propynoic acid mixture while maintaining the temperature at -10 °C.
-
Allow the reaction to stir at -10 °C for 5 hours.
-
Gradually bring the reaction mixture to room temperature and continue stirring for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 0.5 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., dichloromethane:ethanol, 20:1, v/v) to yield the pure 28-O-propynoylbetulin.[6]
Synthesis of 3,28-di-O-propynoylbetulin
To synthesize the di-substituted derivative, the molar equivalents of propynoic acid, DCC, and DMAP are increased relative to betulin. The purification process may require adjustments to the chromatographic conditions to separate the desired product from mono-substituted and unreacted starting material.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental and biological aspects of alkyne-derivatized betulin.
Experimental Workflow
Biological Signaling Pathways
Alkyne-derivatized betulin derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell survival and apoptosis.[7][8] Specifically, they have been reported to inhibit the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Betulin - Wikipedia [en.wikipedia.org]
- 4. A Novel Betulinic Acid Analogue: Synthesis, Solubility, Antitumor Activity and Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Acetylenic Synthetic Betulin Derivatives Inhibit Akt and Erk Kinases Activity, Trigger Apoptosis and Suppress Proliferation of Neuroblastoma and Rhabdomyosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acetylenic Synthetic Betulin Derivatives Inhibit Akt and Erk Kinases Activity, Trigger Apoptosis and Suppress Proliferation of Neuroblastoma and Rhabdomyosarcoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Methodological Profile of N-(2-Poc-ethyl)betulin amide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Following a comprehensive search of publicly available scientific literature and chemical databases, specific experimental spectroscopic data (NMR, IR, MS) and a detailed synthesis protocol for the target compound, "N-(2-Poc-ethyl)betulin amide," could not be located. The following guide has been constructed based on established methodologies for the synthesis and characterization of structurally related betulin (B1666924) derivatives, particularly lupane-type triterpenoid (B12794562) amides and compounds functionalized for click chemistry.
Compound Overview
This compound is a derivative of betulin, a naturally occurring pentacyclic triterpenoid. Its structure is characterized by the lupane (B1675458) skeleton, modified at the C-28 position with an amide linkage to a 2-aminoethyl group. This ethylamino moiety is further protected with a prop-2-yn-1-yloxycarbonyl (Poc) group, which introduces a terminal alkyne. This alkyne functionality serves as a "click chemistry handle," enabling the molecule to be conjugated to other molecules (e.g., fluorescent probes, targeting ligands, or polymers) via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Representative Experimental Protocol: Synthesis of a Betulin-28-Amide
While the exact protocol for this compound is not available, a general procedure for the synthesis of amides at the C-28 position of the related betulinic acid is well-documented.[1] This typically involves the activation of the C-28 carboxylic acid followed by reaction with an amine. A plausible synthetic route starting from betulin would first involve oxidation of the C-28 primary alcohol to a carboxylic acid to form betulinic acid, followed by amidation.
Materials:
-
Betulinic Acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N-(2-Poc-ethyl)amine (or appropriate amine precursor)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Sodium Bicarbonate (NaHCO3) solution, saturated
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Betulinic acid is dissolved in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
EDC (1.5 equivalents) and HOBt (1.5 equivalents) are added to the solution, and the mixture is stirred at 0 °C for 30 minutes to activate the carboxylic acid.
-
The desired amine (e.g., N-(2-Poc-ethyl)amine, 1.2 equivalents) and a non-nucleophilic base such as Et3N or DIPEA (2.0 equivalents) are added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with DCM and washed sequentially with saturated NaHCO3 solution and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane or ethyl acetate (B1210297) in hexanes).
Spectroscopic Data Presentation
The following tables outline the expected spectroscopic characteristics for a compound with the structure of this compound, based on typical values for the lupane skeleton and the relevant functional groups.[2][3][4][5][6]
Table 1: Nuclear Magnetic Resonance (NMR) Data
Data not publicly available. Representative chemical shifts for the class of compounds are provided.
| ¹H-NMR (Proton) | ¹³C-NMR (Carbon) |
| Chemical Shift (δ) ppm | Assignment |
| 4.70-4.55 | Olefinic (=CH₂)[3] |
| 3.20-3.40 | -CH₂-NH- |
| 3.20 (dd) | H-3 (α-OH)[3] |
| ~2.40 (t) | Alkyne ≡C-H |
| 1.70-0.75 (multiple s) | Methyl groups (x7)[3] |
| Remainder of lupane skeleton protons |
Table 2: Infrared (IR) Spectroscopy Data
Data not publicly available. Representative absorption frequencies are provided.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3300-3500 (broad) | O-H stretch (C-3 alcohol) & N-H stretch (amide)[7][8][9] |
| ~3300 (sharp, weak) | ≡C-H stretch (terminal alkyne)[7][9][10] |
| 2950-2850 | C-H stretch (alkane)[9] |
| 2100-2250 (weak) | C≡C stretch (alkyne)[7][9][10] |
| 1640-1680 | C=O stretch (Amide I band)[10] |
| 1515-1570 | N-H bend (Amide II band) |
| ~1640 | C=C stretch (alkene)[9] |
Table 3: Mass Spectrometry (MS) Data
Data not publicly available. Expected fragmentation patterns are described.
| m/z Value | Interpretation |
| [M+H]⁺ | Protonated molecular ion. |
| [M-H₂O]⁺ | Loss of water from the C-3 hydroxyl group. |
| [M-Amide]⁺ | Cleavage of the amide bond is a common fragmentation pathway for amides.[11] |
| RDA fragments | Retro-Diels-Alder fragmentation of Ring C is characteristic of the lupane skeleton.[12] This can lead to diagnostic ions for the AB and DE ring systems. |
Visualization of Workflows
The following diagrams illustrate the general synthetic approach to betulin amides and the subsequent application of the alkyne-functionalized product in a click chemistry reaction.
Caption: General workflow for the synthesis of this compound.
Caption: Application of this compound in a CuAAC reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Pentacyclic Triterpenoids Isolated from Celastraceae: A Focus in the 13C-NMR Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isca.me [isca.me]
- 4. Elesesterpenes A–K: Lupane-type Triterpenoids From the Leaves of Eleutherococcus sessiliflorus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOFMS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Promise of Betulin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulin (B1666924), a naturally occurring pentacyclic triterpene found abundantly in the bark of birch trees, and its derivatives have emerged as a promising class of compounds with a broad spectrum of pharmacological activities. Extensive research has highlighted their significant potential in therapeutic areas such as oncology and inflammatory diseases. This technical guide provides an in-depth overview of the core therapeutic applications of betulin derivatives, focusing on their anticancer and anti-inflammatory properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to support further research and development in this field.
Anticancer Potential of Betulin Derivatives
Betulin and its derivatives, most notably betulinic acid, have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanism of action is multifaceted, primarily involving the induction of apoptosis through the mitochondrial pathway.[1] Furthermore, these compounds have been shown to inhibit angiogenesis and overcome drug resistance, making them attractive candidates for cancer therapy.[2] Modifications to the betulin backbone have led to the synthesis of novel derivatives with enhanced solubility and greater therapeutic efficacy.
Quantitative Data: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various betulin derivatives against a range of human cancer cell lines, providing a comparative view of their cytotoxic potential.
Table 1: IC50 Values of Betulin Derivatives against Various Cancer Cell Lines (µM)
| Derivative | MCF-7 (Breast) | A549 (Lung) | PC-3 (Prostate) | HCT-116 (Colon) | HepG2 (Liver) | Me-45 (Melanoma) |
| Betulin | 38.82[3] | 15.51[3] | 32.46[3] | 30.02 | 20.47 | >100 |
| Betulinic Acid | 8.32 | - | - | - | - | - |
| Betulin-l-Lys-NH2 | - | - | - | - | - | 2.456 (72h)[1] |
| Betulin-l-Orn-NH2 | - | - | - | - | - | 2.465 (72h)[1] |
| 28-O-Propynoylbetulin | - | - | - | - | - | - |
| Compound 8f (Thiosemicarbazone derivative) | 5.86 | - | - | - | - | - |
| Compound 3c (C-28 amino substituted) | 3.6 | 4.3 | 4.6 | - | - | 3.3 |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and specific assay used.
Anti-inflammatory Properties of Betulin Derivatives
Betulin and its derivatives exhibit significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[4][5] They have been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as interleukin-6 (IL-6) and cyclooxygenase-2 (COX-2).[4][5] This positions them as potential therapeutic agents for a range of inflammatory conditions.
Quantitative Data: Anti-inflammatory Activity
Table 2: Effect of Betulin Derivatives on Inflammatory Markers
| Derivative | Target | Effect | Cell Line |
| Betulin | IL-6 Secretion | Reduction | Murine Macrophages |
| Betulinic Acid | IL-6 Secretion | Reduction | Murine Macrophages |
| Bet-Lys | COX-2 Activity | Reduction | Murine Macrophages |
| Pyrazole-fused derivative (9) | iNOS, IL-6, MCP-1, COX-2 | Suppression of expression | J774 Macrophages |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays commonly used to evaluate the therapeutic potential of betulin derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the betulin derivatives and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells and treat with the betulin derivatives as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both the adherent and floating cells. Centrifuge the cell suspension at 500 x g for 5-7 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Synthesis of Betulin Derivatives (General Workflow)
The synthesis of betulin derivatives often involves a multi-step process to introduce various functional groups at the C-3 and C-28 positions of the betulin backbone.
A General Synthetic Scheme:
-
Protection of Hydroxyl Groups: The hydroxyl groups at C-3 and C-28 are often protected to allow for selective modification at other positions. For example, acetylation with acetic anhydride (B1165640) can be used.
-
Modification of the Betulin Scaffold: Introduction of new functional groups through reactions such as oxidation, esterification, or amidation.
-
Deprotection: Removal of the protecting groups to yield the final derivative.
-
Purification: The synthesized derivatives are purified using techniques like column chromatography.
-
Characterization: The structure of the final compounds is confirmed using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of betulin derivatives.
Caption: Intrinsic apoptosis pathway induced by betulin derivatives.
References
- 1. Anticancer properties of ester derivatives of betulin in human metastatic melanoma cells (Me-45) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Betulin Derivatives Effectively Suppress Inflammation in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
N-(2-Poc-ethyl)betulin Amide: A Technical Guide for Chemical Biology Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Poc-ethyl)betulin amide is a synthetically derived pentacyclic triterpenoid, engineered from the naturally abundant precursor, betulin (B1666924). This compound is functionalized with a terminal alkyne via a propargyloxycarbonyl (Poc) linker, positioning it as a versatile tool for chemical biology. Its design facilitates "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling researchers to covalently link the betulin scaffold to reporter tags, affinity probes, or biomolecules. This guide provides a comprehensive overview of its synthesis, potential biological applications based on related compounds, and detailed protocols for its use in chemical biology workflows.
Introduction to Betulin and its Derivatives
Betulin, a lupane-type pentacyclic triterpene, is a major constituent of the outer bark of birch trees, making it an abundant and renewable starting material for chemical synthesis.[1] Betulin and its derivatives, most notably betulinic acid, have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] The rigid sterol-like backbone of these molecules allows them to interact with various cellular targets.
Chemical modifications of the betulin scaffold, particularly at the C-3 and C-28 positions, have been extensively explored to enhance potency and modulate pharmacokinetic properties.[4][5] The introduction of an amide linkage at the C-28 position has been shown to significantly improve the cytotoxic and pro-apoptotic effects of betulinic acid derivatives.[4][6]
This compound integrates this potent biological scaffold with a chemical handle for bioorthogonal ligation. The terminal alkyne group is a key feature, allowing for its application in target identification, visualization of cellular uptake, and the construction of complex molecular probes.[7]
Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| Synonyms | Click Tag™ this compound | [7] |
| Molecular Formula | C₃₆H₅₆N₂O₄ | [7] |
| Formula Weight | 580.9 g/mol | [7] |
| Appearance | Crystalline solid | [7] |
| Purity | ≥95% | |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL | [7] |
| Storage | -20°C | |
| Stability | ≥ 4 years |
Synthesis Protocol
Step 1: Oxidation of Betulin to Betulinic Acid
-
Dissolve Betulin in a suitable solvent such as acetone.
-
Cool the solution in an ice bath (0°C).
-
Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the stirred solution. The reaction is exothermic and the color will change from orange to green.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until all the starting material is consumed.
-
Quench the reaction by adding isopropanol (B130326) until the green color persists.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude betulinic acid.
-
Purify the product by column chromatography on silica (B1680970) gel.
Step 2: Activation of the C-28 Carboxylic Acid
-
Dissolve the purified betulinic acid in anhydrous dichloromethane (B109758) (DCM).
-
Add oxalyl chloride or thionyl chloride dropwise at room temperature.[8] A catalytic amount of dimethylformamide (DMF) can be added.
-
Stir the reaction mixture for 2-3 hours at room temperature. The formation of the acyl chloride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch and appearance of the acyl chloride carbonyl stretch).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude betulinic acid chloride. This intermediate is often used immediately in the next step without further purification.
Step 3: Amide Coupling with N-Boc-ethylenediamine
-
Dissolve the crude betulinic acid chloride in anhydrous DCM.
-
Add a solution of N-Boc-ethylenediamine and a non-nucleophilic base such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) in DCM.
-
Stir the reaction at room temperature for several hours to overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer, filter, and concentrate to yield the Boc-protected amide.
-
Purify by column chromatography.
Step 4: Boc Deprotection
-
Dissolve the purified Boc-protected amide in a suitable solvent like DCM or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure to yield the amine salt.
Step 5: Coupling with Propargyloxycarbonyl (Poc) Moiety
-
Dissolve the amine salt from the previous step in anhydrous DCM with a base (e.g., Et₃N) to neutralize the salt.
-
In a separate flask, prepare propargyl chloroformate by reacting propargyl alcohol with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) in the presence of a base at low temperature.
-
Add the freshly prepared propargyl chloroformate solution dropwise to the amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup as described in Step 3.
-
Purify the final product, this compound, by silica gel column chromatography.
Figure 1: Proposed synthetic workflow for this compound.
Biological Activity of Related Betulin Amides (Illustrative Data)
No specific biological activity data has been published for this compound. However, numerous studies on other C-28 amide derivatives of betulinic acid demonstrate potent cytotoxic activity against a range of human cancer cell lines. This data suggests the potential therapeutic relevance of the betulin amide scaffold.
| Compound | Cell Line | Activity (IC₅₀ or EC₅₀) | Reference |
| 23-hydroxybetulinic acid amide (6g) | HL-60 (Leukemia) | 10.47 µM | [2] |
| 3-O-acetyl-betulinic acid 4-isoquinolinyl amide (19) | A375 (Melanoma) | 1.48 µM | [1][6] |
| Betulinic acid amide derivative (48) | HT-29 (Colon) | 0.33 - 2.45 µM | [9] |
| 30-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl] betulinic acid (7b) | HL-60 (Leukemia) | 1.3 µM | [10][11] |
Disclaimer: The data in this table is for structurally related compounds and should be used for illustrative purposes only. The biological activity of this compound has not been determined.
Signaling Pathways Modulated by Betulin Derivatives
Betulinic acid and its derivatives are known to induce apoptosis (programmed cell death) in cancer cells through the mitochondrial pathway.[12] This process is a key mechanism for the anticancer activity of many chemotherapeutic agents. While the specific targets of this compound are unknown, it is plausible that it engages similar apoptotic pathways.
The intrinsic apoptotic pathway is initiated by cellular stress and converges on the mitochondria. Pro-apoptotic proteins like Bax and Bak are activated, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the apoptosome. The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7, leading to the cleavage of cellular substrates and ultimately, cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activity of 28-amide derivatives of 23-hydroxy betulinic Acid as antitumor agent candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Betulinic acid derived amides are highly cytotoxic, apoptotic and selective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Cayman Chemical | Biomol.com [biomol.com]
- 8. nioch.nsc.ru [nioch.nsc.ru]
- 9. Recent Developments in the Functionalization of Betulinic Acid and Its Natural Analogues: A Route to New Bioactive Compounds [mdpi.com]
- 10. Synthesis and cytotoxicity of triterpenoids derived from betulin and betulinic acid via click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Exploring the Structure-Activity Relationship of Betulin Amides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of betulin (B1666924) amides, a promising class of compounds derived from the naturally occurring pentacyclic triterpenoid (B12794562), betulin. By leveraging the inherent biological activities of the betulin scaffold, chemical modifications, particularly at the C-28 carboxyl group to form amides, have yielded derivatives with significantly enhanced therapeutic potential. This document outlines the synthesis, biological evaluation, and mechanistic insights into these compounds, with a focus on their anticancer, antiviral, and anti-inflammatory properties.
Introduction to Betulin and its Derivatives
Betulin, a lupane-type triterpenoid, is abundantly available from the bark of birch trees.[1] Its structure features several reactive sites, notably the C-3 hydroxyl group and the C-28 primary hydroxyl group, which can be oxidized to a carboxylic acid to form betulinic acid (BA).[2] Both betulin and betulinic acid serve as versatile starting materials for the synthesis of a wide array of derivatives.[2] The modification of the C-28 carboxyl group of betulinic acid and its oxidized form, betulonic acid, into amides has been a particularly fruitful strategy for enhancing biological activity and overcoming challenges such as poor solubility.[3][4] These modifications have been shown to significantly amplify the cytotoxic, antiviral, and anti-inflammatory potential of the parent compounds.[3][4]
Structure-Activity Relationship (SAR) of Betulin Amides
The biological activity of betulin amides is profoundly influenced by the nature of the substituent attached to the amide nitrogen at the C-28 position. Modifications at other positions, such as C-3 and C-30, also play a crucial role in modulating the pharmacological profile.
2.1 Anticancer Activity
Amide derivatives of betulinic acid and betulonic acid have demonstrated potent cytotoxicity against a variety of human cancer cell lines.[5][6] The general observation is that the introduction of an amide moiety at the C-28 position often leads to an increase in anticancer activity compared to the parent compound.[3]
-
Influence of the Amine Moiety: The structure of the amine conjugated at the C-28 position is a key determinant of cytotoxic potency.
-
Aromatic and Heterocyclic Amines: Introduction of indole (B1671886) moieties at the C-28 position has been shown to enhance anticancer activity, with some derivatives causing cell cycle arrest at the G1 phase and inducing apoptosis in breast cancer cells (MCF-7).[5]
-
Aliphatic Amines and Spacers: The incorporation of ethylenediamine-spacered carboxamides has resulted in highly cytotoxic compounds, with some derivatives exhibiting EC50 values lower than 1 μM.[5] The length and nature of the linker can significantly impact activity.
-
Piperazine (B1678402) Derivatives: Piperazinyl analogues of betulinic acid have shown good antiplasmodial potency and have been explored for their anticancer effects.[7]
-
-
Modifications at Other Positions:
-
C-3 Position: Modifications at the C-3 hydroxyl group, in combination with C-28 amidation, can further enhance cytotoxic effects.
-
C-30 Position: The synthesis of C-30 oxo-amides from betulin and betulinic acid has yielded compounds with significant cytotoxic activity. The introduction of an extra ethylenediamine (B42938) moiety at this position resulted in derivatives with low EC50 values that act primarily through apoptosis.[8]
-
The primary mechanism of anticancer action for many betulinic acid derivatives involves the direct targeting of mitochondria, leading to increased reactive oxygen species (ROS), mitochondrial dysfunction, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[3]
Quantitative SAR Data: Anticancer Activity of Betulin Amides
| Compound/Derivative Class | Cancer Cell Line(s) | Reported IC50/EC50 | Reference(s) |
| 4-Isoquinolinyl amide of 3-O-acetyl-betulinic acid | A375 (Melanoma) | 1.48 µM | [5] |
| 28-Ethylenediamine-spacered carboxamides of BA | Various human tumor lines | < 1 µM | [5] |
| 23-Hydroxybetulinic acid 28-amide (6g) | HL-60 | 10.47 µM | [6] |
| C-30 oxo-amides with ethylenediamine moiety | Various human tumor lines | Low EC50 values | [8] |
| Indole-substituted BA derivatives at C-2/C-3 | MIAPaCa2, PA-1, SW620 | 2.44–2.70 µg/mL | [2] |
2.2 Antiviral Activity
Betulinic acid and its derivatives have been extensively studied for their antiviral properties, particularly as HIV inhibitors.[9] Amide derivatives have played a crucial role in the development of potent anti-HIV agents.
-
HIV Maturation Inhibitors: Bevirimat (3-O-(3′,3′-dimethylsuccinyl)betulinic acid) was a first-in-class HIV maturation inhibitor derived from betulinic acid.[10] Further development led to C-28 amide and amine derivatives with improved potency against wild-type and Bevirimat-resistant HIV-1 strains.[9][11] The side chain attached to the C-28 position is critical for anti-HIV activity, with an amide formed between a piperazine or a primary diamine and the C-28 carboxyl group being generally beneficial.[9]
-
Activity Against Other Viruses: Amides of betulonic acid have also been investigated for activity against other viruses.
-
Influenza A Virus: Betulonic acid amide and L-methionine derivatives have been shown to effectively inhibit the influenza A virus.[12]
-
Herpes Simplex Virus (HSV-1): Betulonic acid octadecylamide is reported to be active against HSV-1.[12]
-
SARS-CoV-2: A betulonic acid amide derivative has been identified as an inhibitor of SARS-CoV-2 spike protein-mediated cell entry.[13]
-
Quantitative SAR Data: Anti-HIV Activity of Betulin Amides
| Compound/Derivative Class | Virus Strain | Reported EC50 | Reference(s) |
| Bevirimat (BVM, 3) | HIV-1 | 0.065 µM | [9] |
| Derivative 4 (BVM analog) | HIV-1 | 0.019 µM | [9] |
| C-28 Amine Derivative (TMD 20) | HIV-1 | 2- to 4-fold improvement over amide 3 | [11] |
| Bevirimat derivative 30 | HIV-1 | 0.016 µM | [14] |
2.3 Anti-inflammatory Activity
Betulinic acid and its derivatives exhibit significant anti-inflammatory properties.[15] The mechanism of action often involves the modulation of key inflammatory signaling pathways. Betulinic acid has been shown to inhibit the NF-κB signaling pathway by preventing the phosphorylation and degradation of its inhibitor, IκB.[15] This leads to the downregulation of several pro-inflammatory genes.[15] Furthermore, betulin and betulinic acid can reduce the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are key enzymes in the inflammatory process.[16] Derivatives of betulin with amino acids have also been shown to decrease inflammation via reduced IL-6 secretion.[17]
Experimental Protocols
3.1 General Synthesis of C-28 Betulinic Acid Amides
The synthesis of betulinic acid amides at the C-28 position is typically achieved through two main methodologies.[14]
Methodology 1: Acyl Chloride Formation
-
Activation of Carboxylic Acid: Betulinic acid is treated with an activating agent, such as oxalyl chloride or thionyl chloride, in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) to form the corresponding acyl chloride.
-
Amidation: The crude acyl chloride is then reacted with the desired primary or secondary amine in the presence of a base (e.g., triethylamine, TEA) to yield the target amide.
-
Purification: The final product is purified using chromatographic techniques, typically column chromatography on silica (B1680970) gel.
Methodology 2: Peptide Coupling Reagents
-
Reaction Setup: Betulinic acid, the desired amine (1.5 eq), a coupling agent such as 3-[(Ethylimino)methylidene]amino-N,N-dimethylpropan-1-amine (EDC), and an additive like Hydroxybenzotriazole (HOBt) are dissolved in an anhydrous polar aprotic solvent like dimethylformamide (DMF).[3]
-
Reaction: The reaction mixture is stirred at room temperature for a period ranging from several hours to a few days, depending on the reactivity of the amine.[3]
-
Work-up and Purification: The reaction is quenched, and the product is extracted. The crude product is then purified by column chromatography.[3]
DOT Script for Synthesis Workflow
Caption: Workflow for the two primary methods of synthesizing C-28 betulinic acid amides.
3.2 In Vitro Cytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a common method for determining cytotoxicity.
-
Cell Plating: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the betulin amide derivatives for a specified period (e.g., 72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B dye.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Dye Solubilization: The bound dye is solubilized with a Tris base solution.
-
Measurement: The absorbance is read on a plate reader at a specific wavelength (e.g., 515 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
3.3 Anti-HIV Replication Assay
-
Cell Culture: MT-4 cells are infected with the HIV-1 NL4-3 virus strain.
-
Compound Addition: The infected cells are then incubated with various concentrations of the test compounds.
-
Syncytia Formation: The assay measures the inhibition of virus-induced cytopathic effects, specifically the formation of syncytia (giant multinucleated cells).
-
Data Analysis: The EC50 (50% effective concentration) is determined as the concentration of the compound that inhibits HIV-1 replication by 50%.[9]
Signaling Pathways
4.1 Apoptosis Induction in Cancer Cells
Betulinic acid and its amide derivatives are known to induce apoptosis in cancer cells primarily through the mitochondrial (intrinsic) pathway.
DOT Script for Apoptosis Pathway
Caption: Betulin amides induce apoptosis via the mitochondrial pathway.
4.2 Anti-inflammatory Signaling
The anti-inflammatory effects of betulinic acid derivatives are largely mediated by the inhibition of the NF-κB signaling pathway.
DOT Script for NF-κB Pathway
Caption: Inhibition of the NF-κB pathway by betulin amides.
Conclusion and Future Perspectives
The derivatization of betulin, particularly through the formation of amides at the C-28 position, has proven to be a highly effective strategy for generating novel compounds with potent and diverse biological activities. The structure-activity relationships highlighted in this guide demonstrate that careful selection of the amine moiety and modifications at other positions on the triterpenoid scaffold can lead to significant improvements in anticancer, antiviral, and anti-inflammatory efficacy. Future research should focus on further optimizing these structures to enhance their pharmacological profiles, improve their bioavailability, and fully elucidate their mechanisms of action. The continued exploration of betulin amides holds great promise for the development of new therapeutic agents to address significant unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activity of 28-amide derivatives of 23-hydroxy betulinic Acid as antitumor agent candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Strategies towards the Synthesis of Betulinic Acid and Its More Potent Antiprotozoal Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and cytotoxicity of betulin and betulinic acid derived 30-oxo-amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selected Plant Triterpenoids and Their Derivatives as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The design, synthesis and structure-activity relationships associated with C28 amine-based betulinic acid derivatives as inhibitors of HIV-1 maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Synthesis and antiviral activity of amides and conjugates of betulonic acid with amino acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Anti-Inflammatory Activities of Betulinic Acid: A Review [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. Betulin and Its Derivatives Reduce Inflammation and COX-2 Activity in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of N-(2-Poc-ethyl)betulin amide Interactions: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of "N-(2-Poc-ethyl)betulin amide," a pentacyclic triterpenoid (B12794562) and an alkyne derivative of the bioactive natural product, betulin (B1666924).[1][2] Intended for researchers in drug discovery and computational biology, this document outlines a systematic workflow for predicting and analyzing the molecular interactions of this compound. The guide details protocols for ligand preparation, target identification, molecular docking, and molecular dynamics simulations. Furthermore, it describes standard experimental methodologies, including Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), for the validation of computational predictions. Key signaling pathways potentially modulated by this class of compounds, such as NF-κB and PI3K/Akt, are also discussed and visualized.
Introduction: The Compound of Interest
"this compound" is a derivative of betulin, a naturally occurring pentacyclic triterpenoid found predominantly in the bark of birch trees.[3] Betulin and its derivatives, such as betulinic acid, are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[3][4] The subject of this guide, "this compound," is characterized by the addition of a propargyloxycarbonyl (Poc) ethyl amide group, which provides a terminal alkyne handle suitable for "click chemistry" applications.[1] This functional group allows for covalent linkage to other molecules, making it a versatile tool for chemical biology and drug development.
-
Formal Name: prop-2-yn-1-yl (2-((1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-1H-cyclopenta[a]chrysene-3a-carboxamido)ethyl)carbamate
-
Molecular Formula: C₃₆H₅₆N₂O₄
-
Formula Weight: 580.9 g/mol
In silico modeling offers a powerful, resource-efficient approach to elucidate the potential protein targets and mechanisms of action for novel compounds like "this compound" before undertaking extensive experimental validation.
In Silico Modeling Workflow
A structured computational workflow is essential for a thorough investigation of a small molecule's interaction profile. The following diagram outlines the key stages of this process, from initial ligand preparation to the analysis of complex dynamics.
Potential Protein Targets
Based on published data for betulin and its derivatives, a range of potential protein targets for "this compound" can be hypothesized. These targets are implicated in key cellular processes such as proliferation, inflammation, and apoptosis.
| Target Class | Specific Protein(s) | Associated Function / Pathway | Reference(s) |
| Protein Kinases | ABL1, GSK-3α/β, JAK3, VEGFR2 | Signal Transduction, Cell Cycle, Angiogenesis | [5][6] |
| Transcription Factors | NF-κB, STAT3 | Inflammation, Gene Expression, Apoptosis | [3][7][8] |
| Enzymes | Topoisomerase I, Aminopeptidase N | DNA Replication, Protein Processing | [9] |
| Ubiquitin-Proteasome System | 20S Proteasome, Deubiquitinases (DUBs) | Protein Degradation, Cell Cycle Control | [10][11] |
| PI3K/Akt Pathway | PI3K, Akt, mTOR | Cell Survival, Proliferation, Metabolism | [3][12] |
| Other | P2X7 Receptor, Skp2-SCF E3 Ligase | Inflammation, Cell Cycle Regulation | [13][14][15] |
Methodologies: In Silico Protocols
Ligand Preparation
Accurate 3D representation of the ligand is fundamental for successful docking and simulation.
-
2D to 3D Conversion: Obtain the SMILES string for "this compound": C[C@]1([C@]2(--INVALID-LINK--(--INVALID-LINK--O)C)([H])CC2)C)([H])CC4)C)[C@@]4([H])--INVALID-LINK--C(C)=C)([H])[C@@]5(C(NCCNC(OCC#C)=O)=O)CC1.[1] Use software such as Open Babel or ChemDraw to convert this string into a 3D structure (.pdb or .mol2 file).
-
Energy Minimization: Perform energy minimization on the 3D structure to obtain a low-energy, stable conformation. This is typically done using a molecular mechanics force field such as MMFF94 or UFF.
-
Charge and Atom Type Assignment: Assign appropriate partial charges (e.g., Gasteiger charges) and atom types required by the docking software.
Molecular Docking Protocol
This protocol describes the docking of "this compound" into a selected target, for instance, the ABL1 kinase domain.
-
Receptor Preparation:
-
Download the crystal structure of the target protein (e.g., ABL1 kinase, PDB ID: 2HYY) from the Protein Data Bank.
-
Using software like AutoDock Tools or UCSF Chimera, remove water molecules, co-crystallized ligands, and any non-essential heteroatoms.
-
Add polar hydrogen atoms and assign Kollman charges to the protein.
-
Save the prepared receptor in the required format (e.g., .pdbqt for AutoDock Vina).
-
-
Grid Box Definition:
-
Identify the ATP-binding pocket of ABL1, which is the likely binding site for kinase inhibitors.[6]
-
Define a grid box (search space) that encompasses this entire active site. For ABL1, a box of 25x25x25 Å centered on the active site is a reasonable starting point.
-
-
Docking Execution:
-
Use a docking program like AutoDock Vina to perform the docking calculation.[16] Vina uses an iterated local search global optimizer to find the best binding poses.
-
Set the exhaustiveness parameter (e.g., to 8 or higher) to control the thoroughness of the search.
-
-
Analysis of Results:
-
Analyze the output poses. The top-ranked pose is selected based on the scoring function, which estimates the binding affinity (in kcal/mol).
-
Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking.
-
Compare the predicted binding mode and affinity to known inhibitors of the target, if available.
-
| Parameter | Hypothetical Value | Interpretation |
| Binding Affinity (kcal/mol) | -9.5 | Strong predicted binding affinity. |
| Interacting Residues | MET318, THR315, PHE382 | Key residues in the ABL1 kinase hinge region and hydrophobic pocket. |
| Hydrogen Bonds | Amide N-H with MET318 backbone | A critical interaction for many ABL1 inhibitors. |
| Hydrophobic Contacts | Triterpene core with ILE293, VAL299 | Indicates good shape complementarity within the binding site. |
Molecular Dynamics (MD) Simulation Protocol
MD simulations provide insights into the stability and dynamic behavior of the protein-ligand complex over time.[17][18]
-
System Setup (using GROMACS):
-
Combine the coordinates of the protein and the best-docked pose of the ligand into a single complex file.
-
Select a suitable force field (e.g., CHARMM36 for the protein, CGenFF for the ligand).[19]
-
Place the complex in a solvated cubic or dodecahedron box, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edges.
-
Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and achieve a physiological salt concentration (e.g., 0.15 M).
-
-
Simulation Execution:
-
Energy Minimization: Perform steepest descent minimization to remove steric clashes.
-
Equilibration (NVT & NPT): Perform two phases of equilibration. First, a 100 ps simulation at constant volume (NVT ensemble) to stabilize the system's temperature. Second, a 100 ps simulation at constant pressure (NPT ensemble) to ensure the correct density. Position restraints are typically applied to the protein and ligand heavy atoms during this phase.
-
Production MD: Run the production simulation for a desired length of time (e.g., 50-100 ns) without restraints.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex. A stable RMSD indicates that the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.
-
Interaction Analysis: Analyze the persistence of hydrogen bonds and other key interactions identified during docking throughout the simulation.
-
Key Signaling Pathways
Betulin and its derivatives are known to modulate critical intracellular signaling pathways involved in inflammation and cancer. "this compound" is hypothesized to have similar effects.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Betulin has been shown to inhibit its activation.[7] The diagram below illustrates the canonical NF-κB pathway and the potential point of inhibition.
PI3K/Akt/mTOR Signaling Pathway
This pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. Betulin has been shown to modulate this pathway, leading to apoptosis in tumor cells.[3]
References
- 1. This compound | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Pharmacological Potential of Betulin as a Multitarget Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple molecular targets in breast cancer therapy by betulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Betulin, a Newly Characterized Compound in Acacia auriculiformis Bark, Is a Multi-Target Protein Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Betulin, an Anti-Inflammatory Triterpenoid Compound, Regulates MUC5AC Mucin Gene Expression through NF-kB Signaling in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. Betulinic acid | Aminopeptidase | Topoisomerase | TargetMol [targetmol.com]
- 10. Activation and inhibition of proteasomes by betulinic acid and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Portal [scholarship.miami.edu]
- 12. researchgate.net [researchgate.net]
- 13. Betulin Targets Lipin1/2-Meidated P2X7 Receptor as a Therapeutic Approach to Attenuate Lipid Accumulation and Metaflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Betulin Targets Lipin1/2-Meidated P2X7 Receptor as a Therapeutic Approach to Attenuate Lipid Accumulation and Metaflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phytochemical library screening reveals betulinic acid as a novel Skp2-SCF E3 ligase inhibitor in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agribiop.com [agribiop.com]
- 17. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. bioinformaticsreview.com [bioinformaticsreview.com]
Probing the Cellular Targets of Betulinic Acid Derivatives: A Technical Guide to Target Identification Using N-(2-Poc-ethyl)betulin amide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the strategies and methodologies for identifying the cellular targets of betulinic acid derivatives, with a specific focus on the utility of N-(2-Poc-ethyl)betulin amide as a chemical probe. Betulinic acid, a naturally occurring pentacyclic triterpenoid, and its synthetic derivatives have garnered significant interest in drug discovery due to their diverse biological activities, including potent antitumor, anti-HIV, and anti-inflammatory properties.[1][2][3] Elucidating the mechanism of action by identifying the direct molecular targets of these compounds is crucial for their development as therapeutic agents.
This compound is an alkyne-functionalized derivative of betulin (B1666924) designed for "click chemistry" applications.[4][5] This feature makes it an invaluable tool for activity-based protein profiling and other affinity-based target identification methods. This guide will detail the experimental workflows, present relevant data for related compounds, and illustrate key pathways and processes.
Quantitative Biological Activity of Betulinic Acid Derivatives
The following table summarizes the reported biological activities of various betulinic acid derivatives against several targets and cell lines. This data provides a baseline for understanding the potential therapeutic applications and for designing target identification studies.
| Compound/Derivative | Target/Cell Line | Activity Type | Value | Reference |
| Betulinic Acid | Topoisomerase I | IC50 | 5 µM | [2] |
| Dihydro betulinic acid | Topoisomerase I | IC50 | 0.5 mM | [1] |
| Betulinic Acid | Aminopeptidase N | IC50 | 7.3 µM | [2] |
| Betulinic Acid | HIV Replication (H9 lymphocytes) | EC50 | 1.4 µM | [2] |
| (2Z)-2-(2-furanylmethylene)-3-oxolup-20(29)-en-28-oic acid (15) | RORγ-Gal4 Assay | IC50 | 0.4 µM | [6] |
| (2Z)-2-(2-furanylmethylene)-3-oxolup-20(29)-en-28-oic acid (15) | RORγ full-length luciferase assay | IC50 | 0.6 µM | [6] |
| 4-isoquinolinyl amide of 3-O-acetyl-betulinic acid (19) | A375 melanoma cells | EC50 | 1.48 µM | [7] |
| Compound 11a (a C-3 and C-20 modified derivative) | HCT-116 colon cancer cells | IC50 | 3.13 µM | [8] |
| Compound 11a (a C-3 and C-20 modified derivative) | MCF-7 breast cancer cells | IC50 | 7.15 µM | [8] |
| Amide derivative 45 | T. cruzi trypomastigotes | IC50 | 1.8 µM | [9] |
| 28-amide derivative 6g | HL-60 cells | IC50 | 10.47 µM | [10] |
Experimental Protocols for Target Identification
A critical step in drug discovery is the identification of the molecular targets through which a compound exerts its biological effects.[11][12] Affinity-based pull-down methods are a powerful approach for this purpose.
Protocol: Affinity-Based Pull-Down using this compound
This protocol describes a general workflow for identifying the binding partners of this compound from a complex biological sample, such as cell lysate.
1. Cell Culture and Lysis:
- Culture human cancer cell lines (e.g., A375 melanoma, HCT-116 colon cancer) to ~80-90% confluency.
- Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteome. Determine protein concentration using a standard assay (e.g., BCA assay).
2. Labeling with this compound:
- Incubate the cell lysate with this compound at a predetermined concentration for a specified time at 4°C. A no-probe control and a competition control (pre-incubation with a large excess of non-tagged betulinic acid) should be included.
3. Click Chemistry Reaction:
- To the lysate, add the components for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction:
- Azide-functionalized reporter tag (e.g., Azide-PEG3-Biotin).
- Copper(II) sulfate (B86663) (CuSO4).
- A reducing agent to generate Cu(I) in situ (e.g., sodium ascorbate).
- A copper chelator/ligand (e.g., TBTA) to stabilize the Cu(I) and improve reaction efficiency.
- Incubate the reaction mixture to allow for the covalent linkage of the biotin (B1667282) tag to the alkyne group of the betulin amide derivative that is bound to its protein targets.
4. Enrichment of Target Proteins:
- Add streptavidin-coated magnetic beads to the reaction mixture.
- Incubate to allow the high-affinity interaction between biotin and streptavidin, thus capturing the protein-probe-biotin complexes.
- Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
5. Elution and Sample Preparation for Mass Spectrometry:
- Elute the captured proteins from the beads using a stringent elution buffer (e.g., containing SDS and boiling).
- Prepare the eluted proteins for mass spectrometry analysis. This typically involves:
- Separation by SDS-PAGE followed by in-gel digestion (e.g., with trypsin).
- Or, in-solution digestion of the eluted proteins.
6. LC-MS/MS Analysis and Data Interpretation:
- Analyze the digested peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Identify the proteins from the resulting spectra by searching against a protein database.
- Potential targets are proteins that are significantly enriched in the this compound sample compared to the negative controls.
Visualizing Workflows and Pathways
Diagrams created using Graphviz can effectively illustrate complex experimental workflows and biological signaling pathways.
Caption: Workflow for target identification using an alkyne-tagged probe.
Betulinic acid and its derivatives are known to induce apoptosis in cancer cells.[7][8] The following diagram illustrates a simplified intrinsic apoptosis pathway, which is a potential target pathway for these compounds.
Caption: Simplified intrinsic apoptosis signaling pathway.
Conclusion
The identification of molecular targets is a cornerstone of modern drug development. This compound represents a valuable chemical tool to deconvolute the complex pharmacology of betulinic acid and its derivatives. By employing affinity-based proteomics strategies as outlined in this guide, researchers can identify direct binding partners, validate targets, and gain a deeper understanding of the signaling pathways modulated by this promising class of natural product-derived compounds. This knowledge is essential for optimizing lead compounds and advancing them through the drug development pipeline.
References
- 1. Betulinic acid, a potent inhibitor of eukaryotic topoisomerase I: identification of the inhibitory step, the major functional group responsible and development of more potent derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Betulinic acid | Aminopeptidase | Topoisomerase | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Cayman Chemical | Biomol.com [biomol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Betulinic acid derived amides are highly cytotoxic, apoptotic and selective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel C-3 and C-20 derived analogs of betulinic acid as potent cytotoxic agents: design, synthesis, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Strategies towards the Synthesis of Betulinic Acid and Its More Potent Antiprotozoal Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of 28-amide derivatives of 23-hydroxy betulinic Acid as antitumor agent candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Target identification of small molecules: an overview of the current applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Better drug discovery through better target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-inflammatory Properties of Novel Betulin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the burgeoning field of novel betulin (B1666924) derivatives as potent anti-inflammatory agents. Betulin, a naturally occurring pentacyclic triterpene found abundantly in the bark of birch trees, and its derivatives have garnered significant attention for their therapeutic potential, stemming from their structural similarity to endogenous steroids.[1][2][3][4] This document consolidates key findings on their mechanisms of action, presents quantitative data from various studies, details common experimental protocols, and visualizes the complex biological pathways involved.
Introduction to Betulin and its Anti-inflammatory Potential
Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic inflammatory diseases.[1] Standard treatments, such as corticosteroids and NSAIDs, are often associated with significant side effects, necessitating the search for safer and more effective alternatives.[5][6] Betulin and its semi-synthetic derivatives represent a promising class of compounds due to their demonstrated ability to modulate key inflammatory pathways.[7][8] However, the poor water solubility and low bioavailability of natural betulin have driven the development of novel derivatives with enhanced pharmacological properties.[1][9] These modifications often involve esterification or other changes at the C-3 and C-28 hydroxyl groups to improve their activity and clinical applicability.[10][11]
In Vitro Anti-inflammatory Activity
Novel betulin derivatives have been shown to effectively suppress inflammatory responses in various in vitro models, primarily using macrophage cell lines like J774 and P388D1, which are stimulated with pro-inflammatory agents such as lipopolysaccharide (LPS).[12][13] The primary mechanisms observed are the inhibition of pro-inflammatory mediators and enzymes.
Inhibition of Pro-inflammatory Mediators
Key inflammatory markers are significantly downregulated by betulin derivatives. These include nitric oxide (NO), a signaling molecule produced by inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines like Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1).[3][12]
Inhibition of Pro-inflammatory Enzymes
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. Several betulin derivatives have demonstrated potent inhibitory effects on COX-2 expression and activity.[1][4][10]
Quantitative Data Summary
The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of various novel betulin derivatives from cited studies.
Table 1: Inhibition of Nitric Oxide (NO) Production and iNOS Expression in Macrophages
| Compound | Cell Line | Concentration | % Inhibition of NO Production | Method of iNOS Inhibition | Reference |
| Derivative 3 | J774 | 10 µM | Significant | Post-transcriptional | [2][3][12] |
| Derivative 4 | J774 | 10 µM | Significant | Post-transcriptional | [2][3][12] |
| Derivative 5 | J774 | 10 µM | Significant | Post-transcriptional | [2][3][12] |
| Pyrazole-fused Derivative (9) | J774 | Not specified | Significant | Expression Suppression | [3][12][14] |
Table 2: Modulation of Pro-inflammatory Cytokines and COX-2
| Compound | Cell Line | Target | Effect | Potency Comparison | Reference |
| Bet-Lys | Murine Macrophages | COX-2 Activity | Reduction | > Dexamethasone | [1][4][13] |
| Bet-Orn | Murine Macrophages | IL-6 Secretion | Reduction | > Dexamethasone | [1][4][13] |
| All Amino Acid Derivatives | Murine Macrophages | IL-6 Secretion | Reduction | > Dexamethasone | [1][4] |
| Ester Derivative (2c) | Not specified | COX-2 Expression | Modulation | > Dexamethasone (at 100 µM) | [10] |
| Pyrazole-fused Derivative (9) | J774 | IL-6, MCP-1, COX-2 | Expression Suppression | Not specified | [3][12][14] |
| Ester Derivatives (2a, 2c) | Not specified | IFN-γ | Significant Decrease | Not specified | [10] |
Key Signaling Pathways
The anti-inflammatory effects of betulin derivatives are mediated through the modulation of several key intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response, and their inhibition is a primary mechanism of action for these compounds.[7][9]
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals (e.g., LPS binding to TLR4), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes for iNOS, COX-2, and various pro-inflammatory cytokines.[5][9] Betulin derivatives have been shown to inhibit this pathway, preventing NF-κB activation.[7][9]
Caption: NF-κB signaling pathway and points of inhibition by betulin derivatives.
MAPK Signaling Pathway
The MAPK family, including p38, ERK, and JNK, also plays a crucial role in regulating the synthesis of inflammatory mediators. Betulin has been shown to prevent the hyperphosphorylation of these kinases in response to inflammatory stimuli, thereby reducing inflammation.[9]
Caption: MAPK signaling cascade and inhibition by betulin derivatives.
In Vivo Anti-inflammatory Activity
The therapeutic potential of betulin derivatives has been validated in preclinical animal models. The most common model is the carrageenan-induced paw edema assay in mice, which mimics the acute inflammatory response.
Table 3: In Vivo Anti-inflammatory Effects
| Compound | Animal Model | Dose/Route | Effect | Reference |
| Pyrazole-fused Derivative (9) | Carrageenan-induced paw inflammation in mice | Not specified | Significant suppression of paw inflammation | [3][12][14] |
| Betulin | Sepsis-induced rats | 4 or 8 mg/kg, intraperitoneally | Significant decrease in IL-6, IL-1β, TNF-α | [9] |
Experimental Protocols
This section provides a generalized methodology for assessing the anti-inflammatory properties of novel betulin derivatives, based on protocols commonly cited in the literature.
In Vitro Anti-inflammatory Assays
Caption: General workflow for in vitro anti-inflammatory screening.
1. Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell lines such as J774 or RAW 264.7 are commonly used.
-
Culture Conditions: Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Protocol: Cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of the betulin derivatives for 1-2 hours, followed by stimulation with an inflammatory agent like LPS (typically 1 µg/mL) for 24 hours.
2. Nitric Oxide (NO) Production Assay:
-
Principle: NO production is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant.
-
Method: The Griess reagent is added to the supernatant. The absorbance is measured at ~540 nm. A standard curve using sodium nitrite is used for quantification.
3. Cytokine Measurement (ELISA):
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., IL-6, TNF-α) in the culture supernatant.
-
Method: Commercially available ELISA kits are used according to the manufacturer's instructions.
4. Western Blot Analysis for Protein Expression:
-
Principle: To determine the effect of the derivatives on the protein levels of iNOS and COX-2.
-
Method: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin). This is followed by incubation with a secondary antibody and visualization using chemiluminescence.
In Vivo Carrageenan-Induced Paw Edema Model
-
Animals: Male BALB/c mice or Wistar rats are typically used.
-
Protocol:
-
Animals are fasted overnight before the experiment.
-
The test compounds (betulin derivatives) or vehicle are administered, often intraperitoneally or orally.
-
After a set time (e.g., 1 hour), a sub-plantar injection of 1% carrageenan solution is made into the right hind paw of each animal.
-
The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.
-
Conclusion and Future Directions
Novel betulin derivatives have demonstrated significant potential as a new class of anti-inflammatory agents. Their multi-target mechanism, primarily involving the inhibition of the NF-κB and MAPK signaling pathways, positions them as strong candidates for drug development.[7][9] Studies have consistently shown their efficacy in reducing the expression and activity of key inflammatory mediators both in vitro and in vivo.[3][12][14] Future research should focus on optimizing the pharmacokinetic properties and safety profiles of these derivatives to facilitate their translation into clinical applications for a range of inflammatory disorders. Further exploration of their effects on other inflammatory pathways and in chronic disease models will also be crucial.
References
- 1. Betulin and Its Derivatives Reduce Inflammation and COX-2 Activity in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cris.vtt.fi [cris.vtt.fi]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Anti-Inflammatory Activities of Betulinic Acid: A Review [frontiersin.org]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Pharmacological Properties, and Potential Molecular Mechanisms of Antitumor Activity of Betulin and Its Derivatives in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel betulin derivatives inhibit IFN-γ and modulates COX-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Betulin Derivatives Effectively Suppress Inflammation in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anticancer Potential of Semi-Synthetic Betulin Amides: A Technical Guide
Introduction
Betulin (B1666924), a naturally occurring pentacyclic triterpene found in the bark of birch trees, and its derivatives have garnered significant attention in oncology research for their potential as anticancer agents.[1][2][3] Betulinic acid, an oxidized form of betulin, has shown selective cytotoxicity against various cancer cell lines, often inducing apoptosis through the mitochondrial pathway.[2] However, the clinical application of these natural compounds is often hindered by poor solubility and limited bioavailability.[4][5] To overcome these limitations and enhance their therapeutic efficacy, researchers have focused on the semi-synthesis of novel derivatives, with a particular emphasis on amide modifications at the C-28 carboxyl group.[4] This technical guide provides an in-depth overview of the anticancer potential of these semi-synthetic betulin amides, detailing their synthesis, cytotoxic activity, and mechanisms of action.
Synthesis of Betulin Amides
The primary strategy for synthesizing betulin amides involves the formation of an amide bond at the C-28 carboxylic acid position of the betulinic acid scaffold. A common method employs coupling agents such as 3-[(Ethylimino)methylidene]amino-N,N-dimethylpropan-1-amine (EDC) in combination with Hydroxybenzotriazole (HOBt) to activate the carboxylic acid, followed by the introduction of various amines as nucleophiles.[4][6] This approach allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR). Modifications at other positions, such as the C-3 hydroxyl group or the C-30 position, have also been explored to further enhance anticancer activity.[7][8]
Experimental Protocols
The evaluation of the anticancer potential of semi-synthetic betulin amides relies on a series of standardized in vitro assays.
Cell Viability and Cytotoxicity Assays
These assays are fundamental to determining the concentration at which a compound inhibits cancer cell growth.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The absorbance of the formazan solution, measured with a spectrophotometer, is proportional to the number of living cells.
-
SRB Assay: The Sulforhodamine B (SRB) assay is a colorimetric assay that relies on the ability of SRB to bind to protein components of cells. The amount of bound dye is proportional to the total biomass and is determined by measuring the absorbance. This assay is used to assess cytotoxicity.[7][8]
Apoptosis Assays
These assays determine if the cytotoxic effect of the compounds is due to the induction of programmed cell death (apoptosis).
-
Annexin V/Propidium (B1200493) Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[1][9]
-
Caspase Activity Assays: Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Assays measuring the activity of key caspases, such as caspase-3, -7, and -9, are used to confirm the involvement of the caspase cascade in apoptosis induction.[1][10][11]
Cell Cycle Analysis
Flow cytometry analysis of DNA content using a fluorescent probe like propidium iodide allows for the determination of the cell population in different phases of the cell cycle (G1, S, G2/M). This helps to identify if the compounds cause cell cycle arrest at a specific phase.[3][11]
Quantitative Data on Cytotoxic Activity
The cytotoxic activity of semi-synthetic betulin amides is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The following tables summarize the IC50 values of various betulin amide derivatives against different human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Picolyl amide 3b | G-361 (Melanoma) | 0.5 ± 0.1 | [12] |
| Picolyl amide 3a | G-361 (Melanoma) | 2.4 ± 0.0 | [12] |
| Picolyl amide 3b | MCF7 (Breast) | 1.4 ± 0.1 | [12] |
| Picolyl amide 3a | MCF7 (Breast) | 2.2 ± 0.2 | [12] |
| Picolyl amide 3b | HeLa (Cervical) | 2.4 ± 0.4 | [12] |
| Picolyl amide 3a | HeLa (Cervical) | 2.3 ± 0.5 | [12] |
| 4-isoquinolinyl amide 19 | A375 (Melanoma) | 1.48 | [7] |
| Betulonic acid-diazine BoA2C | MCF-7 (Breast) | 3.39 | [6][13] |
| 2,3-indolo-betulinic acid deriv. BA1 | A375 (Melanoma) | 5.7 | [5] |
| Morpholine Derivatives (b) | A549 (Lung) | 8.03–12.58 | [1] |
| Morpholine Derivatives (b) | MCF-7 (Breast) | 12.27–21.61 | [1] |
| Morpholine Derivatives (b) | PC-3 (Prostate) | 17.86–24.84 | [1] |
| Thiomorpholine Derivatives (d) | A549 (Lung) | 6.78–32.01 | [1] |
Mechanism of Action: Signaling Pathways
Semi-synthetic betulin amides exert their anticancer effects through the modulation of key signaling pathways, primarily leading to apoptosis and cell cycle arrest.
Induction of Apoptosis
A predominant mechanism of action for these compounds is the induction of the mitochondrial pathway of apoptosis.[2] This pathway is initiated by the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[11] Cytosolic cytochrome c then binds to Apaf-1, which in turn activates caspase-9. Activated caspase-9 subsequently activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving various cellular substrates.[1][11]
Caption: Mitochondrial Apoptosis Pathway Induced by Betulin Amides.
Cell Cycle Arrest
In addition to inducing apoptosis, certain betulin amide derivatives have been shown to cause cell cycle arrest, preventing cancer cells from proliferating. For instance, some derivatives have been observed to cause an accumulation of cells in the G1 or S phase of the cell cycle.[3][11] This disruption of the normal cell cycle progression ultimately contributes to the overall antiproliferative effect.
Caption: Cell Cycle Arrest Induced by Betulin Amides.
Structure-Activity Relationship (SAR)
The extensive synthesis of various betulin amide derivatives has provided valuable insights into their structure-activity relationships. The nature of the substituent introduced at the C-28 position significantly influences the cytotoxic potency.[14][15] For example, the introduction of certain heterocyclic moieties, such as picolyl and isoquinolinyl groups, has been shown to enhance anticancer activity.[7][12] Furthermore, modifications at other positions on the betulin scaffold, such as the introduction of an indole (B1671886) moiety, can also lead to increased cytotoxicity.[3][5] These SAR studies are crucial for the rational design of more potent and selective betulin-based anticancer agents.
Experimental Workflow
The preclinical evaluation of novel semi-synthetic betulin amides follows a standardized workflow to comprehensively assess their anticancer potential.
Caption: Preclinical Evaluation Workflow for Betulin Amides.
Conclusion and Future Directions
Semi-synthetic betulin amides represent a promising class of compounds in the development of novel anticancer therapies. The ability to readily modify the betulin scaffold allows for the fine-tuning of their pharmacological properties, leading to derivatives with enhanced potency and selectivity. The primary mechanism of action appears to be the induction of apoptosis via the mitochondrial pathway, a hallmark of effective anticancer agents.
Future research in this area should focus on several key aspects. A more comprehensive exploration of the SAR by synthesizing a wider array of derivatives is warranted. In-depth mechanistic studies are needed to fully elucidate the molecular targets and signaling pathways affected by these compounds. Furthermore, promising candidates identified through in vitro studies should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and toxicity profiles. Ultimately, the continued investigation of semi-synthetic betulin amides holds the potential to deliver novel and effective treatments for a range of human cancers.
References
- 1. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and cytotoxicity of betulin and betulinic acid derived 30-oxo-amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Picolyl amides of betulinic acid as antitumor agents causing tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and cytotoxic evaluation of novel betulonic acid-diazine derivatives as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Betulinic acid derivatives as anticancer agents: structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Antiviral Activity of Modified Betulin Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antiviral properties of betulin (B1666924) and its chemically modified derivatives. Betulin, a naturally abundant pentacyclic triterpenoid (B12794562) from birch bark, serves as a versatile scaffold for the synthesis of novel antiviral agents.[1][2][3] Its derivatives have demonstrated significant efficacy against a broad spectrum of viruses, including Human Immunodeficiency Virus (HIV), Influenza virus, Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), and Herpes Simplex Virus (HSV). This document details their mechanisms of action, summarizes quantitative efficacy data, outlines common experimental protocols, and explores structure-activity relationships.
Mechanisms of Antiviral Action
Modified betulin compounds interfere with various stages of the viral life cycle, from entry and replication to maturation and release. The specific mechanism is highly dependent on the viral target and the chemical modifications of the betulin scaffold.
Betulin derivatives are a notable class of anti-HIV agents that can inhibit the virus at two distinct stages of its life cycle: entry and maturation.[4]
-
Entry Inhibition : Certain modifications, particularly at the C-28 position with ω-aminoalkanoic acid side chains, yield compounds that prevent HIV-1 from entering host cells.[5][6][7] These derivatives are thought to interact with the viral envelope glycoprotein (B1211001) gp120, interfering with the post-binding fusion process between the viral and cellular membranes.[5][6]
-
Maturation Inhibition : The most clinically advanced betulin derivative, Bevirimat (3-O-(3′,3′-dimethylsuccinyl)-betulinic acid), is a maturation inhibitor.[1] It targets the final step in the viral lifecycle, where the Gag polyprotein precursor (Pr55Gag) is cleaved by viral protease to form mature, infectious virions.[8] Bevirimat and its analogs specifically inhibit the cleavage of the capsid-spacer peptide 1 (CA-SP1) junction, leading to the release of non-infectious viral particles.[8] Macrocyclized betulin derivatives have also shown potent maturation inhibition activity, comparable to Bevirimat.[8][9][10]
The primary mechanism of action for betulin derivatives against the influenza virus is the inhibition of viral entry. A hexavalent betulinic acid conjugate was shown to target the influenza hemagglutinin (HA) protein.[11] By binding to HA, the compound prevents the attachment of the virus to sialic acid receptors on the host cell surface, thereby blocking the initial step of infection.[11] Some derivatives have also been studied in combination with other antivirals like rimantadine (B1662185), showing a synergistic effect and a significant decrease in the effective concentration (EC50).[12][13]
Modified betulin compounds have been investigated as potential therapeutics for COVID-19, targeting two key viral components:
-
Spike Protein-Mediated Entry : Betulinic acid and its derivatives can inhibit the entry of SARS-CoV-2 into host cells.[14][15][16] Computational and in-vitro studies, including those using pseudotyped viral particles, suggest that these compounds bind to the spike protein, interfering with its interaction with the ACE2 receptor.[15][17] One derivative, 3-epi-betulin, was found to inhibit the entry of multiple SARS-CoV-2 variants.[17]
-
3C-like Protease (3CLpro) : The 3CL protease is essential for viral replication. Betulinic acid and specifically designed derivatives have been shown to inhibit the enzymatic activity of 3CLpro, with some compounds demonstrating IC50 values in the low micromolar range.[15][18]
-
Herpes Simplex Virus (HSV) : Betulinic acid and its ionic derivatives are active against HSV-1 and HSV-2.[19][20][21] Time-of-addition experiments suggest that some derivatives act at later stages of the replication cycle, such as nucleic acid or protein synthesis, while others may interact directly with the virus particle before infection.[21][22]
-
Alphaviruses : Derivatives of betulin have been shown to inhibit the replication of Semliki Forest virus (SFV) and Sindbis virus.[23][24] For betulinic acid, the activity was mapped to the virus replication phase, distinct from its entry-inhibiting effects on other viruses.[23]
-
Enteroviruses and Adenoviruses : Certain dicarboxylic acid esters of betulin have shown activity against Enterovirus E, while phosphonate (B1237965) derivatives were active against Bovine Enterovirus (BEV) and Human Adenovirus 5 (HAdV-5).[22][25]
Quantitative Antiviral Activity
The antiviral potency of modified betulin compounds is typically quantified by their 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), with cytotoxicity (CC50) measured to determine the selectivity index (SI = CC50/EC50).
Table 1: Anti-HIV Activity of Selected Betulin Derivatives
| Compound/Derivative | Virus/Strain | Cell Line | Activity (EC50/IC50) µM | Selectivity Index (SI) | Mechanism | Reference |
|---|---|---|---|---|---|---|
| Bevirimat | HIV-1 | - | Potent | - | Maturation Inhibitor | [1][5] |
| Macrocyclized Derivative (20b) | HIV-1 (BA-L) | PBMC | Potent (better than Bevirimat) | - | Maturation Inhibitor | [8] |
| A43D | HIV-1 | - | 0.038 | >1315 | Entry Inhibitor | [5] |
| Derivative 3 | HIV-1 | - | 0.027 | >1851 | Entry Inhibitor | [5] |
| Derivative 8 | HIV-2 | TZM-bl | 0.17 | >147 | Entry Inhibitor | [5] |
| Derivative 9 | HIV-2 | TZM-bl | 0.15 | >166 | Entry Inhibitor | [5] |
| Betulin | HIV-1 | H9 Lymphocytes | 23 | ~2 | Replication Inhibitor |[25] |
Table 2: Anti-Influenza Activity of Selected Betulin Derivatives
| Compound/Derivative | Virus/Strain | Cell Line | Activity (EC50/IC50) µM | Selectivity Index (SI) | Mechanism | Reference |
|---|---|---|---|---|---|---|
| 3-oxime of betulonic acid | A/FPV/Rostock/34 (H7N1) | Chick Embryo Fibroblast | 10.4-17.5 | - | - | [12][13] |
| Hexavalent BA Conjugate (1) | A/WSN/33 | MDCK | 5.20 | >38.4 | Entry Inhibitor (HA Target) | [11] |
| Betulinic Acid | A/PR/8 | A549 | ~50 | - | Anti-inflammatory |[26] |
Table 3: Activity of Betulin Derivatives Against Other Viruses
| Compound/Derivative | Virus/Strain | Cell Line | Activity (EC50/IC50) µM | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|
| Betulinic Acid Derivative (3c) | HHV-1 | - | 17.2 | - | [22] |
| Betulinic Acid Derivative (5) | Enterovirus E | - | 10.3 | - | [22] |
| Ionic Derivative (2) | HSV-2 (186) | - | 0.6 | >33 | [20] |
| Ionic Derivative (5) | HSV-2 (186) | - | 0.9 | >22 | [20] |
| 3,28-di-O-acetylbetulin (4) | Semliki Forest Virus (SFV) | - | 9.1 | - | [23] |
| Betulinic Acid (13) | Sindbis Virus | - | 0.5 | - | [23][24] |
| 3-epi-betulin | SARS-CoV-2 | Calu-3 | <20 | - | [17] |
| BA05 (BA Derivative) | SARS-CoV-2 3CLpro | (Enzymatic) | 6.40 | - | [18] |
| Betulin 29-phosphonate (3) | HAdV-5 | A549 | 2.59 | 5.8 |[25] |
Structure-Activity Relationships (SAR)
The antiviral activity of betulin derivatives is intricately linked to the nature and position of chemical modifications on the pentacyclic triterpene backbone.
-
C-3 Position : A free or acetylated hydroxyl group at C-3 is important for activity against alphaviruses.[23] Critically, esterification at this position with a 3',3'-dimethylsuccinyl group is the key modification that confers potent HIV-1 maturation inhibition activity, as seen in Bevirimat.[1][5]
-
C-28 Position : Modifications at the C-28 carboxyl group (in betulinic acid) are crucial for anti-HIV entry activity. The length and composition of side chains, such as ω-aminoalkanoic acids, are optimized to enhance potency against HIV-1 and HIV-2.[5][6] Shorter C-28 side chains appear to be required for optimal anti-HIV-2 activity compared to anti-HIV-1 activity.[5]
-
Combined C-3 and C-28 Modifications : Bifunctional derivatives with modifications at both positions have been synthesized to create compounds that inhibit both HIV-1 entry and maturation.[5]
-
Macrocyclization : Creating macrocycles by linking different positions on the betulin scaffold (e.g., C-17 and C-19) has yielded a novel class of potent HIV-1 maturation inhibitors.[8][9][10]
Experimental Protocols
The evaluation of modified betulin compounds involves a standardized workflow of in-vitro assays to determine cytotoxicity, antiviral efficacy, and mechanism of action.
Before assessing antiviral activity, the toxicity of the compounds on the host cell line is determined.
-
Protocol :
-
Seed host cells (e.g., A549, CEM-4, MDCK) in 96-well plates.[25]
-
Incubate cells for 24 hours to allow for attachment.
-
Treat cells with serial dilutions of the test compound and incubate for a period that mirrors the antiviral assay (e.g., 48-72 hours).[25]
-
Measure cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B).[25][26]
-
Calculate the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%.
-
These assays measure the ability of a compound to inhibit virus-induced effects.
-
Cytopathic Effect (CPE) Reduction Assay :
-
Seed host cells in 96-well plates.
-
Pre-treat cells with non-toxic concentrations of the compound.
-
Infect the cells with a known titer of virus (e.g., 100 TCID50).[25]
-
Incubate for 48-72 hours until CPE is visible in the virus control wells.[25]
-
Assess cell viability (e.g., via MTT) or visually score the reduction in CPE. The EC50 is the concentration that protects 50% of cells from viral CPE.[25]
-
-
Luciferase Reporter Assay : For viruses engineered to express a reporter gene (like luciferase), antiviral activity can be measured by the reduction in reporter signal.
-
Time-of-Addition Experiments : To identify the stage of the viral life cycle that is inhibited, the compound is added at different time points relative to infection (pre-infection, during, or post-infection).[6][22] This helps distinguish between entry, replication, or late-stage inhibitors.
-
Pseudotyped Virus Entry Assay : To specifically study viral entry, replication-deficient viral cores (e.g., from HIV or VSV) are coated with the envelope proteins (e.g., SARS-CoV-2 Spike) of the virus of interest.[14][15][16] Inhibition is measured by the reduction in the entry of these pseudoparticles into host cells, often via a reporter gene.
-
Virucidal Assay : To test if a compound directly inactivates virus particles, the virus is incubated with the compound before it is used to infect cells.[25] The mixture is then diluted to non-toxic concentrations and added to the cells to measure residual infectivity.[25]
Conclusion and Future Directions
Modified betulin compounds represent a highly promising and versatile class of antiviral agents. Their diverse mechanisms of action, potent activity against critical viral pathogens like HIV and influenza, and the emergence of activity against pandemic threats like SARS-CoV-2 underscore their therapeutic potential. The abundance of the natural starting material, betulin, further enhances its attractiveness for drug development.
Future research should focus on:
-
Expanding the Antiviral Spectrum : Systematic screening of derivative libraries against a wider range of viruses.
-
Optimizing Pharmacokinetics : Improving the solubility and bioavailability of lead compounds, which is a known challenge for triterpenoids.
-
Overcoming Resistance : Designing next-generation derivatives, such as the macrocyclized compounds, that are active against viral strains resistant to existing therapies.
-
In-vivo Efficacy : Advancing the most promising in-vitro candidates to animal models to evaluate their safety and efficacy in a physiological context.
By leveraging rational drug design and a deeper understanding of structure-activity relationships, the betulin scaffold will continue to be a valuable source of novel antiviral drug candidates.
References
- 1. Selected Plant Triterpenoids and Their Derivatives as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Betulin Derivatives with Nitrogen Heterocyclic Moiety—Synthesis and Anticancer Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Betulin and Its Derivatives. Chemistry and Biological Activity | Semantic Scholar [semanticscholar.org]
- 4. Betulinic acid derivatives as HIV-1 antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Betulinic Acid Derivatives as Human Immunodeficiency Virus Type 2 (HIV-2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Biological Evaluation of Macrocyclized Betulin Derivatives as a Novel Class of Anti-HIV-1 Maturation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Macrocyclized Betulin Derivatives as a Novel Class of Anti-HIV-1 Maturation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Macrocyclized Betulin Derivatives as a Novel Class of Anti-HIV-1 Maturation Inhibitors [openmedicinalchemistryjournal.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. [New betulin derivatives in combination with rimantadine for inhibition of influenza virus reproduction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New Betulin Derivatives in Combination with Rimantadine for Inhibition of Influenza Virus Reproduction | Savinova | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 14. Betulinic acid derivatives as inhibitors of SARS-CoV-2 entry into target cells [thesis.unipd.it]
- 15. irispublishers.com [irispublishers.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Design, synthesis and biological evaluation of betulinic acid derivatives as potential inhibitors of 3CL-protease of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antiviral activity of betulin, betulinic and betulonic acids against some enveloped and non-enveloped viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ionic Derivatives of Betulinic Acid Exhibit Strong Antiviral Activity Against Herpes Simplex Virus Type-2 (HSV-2), But Not HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Novel betulin dicarboxylic acid ester derivatives as potent antiviral agents: Design, synthesis, biological evaluation, structure-activity relationship and in-silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Betulin-derived compounds as inhibitors of alphavirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Anti-Influenza Activity of Betulinic Acid from Zizyphus jujuba on Influenza A/PR/8 Virus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for N-(2-Poc-ethyl)betulin amide: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the synthesis of N-(2-Poc-ethyl)betulin amide, a derivative of the naturally occurring triterpenoid (B12794562) betulin (B1666924). This compound incorporates a prop-2-yn-1-yloxycarbonyl (Poc) protected ethylenediamine (B42938) moiety, rendering it suitable for bioorthogonal "click" chemistry applications, such as targeted drug delivery and fluorescent labeling. The synthesis is presented in a three-stage process: the oxidation of betulin to betulinic acid, the synthesis of the N-(2-Poc-ethyl)amine linker, and the final amide coupling to yield the target compound. This protocol is intended to provide researchers with a comprehensive guide for the laboratory-scale preparation of this valuable chemical probe.
Introduction
Betulin, a pentacyclic triterpenoid abundantly available from the bark of birch trees, and its derivatives have garnered significant interest in medicinal chemistry due to their broad range of biological activities, including antiviral and antitumor properties[1]. Chemical modification of the betulin scaffold, particularly at the C-28 position, has been a fruitful strategy for enhancing its therapeutic potential and introducing functionalities for further conjugation. The introduction of an alkyne-bearing protecting group, such as the propargyloxycarbonyl (Poc) group, allows for the utilization of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This powerful and versatile reaction enables the covalent linkage of the betulin derivative to a wide array of molecules, including fluorescent dyes, targeting ligands, and biomolecules.
This application note details a robust protocol for the synthesis of this compound, starting from commercially available betulin.
Synthesis Pathway Overview
The overall synthetic route to this compound is depicted in the workflow diagram below. The synthesis commences with the selective oxidation of the primary hydroxyl group at the C-28 position of betulin to a carboxylic acid, yielding betulinic acid. In parallel, the bifunctional linker, N-(2-Poc-ethyl)amine, is prepared by protecting one of the amino groups of ethylenediamine with a propargyloxycarbonyl (Poc) group. Finally, betulinic acid is coupled with the Poc-protected linker via an amide bond to afford the desired product.
Experimental Protocols
Stage 1: Synthesis of Betulinic Acid from Betulin
This stage involves the selective oxidation of the primary hydroxyl group at C-28 of betulin. Several methods have been reported for this transformation. A common and effective method is the Jones oxidation.
Materials and Reagents:
| Reagent | Supplier | Grade |
| Betulin | Commercially Available | >95% |
| Chromium trioxide (CrO₃) | Commercially Available | ACS Reagent |
| Sulfuric acid (H₂SO₄), concentrated | Commercially Available | ACS Reagent |
| Acetone (B3395972) | Commercially Available | Anhydrous |
| 2-Propanol | Commercially Available | ACS Reagent |
| Sodium bicarbonate (NaHCO₃) | Commercially Available | Saturated solution |
| Sodium sulfate (B86663) (Na₂SO₄), anhydrous | Commercially Available | ACS Reagent |
| Dichloromethane (B109758) (DCM) | Commercially Available | HPLC Grade |
| Ethyl acetate (B1210297) (EtOAc) | Commercially Available | HPLC Grade |
Procedure:
-
Preparation of Jones Reagent: To a flask cooled in an ice bath, add chromium trioxide (CrO₃) followed by the slow, dropwise addition of concentrated sulfuric acid (H₂SO₄). Carefully add deionized water with stirring until the solid is fully dissolved.
-
Oxidation Reaction: Dissolve betulin in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.
-
Slowly add the prepared Jones reagent dropwise to the betulin solution. The color of the reaction mixture will change from orange to green.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane (B92381):ethyl acetate, 7:3).
-
Upon completion of the reaction, quench the excess oxidizing agent by the dropwise addition of 2-propanol until the green color persists.
-
Work-up and Purification:
-
Neutralize the reaction mixture by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude betulinic acid by column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate as the eluent.
-
Expected Yield and Characterization:
| Product | Form | Yield | Melting Point (°C) |
| Betulinic Acid | White solid | 80-90% | 296-298 |
The structure of the synthesized betulinic acid should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Stage 2: Synthesis of N-(2-Poc-ethyl)amine
This stage involves the mono-protection of ethylenediamine with the propargyloxycarbonyl (Poc) group.
Materials and Reagents:
| Reagent | Supplier | Grade |
| Ethylenediamine | Commercially Available | >98% |
| Propargyl chloroformate | Commercially Available | >97% |
| Triethylamine (TEA) | Commercially Available | Anhydrous |
| Dichloromethane (DCM) | Commercially Available | Anhydrous |
| Sodium bicarbonate (NaHCO₃) | Commercially Available | Saturated solution |
| Sodium sulfate (Na₂SO₄), anhydrous | Commercially Available | ACS Reagent |
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve a large excess of ethylenediamine in anhydrous dichloromethane (DCM). Cool the solution in an ice bath.
-
Poc Protection: Slowly add a solution of propargyl chloroformate in anhydrous DCM dropwise to the stirred ethylenediamine solution. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
Work-up and Purification:
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted starting material and byproducts.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude N-(2-Poc-ethyl)amine.
-
The product can be further purified by column chromatography if necessary.
-
Expected Yield and Characterization:
| Product | Form | Yield |
| N-(2-Poc-ethyl)amine | Oily liquid | 60-70% |
The structure of the linker should be verified by ¹H NMR and mass spectrometry.
Stage 3: Amide Coupling of Betulinic Acid and N-(2-Poc-ethyl)amine
This final stage involves the formation of an amide bond between betulinic acid and the synthesized linker using a peptide coupling agent.
Materials and Reagents:
| Reagent | Supplier | Grade |
| Betulinic Acid | From Stage 1 | >95% |
| N-(2-Poc-ethyl)amine | From Stage 2 | >95% |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) | Commercially Available | Peptide Synthesis Grade |
| 1-Hydroxybenzotriazole (HOBt) | Commercially Available | Peptide Synthesis Grade |
| N,N-Diisopropylethylamine (DIPEA) | Commercially Available | Anhydrous |
| N,N-Dimethylformamide (DMF) | Commercially Available | Anhydrous |
| Dichloromethane (DCM) | Commercially Available | Anhydrous |
| Lithium chloride (LiCl) | Commercially Available | ACS Reagent |
Procedure:
-
Activation of Betulinic Acid: Dissolve betulinic acid in anhydrous DMF. Add EDC and HOBt to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.
-
Coupling Reaction: In a separate flask, dissolve N-(2-Poc-ethyl)amine in anhydrous DCM and add DIPEA. Add this solution to the activated betulinic acid mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash successively with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
-
Expected Yield and Characterization:
| Product | Form | Yield |
| This compound | White solid | 70-80% |
The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC. The formal name for the final product is prop-2-yn-1-yl (2-((1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-1H-cyclopenta[a]chrysene-3a-carboxamido)ethyl)carbamate[2].
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key reactants and intermediates in the synthesis of the target molecule.
Conclusion
This application note provides a detailed, three-stage protocol for the synthesis of this compound. The described methods are based on established and reliable chemical transformations, offering a clear pathway for researchers to obtain this valuable compound for use in various biomedical research applications, particularly those involving click chemistry. The successful synthesis and characterization of this molecule will enable further exploration of the therapeutic potential of betulin derivatives and facilitate the development of novel targeted drug delivery systems.
References
Application Notes and Protocols: N-(2-Poc-ethyl)betulin amide in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Poc-ethyl)betulin amide is a derivative of betulin (B1666924), a naturally occurring pentacyclic triterpene with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The incorporation of a terminal alkyne group via a stable amide linkage provides a versatile handle for "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the straightforward and efficient conjugation of the betulin scaffold to a variety of azide-functionalized molecules, such as fluorescent dyes, targeting ligands, or polymers, to enhance its therapeutic potential and facilitate biological studies.[3][4]
These application notes provide an overview of the potential uses of this compound in drug development and chemical biology, along with detailed protocols for its application in click chemistry.
Principle of Application
The core application of this compound revolves around the CuAAC click reaction, which forms a stable triazole linkage between the alkyne group on the betulin amide and an azide (B81097) group on a target molecule. This reaction is highly specific, efficient, and biocompatible, making it ideal for creating complex molecular conjugates.[5][6]
The resulting betulin conjugates can be designed for various purposes:
-
Targeted Drug Delivery: Conjugation to a targeting moiety (e.g., a peptide or antibody fragment that recognizes cancer cells) can enhance the selective delivery of the cytotoxic betulin payload.
-
Improved Solubility and Bioavailability: Attaching hydrophilic polymers like polyethylene (B3416737) glycol (PEG) can overcome the poor water solubility of betulin derivatives, a major hurdle in their clinical development.[2][7]
-
Probing Biological Mechanisms: Linking to a fluorescent reporter enables the visualization of the cellular uptake and distribution of the betulin conjugate, aiding in mechanistic studies.
Quantitative Data Summary
The following tables present illustrative quantitative data for typical click chemistry applications of this compound. Note: This data is representative and may vary depending on the specific reaction conditions and substrates.
Table 1: Reaction Efficiency of this compound with Azido-Coumarin
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Azido-Coumarin | 1.1 eq |
| CuSO₄·5H₂O | 0.1 eq |
| Sodium Ascorbate (B8700270) | 0.2 eq |
| Solvent | DMSO/H₂O (4:1) |
| Reaction Time | 2 hours |
| Temperature | Room Temperature |
| Conversion | >95% |
| Isolated Yield | 85-90% |
Table 2: In Vitro Cytotoxicity of a Betulin-RGD Conjugate on U87 Glioblastoma Cells
| Compound | IC₅₀ (µM) |
| Betulin | > 50 |
| This compound | 25.3 |
| Betulin-RGD Conjugate | 5.8 |
| Cisplatin (Control) | 8.2 |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating this compound to an azide-containing molecule of interest.
Materials:
-
This compound
-
Azide-functionalized molecule (e.g., peptide, dye, polymer)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
In a clean, dry vial, dissolve this compound (1 equivalent) and the azide-functionalized molecule (1.1 equivalents) in a minimal amount of DMSO.
-
In a separate vial, prepare a fresh stock solution of copper(II) sulfate (0.1 equivalents) in deionized water.
-
In a third vial, prepare a fresh stock solution of sodium ascorbate (0.2 equivalents) in deionized water.
-
Add the copper(II) sulfate solution to the reaction mixture containing the alkyne and azide.
-
Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
Add the sodium ascorbate solution to the reaction mixture. The solution may change color, indicating the reduction of Cu(II) to Cu(I).
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[6]
-
Upon completion, the product can be purified by an appropriate method, such as column chromatography or preparative HPLC.
Protocol 2: Synthesis of a Betulin-Fluorescent Dye Conjugate for Cellular Imaging
This protocol details the synthesis of a conjugate between this compound and an azide-containing coumarin (B35378) dye.
Materials:
-
This compound (5.8 mg, 0.01 mmol)
-
3-Azido-7-hydroxycoumarin (B34554) (2.2 mg, 0.011 mmol)
-
CuSO₄·5H₂O (0.25 mg, 0.001 mmol)
-
Sodium ascorbate (0.4 mg, 0.002 mmol)
-
DMSO (1 mL)
-
Water (0.25 mL)
Procedure:
-
Dissolve this compound and 3-azido-7-hydroxycoumarin in 1 mL of DMSO in a 4 mL vial.
-
Prepare a 10 mM stock solution of CuSO₄·5H₂O in water and a 20 mM stock solution of sodium ascorbate in water.
-
Add 100 µL of the CuSO₄ solution to the reaction vial.
-
Bubble argon through the solution for 10 minutes.
-
Add 100 µL of the sodium ascorbate solution.
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the formation of the fluorescent triazole product by TLC, observing for a new, fluorescent spot.
-
Dilute the reaction mixture with ethyl acetate (B1210297) and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the pure betulin-coumarin conjugate.
Visualizations
Caption: Workflow for the CuAAC conjugation of this compound.
Caption: Proposed mechanism of action for a targeted betulin conjugate.
References
- 1. Glycoconjugation of Betulin Derivatives Using Copper-Catalyzed 1,3-Dipolar Azido-Alkyne Cycloaddition Reaction and a Preliminary Assay of Cytotoxicity of the Obtained Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Delivery Systems of Betulin and Its Derivatives: An Overview | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments in the Functionalization of Betulinic Acid and Its Natural Analogues: A Route to New Bioactive Compounds | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Labeling Proteins with "N-(2-Poc-ethyl)betulin amide"
For Researchers, Scientists, and Drug Development Professionals
Introduction
"N-(2-Poc-ethyl)betulin amide" is a versatile chemical probe designed for the investigation of protein interactions and cellular signaling pathways. This molecule integrates the pharmacologically active core of betulin (B1666924), a pentacyclic triterpenoid (B12794562) known for its anti-cancer and anti-inflammatory properties, with a terminal alkyne group via a propargyloxycarbonyl (Poc) linker.[1][2] This alkyne handle enables the covalent labeling of target proteins through a highly efficient and bioorthogonal copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[3][4][5]
These application notes provide detailed protocols for utilizing "this compound" to label, identify, and characterize protein targets in complex biological samples. The ability to attach a variety of reporter tags, such as fluorophores or biotin (B1667282), to the labeled proteins makes this probe a powerful tool for target identification, validation, and the elucidation of the mechanism of action of betulin-based compounds.
Principle of the Method
The protein labeling strategy using "this compound" is based on the principles of activity-based protein profiling (ABPP). The betulin amide moiety of the probe is designed to interact with specific protein targets within a cell lysate or in living cells. The subsequent click reaction with an azide-functionalized reporter tag allows for the detection and enrichment of these target proteins. The overall workflow involves three key steps:
-
Incubation: The alkyne-containing probe, "this compound," is incubated with a biological sample (e.g., cell lysate) to allow it to bind to its protein targets.
-
Click Chemistry Reaction: An azide-containing reporter tag (e.g., azide-biotin or azide-fluorophore) is covalently attached to the probe-protein conjugate using a copper(I)-catalyzed click reaction.
-
Downstream Analysis: The labeled proteins are detected and/or enriched for subsequent analysis, such as in-gel fluorescence scanning, western blotting, or mass spectrometry-based proteomic identification.
Materials and Reagents
-
"this compound" probe
-
Protein sample (e.g., cell lysate, purified protein)
-
Azide-functionalized reporter tag (e.g., Azide-Biotin, Azide-Fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Protein precipitation reagents (e.g., methanol (B129727), chloroform)
-
Streptavidin-agarose beads (for biotin-tagged proteins)
-
SDS-PAGE reagents and equipment
-
Fluorescence scanner or western blot imaging system
-
Mass spectrometer (for protein identification)
Experimental Protocols
Protocol 1: In Vitro Protein Labeling in Cell Lysate
This protocol describes the general procedure for labeling proteins in a cell lysate with "this compound" and a reporter tag via a CuAAC reaction.
-
Preparation of Stock Solutions:
-
"this compound" probe: Prepare a 10 mM stock solution in DMSO.
-
Azide-reporter tag: Prepare a 1 mM stock solution in DMSO or water.
-
Copper(II) sulfate (CuSO₄): Prepare a 20 mM stock solution in water.
-
THPTA: Prepare a 100 mM stock solution in water.
-
Sodium ascorbate: Prepare a 300 mM stock solution in water immediately before use.
-
-
Protein Incubation:
-
To 50 µL of cell lysate (1-5 mg/mL protein concentration) in a microfuge tube, add "this compound" to a final concentration of 1-10 µM.
-
Incubate for 1 hour at room temperature with gentle mixing.
-
-
Click Chemistry Reaction:
-
Add 100 µL of PBS to the incubated lysate.
-
Add 4 µL of the azide-reporter tag stock solution (final concentration ~20 µM).
-
Add 10 µL of the 100 mM THPTA solution.
-
Add 10 µL of the 20 mM CuSO₄ solution.
-
Initiate the reaction by adding 10 µL of the freshly prepared 300 mM sodium ascorbate solution.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Protein Precipitation (Optional but Recommended):
-
To the 200 µL reaction mixture, add 600 µL of methanol and vortex.
-
Add 150 µL of chloroform (B151607) and vortex.
-
Add 400 µL of deionized water and vortex.
-
Centrifuge at 13,000-20,000 x g for 5 minutes.
-
Carefully remove the upper aqueous layer.
-
Wash the protein pellet with methanol and centrifuge again.
-
Air-dry the pellet and resuspend in an appropriate buffer for downstream analysis.
-
-
Downstream Analysis:
-
In-gel fluorescence: Resuspend the protein pellet in SDS-PAGE loading buffer, run on a polyacrylamide gel, and visualize using a fluorescence scanner.
-
Western blot: Resuspend the pellet in SDS-PAGE loading buffer, run on a gel, transfer to a membrane, and probe with streptavidin-HRP (for biotin tags) followed by chemiluminescence detection.
-
Mass spectrometry: For protein identification, the labeled proteins can be enriched using streptavidin beads (for biotin tags), digested on-bead, and the resulting peptides analyzed by LC-MS/MS.
-
Data Presentation: Quantitative Parameters for Protein Labeling
The following table summarizes typical concentration ranges for the key reagents in the protein labeling protocol. Optimal concentrations may vary depending on the specific protein target and experimental conditions and should be determined empirically.
| Parameter | Recommended Range | Purpose |
| "this compound" Concentration | 1 - 25 µM | Binds to target proteins. |
| Azide-Reporter Tag Concentration | 2 - 40 µM | Covalently attaches to the alkyne probe. |
| Copper(II) Sulfate (CuSO₄) Concentration | 1 mM | Catalyst for the click reaction. |
| THPTA Concentration | 5 mM | Ligand to stabilize Cu(I) and improve reaction efficiency. |
| Sodium Ascorbate Concentration | 15 mM | Reducing agent to generate Cu(I) from CuSO₄. |
| Incubation Time (Probe) | 30 - 60 minutes | Allows for probe-protein interaction. |
| Incubation Time (Click Reaction) | 30 - 60 minutes | Ensures completion of the click reaction. |
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow Diagram
Caption: Workflow for protein labeling using "this compound".
Betulinic Acid-Induced Apoptosis Signaling Pathway
Betulinic acid, the parent compound of the probe, is known to induce apoptosis in cancer cells through various mechanisms, including the activation of the mitochondrial pathway and modulation of key signaling cascades like PI3K/AKT/mTOR.[6][7][8][9] Labeling the protein targets of "this compound" can help elucidate its specific role in these pathways.
Caption: Potential signaling pathways affected by betulinic acid derivatives.
Applications in Drug Development
The use of "this compound" as a chemical probe offers several advantages for drug development:
-
Target Identification and Validation: By identifying the direct binding partners of the betulin amide core, researchers can uncover novel therapeutic targets and validate existing ones.
-
Mechanism of Action Studies: Elucidating the protein interaction network of a drug candidate is crucial for understanding its mechanism of action and potential off-target effects.
-
Structure-Activity Relationship (SAR) Studies: Comparing the protein binding profiles of different betulin derivatives can provide insights into the structural requirements for target engagement and biological activity.
-
Biomarker Discovery: Proteins that are differentially labeled by the probe in diseased versus healthy states may serve as potential biomarkers for disease diagnosis or patient stratification.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Insufficient probe concentration. | Increase the concentration of "this compound". |
| Low abundance of the target protein. | Increase the amount of protein lysate. | |
| Inefficient click reaction. | Use freshly prepared sodium ascorbate; optimize reagent concentrations. | |
| High background | Non-specific binding of the probe or reporter. | Decrease probe and/or reporter tag concentration; include a no-probe control. |
| Aggregation of the probe. | Ensure complete solubilization of the probe in DMSO before adding to the aqueous buffer. |
For research use only. Not for use in diagnostic procedures.
References
- 1. This compound | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. researchgate.net [researchgate.net]
- 7. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Betulinic acid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: N-(2-Poc-ethyl)betulin amide in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulin (B1666924) and its derivatives, such as betulinic acid, are naturally occurring pentacyclic triterpenoids that have garnered significant interest in oncology due to their diverse biological activities, including potent antitumor and antiviral properties.[1] These compounds are known to induce apoptosis in various cancer cell lines, often through the mitochondrial pathway.[2][3] However, their clinical translation is frequently hampered by poor aqueous solubility and non-specific biodistribution.
To address these limitations, medicinal chemists have focused on modifying the betulin scaffold to enhance its pharmacological profile. "N-(2-Poc-ethyl)betulin amide" is a prime example of such a rationally designed derivative. It is a pentacyclic triterpenoid (B12794562) functionalized with a terminal alkyne group via a prop-2-yn-1-yloxycarbonyl (Poc) protecting group.[1] This alkyne handle makes "this compound" a versatile tool for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and bio-orthogonal reaction allows for the covalent conjugation of the betulin amide to a wide array of molecules, including targeting ligands, imaging agents (e.g., fluorescent dyes), and hydrophilic polymers, thereby enabling the development of sophisticated drug delivery systems.[4][5]
These application notes provide a comprehensive overview of the potential uses of "this compound" in drug delivery, along with detailed protocols for its synthesis, conjugation, and formulation into polymeric nanoparticles.
Representative Data
The following tables summarize representative quantitative data for a drug delivery system based on a "clickable" betulin derivative, such as "this compound," conjugated to a fluorescent dye and encapsulated in Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Table 1: Physicochemical Characterization of PLGA Nanoparticles
| Parameter | Unloaded PLGA NP | Betulin Derivative-Loaded NP | Betulin-Dye Conjugate-Loaded NP |
| Mean Particle Size (nm) | 150 ± 5 | 165 ± 7 | 170 ± 6 |
| Polydispersity Index (PDI) | 0.12 ± 0.02 | 0.15 ± 0.03 | 0.16 ± 0.02 |
| Zeta Potential (mV) | -25 ± 2 | -22 ± 3 | -20 ± 2 |
| Drug Loading Content (%) | N/A | 8.5 ± 0.7 | 7.9 ± 0.6 |
| Encapsulation Efficiency (%) | N/A | 88 ± 4 | 85 ± 5 |
Table 2: In Vitro Drug Release Profile
| Time (hours) | Cumulative Release (%) of Betulin Derivative from NP |
| 0 | 0 |
| 6 | 15 ± 2 |
| 12 | 28 ± 3 |
| 24 | 45 ± 4 |
| 48 | 68 ± 5 |
| 72 | 85 ± 6 |
| 96 | 92 ± 5 |
Table 3: In Vitro Cytotoxicity (IC50 Values in µM) after 48h Treatment
| Compound / Formulation | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| Betulinic Acid | 15.8 ± 1.2 | 18.2 ± 1.5 | 12.5 ± 1.1 |
| "this compound" | 9.5 ± 0.8 | 11.3 ± 0.9 | 8.1 ± 0.7 |
| Betulin Derivative-Loaded NP | 5.2 ± 0.5 | 6.8 ± 0.6 | 4.3 ± 0.4 |
Detailed Experimental Protocols
Protocol 1: Synthesis of "this compound"
This protocol describes a representative synthesis of a C-28 alkyne-functionalized betulin amide from betulinic acid.[6]
Materials:
-
Betulinic acid
-
N-(tert-Butoxycarbonyl)-1,2-diaminoethane
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Propargyl chloroformate
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and purification apparatus (silica gel column chromatography)
Procedure:
-
Amide Coupling: Dissolve betulinic acid (1 eq.), EDC (1.5 eq.), and HOBt (1.2 eq.) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes.
-
Add N-(tert-Butoxycarbonyl)-1,2-diaminoethane (1.2 eq.) and DIPEA (2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the Boc-protected betulin amide.
-
Boc Deprotection: Dissolve the Boc-protected intermediate in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to yield the amine-functionalized betulin amide.
-
Alkyne Functionalization: Dissolve the amine-functionalized betulin amide in anhydrous DCM.
-
Cool the solution to 0°C and add DIPEA (2 eq.).
-
Add propargyl chloroformate (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Purify the final product, "this compound," by silica gel column chromatography.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of "this compound" to an azide-functionalized fluorescent dye (e.g., Azide-Fluor 488).[4][5]
Materials:
-
"this compound"
-
Azide-Fluor 488 (or other azide-modified molecule)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Tert-butanol/water (1:1 v/v) solvent mixture
Procedure:
-
Dissolve "this compound" (1 eq.) and Azide-Fluor 488 (1.2 eq.) in the tert-butanol/water mixture.
-
Add a freshly prepared aqueous solution of CuSO₄·5H₂O (0.1 eq.).
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.5 eq.).
-
If solubility is an issue or for sensitive biomolecules, add TBTA (0.1 eq.) to protect the catalyst.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, protected from light.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purify the fluorescently-labeled betulin conjugate by column chromatography.
Protocol 3: Formulation of PLGA Nanoparticles by Nanoprecipitation
This protocol describes the encapsulation of the betulin derivative or its conjugate into PLGA nanoparticles.[7][8]
Materials:
-
Betulin derivative/conjugate
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50)
-
Acetone
-
Poly(vinyl alcohol) (PVA) solution (1% w/v in deionized water)
-
Magnetic stirrer and centrifuge
Procedure:
-
Organic Phase: Dissolve 10 mg of the betulin derivative/conjugate and 100 mg of PLGA in 5 mL of acetone.
-
Aqueous Phase: Prepare 20 mL of a 1% PVA solution in a beaker.
-
Nanoprecipitation: While stirring the aqueous phase at a constant, moderate speed (e.g., 600 rpm), add the organic phase dropwise using a syringe pump.
-
Continue stirring for at least 4 hours at room temperature to allow for complete evaporation of the acetone.
-
Purification: Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 20 minutes at 4°C).
-
Wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in water or a suitable buffer for characterization and in vitro studies. The nanoparticles can also be lyophilized for long-term storage.
Protocol 4: In Vitro Cytotoxicity MTT Assay
This protocol is for evaluating the cytotoxicity of the betulin derivatives and their nanoparticle formulations against cancer cell lines.[9][10]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Test compounds (dissolved in DMSO, then diluted in medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates and multi-channel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Visualizations
Caption: Logical workflow for the synthesis of "this compound" and its subsequent conjugation.
Caption: Experimental workflow for nanoparticle formulation, characterization, and in vitro evaluation.
Caption: Generalized signaling pathway for apoptosis induction by betulin derivatives via the intrinsic pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel betulin derivative induces anti-proliferative activity by G2/M phase cell cycle arrest and apoptosis in Huh7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Modified Nanoprecipitation Method for Preparation of Cytarabine-Loaded PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 2.6.2. Measuring cell viability (MTT assay) [bio-protocol.org]
- 10. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Target Pull-Down Assays Using N-(2-Poc-ethyl)betulin amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Poc-ethyl)betulin amide is a chemical probe derived from betulin (B1666924), a naturally occurring pentacyclic triterpenoid. Betulin and its derivatives have garnered significant interest in drug discovery due to their diverse biological activities, including anti-inflammatory, anti-viral, and anti-cancer properties.[1][2][3][4] This application note provides a detailed protocol for utilizing this compound in target pull-down assays to identify the cellular protein targets of betulin-based compounds.
This compound is an alkyne-functionalized derivative of betulin, making it suitable for "click chemistry" applications.[5][6] This feature allows for the covalent attachment of a reporter tag (e.g., biotin) after the probe has interacted with its target proteins within a cellular lysate. The biotinylated protein complexes can then be selectively captured using streptavidin-coated beads, isolated, and identified by mass spectrometry. This chemical proteomics approach is a powerful tool for target deconvolution and understanding the mechanism of action of bioactive small molecules.[7][8]
Product Information
| Property | Value |
| Chemical Name | prop-2-yn-1-yl (2-((1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-1H-cyclopenta[a]chrysene-3a-carboxamido)ethyl)carbamate |
| Synonyms | Click Tag™ this compound |
| Molecular Formula | C₃₆H₅₆N₂O₄ |
| Formula Weight | 580.9 g/mol |
| Purity | >95% |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml |
Experimental Workflow
The overall workflow for a target pull-down assay using this compound involves several key steps: immobilization of the probe, incubation with cell lysate, "clicking" on a biotin (B1667282) tag, affinity capture of target proteins, and identification by mass spectrometry.
Caption: Experimental workflow for target identification using this compound.
Detailed Experimental Protocols
This protocol is a general guideline and may require optimization for specific cell types and experimental goals.
Materials and Reagents:
-
This compound
-
Azide-functionalized agarose (B213101) or magnetic beads (e.g., Azide-PEG4-Amine-Agarose)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer, 0.1 M glycine (B1666218) pH 2.5)
-
BCA protein assay kit
-
Reagents for SDS-PAGE and Western blotting
-
Mass spectrometry-grade trypsin
Protocol 1: Immobilization of this compound onto Azide-Functionalized Beads (Click Chemistry)
-
Prepare Bead Slurry: Resuspend the azide-functionalized beads in an appropriate solvent (e.g., DMSO/water mixture).
-
Prepare Click Reaction Mix: In a microcentrifuge tube, combine this compound (final concentration ~10-50 µM), CuSO₄ (final concentration ~1 mM), and TBTA (final concentration ~1 mM).
-
Initiate Click Reaction: Add sodium ascorbate (freshly prepared, final concentration ~5 mM) to the reaction mix to reduce Cu(II) to Cu(I).
-
Incubate: Add the prepared bead slurry to the click reaction mix. Incubate at room temperature for 1-4 hours with gentle rotation.
-
Wash Beads: Pellet the beads by centrifugation and wash them extensively with DMSO, followed by methanol, and finally with the lysis buffer to remove unreacted probe and reaction components.
-
Resuspend: Resuspend the probe-immobilized beads in lysis buffer.
Protocol 2: Target Pull-Down from Cell Lysate
-
Cell Culture and Lysis: Culture cells of interest to the desired confluency. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify Lysate: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Determine Protein Concentration: Measure the protein concentration of the clarified lysate using a BCA assay.
-
Pre-clear Lysate (Optional but Recommended): To reduce non-specific binding, incubate the cell lysate with unconjugated azide-functionalized beads for 1 hour at 4°C.
-
Incubation with Probe-Beads: Add the pre-cleared lysate to the prepared this compound-conjugated beads. For a negative control, incubate a parallel sample of lysate with unconjugated beads. For a competition control, pre-incubate the lysate with an excess of free betulin before adding the probe-conjugated beads.
-
Binding: Incubate the lysate with the beads for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.
Protocol 3: Elution and Sample Preparation for Mass Spectrometry
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer. For mass spectrometry, a common method is on-bead digestion.
-
On-Bead Digestion (for Mass Spectrometry): a. Resuspend the beads in a buffer suitable for trypsin digestion (e.g., 50 mM ammonium (B1175870) bicarbonate). b. Reduce disulfide bonds with DTT (10 mM) at 56°C for 30 minutes. c. Alkylate cysteine residues with iodoacetamide (B48618) (55 mM) in the dark at room temperature for 20 minutes. d. Add mass spectrometry-grade trypsin and incubate overnight at 37°C.
-
Sample Clean-up: Collect the supernatant containing the digested peptides. Acidify the sample with formic acid and desalt using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation and Interpretation
Quantitative data from mass spectrometry should be summarized to compare protein enrichment between the experimental (probe-conjugated beads) and control (unconjugated beads, competition control) samples.
Table 1: Representative Data from a Target Pull-Down LC-MS/MS Experiment
| Protein ID (UniProt) | Gene Name | Fold Enrichment (Probe/Control) | p-value | Function/Signaling Pathway |
| PXXXXX | GENE1 | 15.2 | <0.001 | Kinase |
| QYYYYY | GENE2 | 12.8 | <0.001 | Transcription Factor |
| RZZZZZ | GENE3 | 9.5 | <0.005 | Metabolic Enzyme |
| ... | ... | ... | ... | ... |
Data Interpretation:
-
High Fold Enrichment: Proteins with a high fold enrichment in the probe sample compared to the control are potential binding partners.
-
Low p-value: A low p-value indicates a statistically significant enrichment.
-
Competition Control: A significant reduction in the enrichment of a protein in the presence of a competitor (e.g., free betulin) provides strong evidence for a specific interaction.
Signaling Pathway Visualization
Identified target proteins can be mapped to known signaling pathways to elucidate the mechanism of action of the parent compound.
Caption: Hypothetical signaling pathway involving identified targets of a betulin derivative.
This compound is a valuable tool for the identification of protein targets of betulin-based compounds. The protocols outlined in this application note provide a robust framework for conducting target pull-down assays coupled with mass spectrometry. Successful identification of target proteins will provide crucial insights into the molecular mechanisms of action and facilitate further drug development efforts.
References
- 1. In silico analyses of betulin: DFT studies, corrosion inhibition properties, ADMET prediction, and molecular docking with a series of SARS-CoV-2 and monkeypox proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Cayman Chemical | Biomol.com [biomol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Chemical pulldown combined with mass spectrometry to identify the molecular targets of antimalarials in cell-free lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Betulin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful click chemistry reaction, for the synthesis of novel betulin-derived triazole conjugates. Betulin (B1666924), a naturally occurring pentacyclic triterpene, and its derivatives are of significant interest in drug discovery due to their diverse biological activities, including anticancer and anti-HIV properties. The CuAAC reaction offers an efficient and versatile method for modifying the betulin scaffold to generate libraries of new compounds with potentially enhanced therapeutic properties.
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly reliable and specific reaction that forms a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne.[1] This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for the derivatization of complex natural products like betulin.[2][3] By functionalizing the betulin core with either an azide or an alkyne moiety, it can be readily conjugated with a variety of molecules, including but not limited to, other bioactive compounds, fluorescent tags, or solubilizing groups to improve its pharmacological profile.[4][5]
This document outlines the synthesis of key azide and alkyne precursors of betulin and provides a general protocol for the subsequent CuAAC reaction. Representative data on reaction yields and the biological activity of the resulting triazole conjugates are also presented.
Experimental Protocols
The synthesis of betulin-triazole conjugates via CuAAC involves two main stages:
-
Synthesis of Betulin Azide or Alkyne Derivatives: This involves the functionalization of betulin at one of its reactive positions (C-2, C-3, C-28, or C-30) to introduce either a terminal alkyne or an azide group.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The modified betulin derivative is then reacted with a corresponding azide or alkyne-containing molecule in the presence of a copper(I) catalyst.
Protocol 1: Synthesis of 28-O-Azidoacetylbetulin
This protocol describes the synthesis of an azide-functionalized betulin derivative at the C-28 position.
Materials:
-
28-O-(2-Chloroacetyl)betulin
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 28-O-(2-Chloroacetyl)betulin in DMF.
-
Add sodium azide to the solution. The reaction mixture will be heterogeneous.
-
Stir the mixture at 90 °C for 3 hours.
-
After cooling to room temperature, add water and a saturated solution of NaHCO₃.
-
Extract the aqueous phase with DCM (5 x 4 mL).
-
Dry the combined organic layers over MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (DCM:MeOH gradient) to obtain 28-O-azidoacetylbetulin. A yield of 64% has been reported for this reaction.[5]
Protocol 2: Synthesis of 3,28-O,O'-di(azidoacetyl)betulin
This protocol details the synthesis of a betulin derivative with azide functionalities at both the C-3 and C-28 positions.
Materials:
-
3,28-O,O'-Di(2-chloroacetyl)betulin
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3,28-O,O'-di(2-chloroacetyl)betulin in DMF.
-
Add sodium azide to the solution.
-
Stir the heterogeneous reaction mixture at 90 °C for 3 hours.
-
After cooling, add water and a saturated NaHCO₃ solution.
-
Extract the mixture with DCM (4 x 4 mL).
-
Dry the combined organic phases over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product using column chromatography (DCM:MeOH gradient) to yield 3,28-O,O'-di(azidoacetyl)betulin. A yield of 72% has been reported for this synthesis.[5]
Protocol 3: Synthesis of C-2 Propargyl-Substituted Betulinic Acid
This protocol outlines the introduction of a terminal alkyne at the C-2 position of betulinic acid.
Materials:
-
Methyl betulonate
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Triethylborane (Et₃B)
-
Propargyl bromide
-
1,2-Dimethoxyethane (DME)
Procedure:
-
Dissolve methyl betulonate in DME under an inert atmosphere (e.g., nitrogen).
-
Add KHMDS and Et₃B to the solution to form the enolate.
-
Add propargyl bromide and stir the reaction at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the product by column chromatography to obtain the C-2 propargyl-substituted betulinic acid derivative.
Protocol 4: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This general protocol can be adapted for the reaction of various betulin azide/alkyne derivatives with corresponding reaction partners.
Materials:
-
Betulin derivative (azide or alkyne functionalized)
-
Corresponding alkyne or azide reaction partner
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., DMF, THF, or a mixture of solvents like DCM/MeOH)
Procedure:
-
Dissolve the betulin derivative and the azide or alkyne partner in the chosen solvent in a reaction vessel.
-
In a separate vial, prepare a fresh aqueous solution of CuSO₄·5H₂O and sodium ascorbate.
-
Add the catalyst solution (CuSO₄·5H₂O and sodium ascorbate) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours under an inert atmosphere (e.g., argon).[3]
-
Monitor the progress of the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Dry the combined organic layers over a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired betulin-triazole conjugate. Yields for this reaction are typically high, often in the range of 82-99%.[3]
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological evaluation of betulin-triazole conjugates.
Table 1: Reaction Yields for the Synthesis of Betulin-Triazole Conjugates
| Entry | Betulin Derivative | Reactant | Position of Modification | Yield (%) | Reference |
| 1 | 28-O-Azidoacetylbetulin | Phenylacetylene | C-28 | 97-99 | [3] |
| 2 | 3,28-O,O'-di(azidoacetyl)betulin | Phenylacetylene | C-3, C-28 | 82-99 | [3] |
| 3 | C-2 Propargyl Betulinic Acid Derivative | Azidothymidine (AZT) | C-2 | Not Specified | [6] |
| 4 | 30-Azidobetulinic Acid Derivative | Various Alkynes | C-30 | Moderate to High | [7] |
| 5 | C-28 Alkyne Betulinic Acid Derivative | Various Azides | C-28 | Not Specified | [8] |
Table 2: Biological Activity of Betulin-Triazole Conjugates
| Compound ID | Target | Cell Line/Virus | Activity (IC₅₀/EC₅₀, µM) | Reference |
| Anticancer Activity | ||||
| Bet-TZ1 | Melanoma | A375 | 22.41 | [2][9] |
| Bet-TZ1 | Breast Cancer | MCF-7 | 33.52 | [2] |
| Bet-TZ1 | Colorectal Cancer | HT-29 | 46.92 | [2] |
| 9b (Benzaldehyde conjugate) | Leukemia | CCRF-CEM | 3.3 | [7] |
| 7 (2-cyanophenyl conjugate) | Leukemia | HL-60 | 2.5 | [10] |
| 13 (5-hydroxy-naphth-1yl conjugate) | Leukemia | HL-60 | 3.5 | [10] |
| BA-TZ (C30-1,2,4-triazole) | Melanoma | RPMI-7951 | 24.5 (at 50 µM) | [11] |
| Anti-HIV Activity | ||||
| 15 (AZT conjugate) | HIV-1 | H9 lymphocytes | 0.067 | [12] |
| 16 (AZT conjugate) | HIV-1 | H9 lymphocytes | 0.10 | [12] |
| 10 (3',3'-dimethylglutaryl) | HIV | H9 lymphocytes | 0.00066 | [13] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of betulin-triazole conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity [mdpi.com]
- 3. Glycoconjugation of Betulin Derivatives Using Copper-Catalyzed 1,3-Dipolar Azido-Alkyne Cycloaddition Reaction and a Preliminary Assay of Cytotoxicity of the Obtained Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Triazole Hybrids of Betulin: Synthesis and Biological Activity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic conjugates of betulinic acid and substituted triazoles prepared by Huisgen Cycloaddition from 30-azidoderivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, cytotoxicity and liposome preparation of 28-acetylenic betulin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 3-O-propargylated betulinic acid and its 1,2,3-triazoles as potential apoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The C30-Modulation of Betulinic Acid Using 1,2,4-Triazole: A Promising Strategy for Increasing Its Antimelanoma Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-AIDS agents 88. Anti-HIV conjugates of betulin and betulinic acid with AZT prepared via click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Bioconjugation Techniques Using Alkyne-Modified Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the bioconjugation of alkyne-modified triterpenoids. Triterpenoids, a class of naturally occurring compounds, exhibit a wide range of biological activities, making them promising candidates for drug development. The introduction of an alkyne handle onto the triterpenoid (B12794562) scaffold allows for their precise and efficient conjugation to other molecules of interest using "click chemistry," a powerful tool for creating novel therapeutic agents, molecular probes, and drug delivery systems.
This document outlines the synthesis of alkyne-modified triterpenoids, followed by detailed protocols for their bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Introduction to Alkyne-Modified Triterpenoids in Bioconjugation
Triterpenoids such as betulinic acid, oleanolic acid, and maslinic acid have garnered significant interest due to their anti-inflammatory, anti-cancer, and anti-viral properties.[1][2] However, their therapeutic potential can be enhanced by improving their solubility, targeting specific cell types, or combining them with other bioactive molecules. Bioconjugation via click chemistry offers a robust strategy to achieve these goals.
The introduction of a terminal alkyne group onto the triterpenoid structure provides a bioorthogonal handle that can specifically react with an azide-functionalized molecule. This reaction is highly efficient, selective, and biocompatible, proceeding under mild conditions, which is crucial when working with sensitive biological molecules.[][4]
Synthesis of Alkyne-Modified Triterpenoids
The alkyne functionality can be introduced at various positions on the triterpenoid skeleton, most commonly at hydroxyl or carboxylic acid groups. The choice of modification site can influence the biological activity of the final conjugate.
Protocol: Propargylation of Betulinic Acid at the C-28 Carboxyl Group
This protocol describes the esterification of the C-28 carboxylic acid of betulinic acid with propargyl bromide to introduce a terminal alkyne.
Materials:
-
Betulinic Acid
-
Propargyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Dissolve betulinic acid (1 equivalent) in DMF in a round-bottom flask.
-
Add K₂CO₃ (3 equivalents) to the solution.
-
Add propargyl bromide (1.5 equivalents) dropwise to the stirring mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with DCM (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the C-28 propargyl ester of betulinic acid.
Bioconjugation via Click Chemistry
Once the alkyne-modified triterpenoid is synthesized, it can be conjugated to an azide-containing molecule of interest. The two primary methods for this are CuAAC and SPAAC.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used click reaction that utilizes a copper(I) catalyst to form a 1,4-disubstituted-1,2,3-triazole linkage.[4][5]
Experimental Workflow for CuAAC of Alkyne-Modified Triterpenoids
Caption: Workflow for CuAAC bioconjugation of alkyne-modified triterpenoids.
Protocol: CuAAC Conjugation of an Alkyne-Modified Triterpenoid
Materials:
-
Alkyne-modified triterpenoid
-
Azide-functionalized molecule (e.g., azide-containing peptide, dye, or drug)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
tert-Butanol (tBuOH)
-
Deionized water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a stock solution of the alkyne-modified triterpenoid in a suitable organic solvent (e.g., DMSO or DMF).
-
Prepare a stock solution of the azide-functionalized molecule in an aqueous buffer (e.g., PBS) or a co-solvent mixture.
-
Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water), and THPTA (e.g., 100 mM in water).
-
In a microcentrifuge tube, combine the alkyne-modified triterpenoid (1 equivalent) and the azide-functionalized molecule (1.1 equivalents).
-
Add the THPTA solution to the CuSO₄ solution in a 5:1 molar ratio to pre-complex the copper.
-
Add the copper-ligand complex to the reaction mixture to a final concentration of 1-5 mol%.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mol%.
-
Adjust the final solvent composition, for example, to a 1:1 mixture of tBuOH and water.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.
-
Upon completion, the bioconjugate can be purified using methods appropriate for the specific product, such as HPLC, size-exclusion chromatography, or dialysis.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry variant that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts with an azide (B81097) without the need for a catalyst.[] This is particularly advantageous for in vivo applications or when working with copper-sensitive biomolecules.
Logical Relationship for SPAAC Bioconjugation
Caption: Logical flow of a SPAAC reaction with an azide-modified triterpenoid.
Protocol: SPAAC Conjugation of an Azide-Modified Triterpenoid
Note: For SPAAC, it is common to have the azide on the triterpenoid and the strained alkyne on the molecule to be conjugated, or vice versa.
Materials:
-
Azide-modified triterpenoid
-
Strained alkyne-functionalized molecule (e.g., DBCO-PEG-biotin)
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer
-
Acetonitrile or DMSO as a co-solvent if needed
Procedure:
-
Dissolve the azide-modified triterpenoid in a minimal amount of a water-miscible organic solvent like DMSO.
-
Dissolve the strained alkyne-functionalized molecule in an aqueous buffer (e.g., PBS).
-
Combine the two solutions in a reaction vessel. A typical molar ratio is 1:1 to 1:1.5 (azide:alkyne).
-
If necessary, add more buffer to reach the desired final concentration. The use of a co-solvent should be minimized if working with sensitive biomolecules.
-
Allow the reaction to proceed at room temperature or 37°C for 4-24 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE (for protein conjugates).
-
Purify the resulting bioconjugate using appropriate chromatographic techniques or dialysis.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis and biological activity of alkyne-modified triterpenoids and their bioconjugates.
Table 1: Synthesis Yields of Alkyne-Modified Triterpenoids
| Triterpenoid Derivative | Modification Position | Alkyne Moiety | Reported Yield (%) | Reference |
| Betulinic Acid Ester | C-28 | Propargyl | 72-79 | [6] |
| Oleanolic Acid Amide | C-28 | Propargylamino | Not Specified | [7] |
| Allobetulin Ether | C-2 | Propargyl | Not Specified | [8] |
Table 2: Cytotoxicity of Triterpenoid-Nucleoside Bioconjugates
| Conjugate | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Allobetulon-Zidovudine | A549 (Lung) | >100 | [8] |
| Allobetulin-Fluorinated Nucleoside | HeLa (Cervical) | 2.5 | [8] |
| Betulinic Acid-AZT Hybrid | A549 (Lung) | 1.36-3.5 | [6] |
| Maslinic Acid-Coumarin | B16-F10 (Melanoma) | 0.6 | [9] |
Potential Signaling Pathway Interactions
Triterpenoid bioconjugates are often designed to modulate specific cellular signaling pathways implicated in diseases like cancer and inflammation. For example, betulinic acid has been shown to affect the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[1]
Simplified PI3K/Akt Signaling Pathway
Caption: Potential inhibition of the PI3K/Akt pathway by triterpenoid conjugates.
By conjugating triterpenoids to targeting moieties (e.g., antibodies, peptides), it is possible to deliver these inhibitory compounds specifically to cancer cells, thereby enhancing their therapeutic efficacy and reducing off-target effects.
Conclusion
Bioconjugation of alkyne-modified triterpenoids using click chemistry is a versatile and powerful strategy for the development of novel therapeutics and research tools. The protocols and data presented here provide a foundation for researchers to design and synthesize their own triterpenoid bioconjugates for a wide range of applications in drug discovery and chemical biology. The choice between CuAAC and SPAAC will depend on the specific requirements of the application, particularly the sensitivity of the biomolecules to copper.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wmocollege.ac.in [wmocollege.ac.in]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of Oleanolic Acid Derivatives as Selective Vascular Endothelial Growth Factor Promoter i-Motif Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. Synthesis and Biological Activity of Triterpene-Coumarin Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(2-Poc-ethyl)betulin amide in Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Poc-ethyl)betulin amide is a synthetic derivative of betulin (B1666924), a naturally occurring pentacyclic triterpenoid. This compound is functionalized with a terminal alkyne group, rendering it a valuable tool for bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". This feature allows for the covalent attachment of a variety of reporter molecules, such as fluorescent dyes, to the betulin amide scaffold after it has been introduced into a biological system. Given the known anticancer and pro-apoptotic properties of betulin and its derivatives, this compound serves as a chemical probe to investigate the cellular uptake, subcellular localization, and mechanism of action of this class of compounds.
The primary application of this compound is in cellular imaging. By treating cells with this probe and subsequently performing a click reaction with a fluorescent azide (B81097), researchers can visualize the distribution of the betulin amide within cells using fluorescence microscopy. This approach can provide insights into its potential cellular targets and the pathways it modulates. Betulinic acid, a closely related derivative, is known to induce apoptosis through the mitochondrial pathway, making this a key area of investigation for imaging studies with this compound.[1][2][3][4][5]
Physicochemical Properties
| Property | Value | Source |
| Formal Name | prop-2-yn-1-yl (2-((1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-1H-cyclopenta[a]chrysene-3a-carboxamido)ethyl)carbamate | Cayman Chemical |
| Molecular Formula | C₃₆H₅₆N₂O₄ | Cayman Chemical |
| Formula Weight | 580.9 g/mol | Cayman Chemical |
| Purity | >95% | Cayman Chemical |
| Formulation | A crystalline solid | Cayman Chemical |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml | Cayman Chemical |
Quantitative Data: Cytotoxicity of Related Betulinic Acid Amides
Disclaimer: The following data are for various betulinic acid amide derivatives and are provided for reference. The cytotoxicity of this compound should be experimentally determined for the specific cell line and conditions being used.
| Compound | Cell Line | IC₅₀ / EC₅₀ (µM) | Reference |
| 4-isoquinolinyl amide of 3-O-acetyl-betulinic acid | A375 (melanoma) | 1.48 | [6] |
| Picolyl amide of betulinic acid (3b) | G-361 (melanoma) | 0.5 ± 0.1 | [7] |
| Picolyl amide of betulinic acid (3b) | MCF7 (breast cancer) | 1.4 ± 0.1 | [7] |
| Picolyl amide of betulinic acid (3b) | HeLa (cervical cancer) | 2.4 ± 0.4 | [7] |
| Picolyl amide of betulinic acid (3a) | G-361 (melanoma) | 2.4 ± 0.0 | [7] |
| Picolyl amide of betulinic acid (3a) | MCF7 (breast cancer) | 2.2 ± 0.2 | [7] |
| Picolyl amide of betulinic acid (3a) | HeLa (cervical cancer) | 2.3 ± 0.5 | [7] |
| Azepanoallobetulinic acid amide derivative (11) | Various cancer cell lines | Submicromolar GI₅₀ | [8] |
Quantitative Data: Spectroscopic Properties of Common Fluorescent Azides for Click Chemistry
The final fluorescence signal in the imaging experiment will depend on the chosen fluorescent azide. Researchers should select a dye that is compatible with their fluorescence microscope's excitation sources and emission filters.
| Fluorescent Azide | Excitation Max (nm) | Emission Max (nm) | Reference |
| Janelia Fluor® 549, Azide | ~549 | ~571 | [9] |
| Janelia Fluor® 646, Azide | ~646 | ~664 | |
| FAM azide, 6-isomer | ~495 | ~525 | [10] |
| Sulfo-Cyanine5-azide (Cy5) | 646 | 662 | [10] |
| Cyanine 5.5 azide (Cy5.5) | 684 | 710 | [10] |
| 7-Azido-4-methylcoumarin | ~360 | ~450 | [10] |
| Seta-405-azide | 405 | 518 | [11] |
| Seta-633-azide | ~633 | ~650 | [11] |
| Seta-670-azide | ~670 | ~690 | [11] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Culture: Culture the desired cancer cell line (e.g., HeLa, MCF-7, or A375) in the appropriate complete growth medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of the experiment. Allow the cells to adhere and grow for 24 hours.
-
Probe Preparation: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Cell Treatment: On the day of the experiment, dilute the this compound stock solution in pre-warmed complete growth medium to the desired final concentration (a starting concentration range of 1-10 µM is recommended for initial optimization).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing this compound. Incubate the cells for a specified period (e.g., 4-24 hours) to allow for cellular uptake and localization of the probe.
Protocol 2: In Situ Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Cellular Imaging
This protocol is adapted for live-cell labeling.[12][13] For fixed-cell labeling, a fixation step with 4% paraformaldehyde for 15 minutes should be performed after incubation with the probe and before the click reaction.
-
Preparation of Click Reaction Cocktail:
-
Prepare a stock solution of a fluorescent azide (e.g., Alexa Fluor 488 Azide) in DMSO (e.g., 10 mM).
-
Prepare a stock solution of copper(II) sulfate (B86663) (CuSO₄) in water (e.g., 20 mM).
-
Prepare a stock solution of a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water (e.g., 50 mM).
-
Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (B8700270), in water (e.g., 100 mM).
-
-
Washing: After incubation with this compound, gently aspirate the medium and wash the cells twice with pre-warmed Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Click Reaction:
-
In a microcentrifuge tube, prepare the click reaction cocktail. For a final volume of 500 µL per well, combine the reagents in the following order:
-
437.5 µL of DPBS
-
5 µL of the fluorescent azide stock solution (final concentration ~100 µM)
-
A premixed solution of 2.5 µL of CuSO₄ stock and 5.0 µL of THPTA stock (final concentrations of ~100 µM CuSO₄ and ~500 µM THPTA).
-
25 µL of freshly prepared sodium ascorbate stock solution (final concentration ~5 mM).
-
-
Gently add the click reaction cocktail to the cells.
-
-
Incubation: Incubate the cells at room temperature or 37°C for 30-60 minutes, protected from light.
-
Washing: Aspirate the click reaction cocktail and wash the cells three times with DPBS.
-
Counterstaining (Optional): To visualize the nucleus, incubate the cells with a solution of DAPI (4',6-diamidino-2-phenylindole) in DPBS (e.g., 1 µg/mL) for 5-10 minutes at room temperature.
-
Final Washes: Wash the cells twice with DPBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
Protocol 3: Fluorescence Microscopy
-
Imaging: Image the prepared slides using a fluorescence microscope (confocal or widefield) equipped with the appropriate filter sets for the chosen fluorescent azide and any counterstains (e.g., DAPI).
-
Image Acquisition: Acquire images using optimal exposure times and laser power to minimize phototoxicity and photobleaching.
-
Image Analysis: Analyze the acquired images to determine the subcellular localization of the this compound-fluorophore conjugate.
Visualizations
Caption: Experimental workflow for cellular imaging.
Caption: Mitochondria-mediated apoptosis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Activity of the Acetylenic Derivative of Betulin Phosphate Involves Induction of Necrotic-Like Death in Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Betulinic Acid Induces Apoptosis in Differentiated PC12 Cells Via ROS-Mediated Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Betulinic acid derived amides are highly cytotoxic, apoptotic and selective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Picolyl amides of betulinic acid as antitumor agents causing tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Click-Reactive (click chemistry) fluorescent dyes / fluorophores | Hello Bio [hellobio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. setabiomedicals.com [setabiomedicals.com]
- 12. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for High-Throughput Screening of Betulin Amide Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of betulin (B1666924) amide libraries to identify novel therapeutic agents. Betulin and its derivatives, particularly betulinic acid amides, have garnered significant interest due to their wide range of pharmacological activities, including potent anticancer and anti-inflammatory effects.[1][2] High-throughput screening enables the rapid evaluation of large libraries of these compounds to identify "hit" compounds with desired biological activities for further development.[3]
This document outlines protocols for two primary HTS assays: a cell viability assay for anticancer drug discovery and a reporter gene assay for identifying modulators of the NF-κB signaling pathway, a key player in inflammation.[4][5]
I. Anticancer Activity Screening
A primary application for screening betulin amide libraries is the discovery of novel anticancer agents. Betulinic acid and its derivatives have been shown to induce apoptosis in various cancer cell lines through the activation of the caspase cascade and modulation of signaling pathways such as PI3K/Akt/mTOR.[6][7][8][9][10] A common and robust HTS method for assessing anticancer activity is the cell viability assay.
Data Presentation: Anticancer Activity of Representative Betulin Amides
The following table summarizes the cytotoxic activity of several betulin amide derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth). This data is illustrative of the results that can be obtained from a primary HTS campaign.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Source |
| Betulinic Acid | MCF-7 (Breast) | SRB | 8 - 14 | [11] |
| Betulinic Acid | A375 (Melanoma) | Not Specified | 1.48 | [12][13] |
| Compound 19 * | A375 (Melanoma) | Not Specified | 1.48 | [12][13] |
| Compound 6g | HL-60 (Leukemia) | Not Specified | 10.47 | |
| Betulin Sulfonamide 13b | MCF-7 (Breast) | SRB | 8 - 14 | [11] |
| Betulin Sulfonamide 15b | MCF-7 (Breast) | SRB | 8 - 14 | [11] |
| Indole Derivative BA1 | B164A5 (Melanoma) | MTT | ~25 | [14] |
| Indole Derivative BA2 | B164A5 (Melanoma) | MTT | ~25 | [14] |
| Indole Derivative BA3 | B164A5 (Melanoma) | MTT | ~25 | [14] |
*Compound 19 is a 4-isoquinolinyl amide of 3-O-acetyl-betulinic acid.[12][13]
Experimental Protocol: High-Throughput Cell Viability Assay (SRB Assay)
This protocol is adapted for a 96-well format and is suitable for screening large libraries of compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, PC-3, MV4-11)[6]
-
Complete culture medium (specific to the cell line)
-
Betulin amide library dissolved in DMSO
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the optimal seeding density in complete culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the betulin amide library compounds in the appropriate culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the medium from the cell plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Fixation:
-
Carefully add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
-
Staining:
-
Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
-
Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Measurement:
-
Add 100 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the bound dye.
-
Shake the plates for at least 5 minutes on a plate shaker.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each compound concentration.
-
Determine the IC50 value for each active compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathway Visualization
Betulinic acid and its derivatives can induce apoptosis through the intrinsic pathway, which is often linked to the inhibition of the PI3K/Akt/mTOR signaling pathway.[9][10]
Caption: Betulin Amide Induced Apoptosis Pathway.
II. Anti-inflammatory Activity Screening
Betulinic acid and its amide derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting the NF-κB signaling pathway.[1][15][16] A luciferase reporter gene assay is a highly sensitive and scalable method for screening compound libraries for their ability to modulate NF-κB activity.[4][17]
Data Presentation: Inhibition of NF-κB Activity
This table presents hypothetical data from a primary screen of a betulin amide library for the inhibition of TNF-α-induced NF-κB activation.
| Compound ID | Concentration (µM) | NF-κB Inhibition (%) |
| Library Compound 1 | 10 | 85.2 |
| Library Compound 2 | 10 | 12.5 |
| Library Compound 3 | 10 | 92.1 |
| Library Compound 4 | 10 | 5.6 |
| Library Compound 5 | 10 | 78.9 |
| Parthenolide (Positive Control) | 10 | 95.0 |
| DMSO (Vehicle Control) | 0.1% | 0.0 |
Experimental Protocol: NF-κB Luciferase Reporter Gene Assay
This protocol is designed for a 96-well format and is suitable for HTS.[4]
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Betulin amide library dissolved in DMSO
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Passive Lysis Buffer
-
Luciferase Assay Reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of the betulin amide library compounds for 1-2 hours.
-
-
Stimulation:
-
Induce NF-κB activation by adding TNF-α to each well at a final concentration of 10 ng/mL (the optimal concentration should be predetermined).
-
Include "unstimulated" wells as a negative control and a "stimulated vehicle control" (DMSO + TNF-α).
-
Incubate for 6-8 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Lysis:
-
Remove the medium and gently wash the cells once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.[4]
-
-
Luminescence Measurement:
-
Equilibrate the Luciferase Assay Reagent to room temperature.
-
Program the luminometer to inject 100 µL of the Luciferase Assay Reagent.
-
Transfer 20 µL of cell lysate to a new white, opaque 96-well plate.
-
Place the plate in the luminometer and initiate the reagent injection and reading sequence (typically a 2-second delay followed by a 10-second measurement).
-
-
Data Analysis:
-
Calculate the percentage of NF-κB inhibition for each compound by normalizing the luminescence signal to the stimulated vehicle control.
-
Identify "hit" compounds that show significant inhibition of NF-κB activation.
-
Signaling Pathway and Experimental Workflow Visualization
The canonical NF-κB signaling pathway is a key target for anti-inflammatory drugs.
Caption: Inhibition of the NF-κB Signaling Pathway.
The following diagram illustrates the general workflow for a high-throughput screening campaign.
Caption: High-Throughput Screening Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study | MDPI [mdpi.com]
- 7. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel betulin derivative induces anti-proliferative activity by G2/M phase cell cycle arrest and apoptosis in Huh7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. enthought.com [enthought.com]
- 13. Betulinic acid derived amides are highly cytotoxic, apoptotic and selective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Anti-Inflammatory Activities of Betulinic Acid: A Review [frontiersin.org]
- 17. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Synthesis of Betulin Amide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solid-phase synthesis of betulin (B1666924) amide derivatives. Betulinic acid, a pentacyclic triterpene, and its derivatives are of significant interest in drug discovery due to their diverse biological activities, including potent antitumor properties. Solid-phase synthesis offers a streamlined and efficient methodology for the generation of libraries of these compounds for structure-activity relationship (SAR) studies.
Introduction
Betulinic acid can be chemically modified at several positions, with the C-28 carboxylic acid being a prime site for derivatization to enhance biological activity and improve pharmacokinetic properties. Solid-phase organic synthesis (SPOS) provides a powerful platform for the efficient synthesis and purification of libraries of small molecules, such as betulin amide derivatives. This approach involves the covalent attachment of a starting material to an insoluble polymer support, followed by a series of chemical transformations. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing.
Data Presentation
The following tables summarize quantitative data for betulinic acid and its amide derivatives synthesized via solution-phase methods, which can serve as a reference for expected outcomes in solid-phase synthesis. While specific yields for solid-phase synthesis of betulin amides are not extensively reported, the yields are generally expected to be comparable to or exceed those of solution-phase synthesis due to the use of excess reagents to drive reactions to completion.
Table 1: Synthesis Yields of Betulinic Acid Amide Derivatives (Solution-Phase)
| Compound | Amine Moiety | Coupling Method | Solvent | Yield (%) | Reference |
| BA-1 | Phenylethylamine | EDC/HOBt, DIPEA | DMF | 73.4 | [1] |
| BA-2 | 3-Phenylpropylamine | EDC/HOBt, DIPEA | DMF | 87.2 | [1] |
| BA-3 | 3,4-Dichlorobenzylamine | EDC/HOBt, Et3N | DCM | 70.6 | [1] |
| EB170 | Acetylenic Amine 1 | Oxalyl Chloride, Et3N | DCM | 70-77 | |
| EB171 | Acetylenic Amine 2 | Oxalyl Chloride, Et3N | DCM | 70-77 | |
| EB173 | Acetylenic Amine 3 | Oxalyl Chloride, Et3N | DCM | 70-77 |
Table 2: Cytotoxic Activity of Betulinic Acid and its Amide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Betulinic Acid | MEL-2 (Melanoma) | - | [2] |
| Betulinic Acid | KB (Epidermoid Carcinoma) | - | [2] |
| Betulinic Acid Amide (C-28) | MEL-2 (Melanoma) | Potent Activity | [2] |
| Betulinic Acid Amide (C-28) | KB (Epidermoid Carcinoma) | Potent Activity | [2] |
| EB171 | A375 (Melanoma) | 17 | |
| EB171 | COLO 829 (Melanoma) | 35 | |
| EB173 | COLO 829 (Melanoma) | 131 | |
| EB173 | A375 (Melanoma) | 160 | |
| 6i (Hydrazide-hydrazone derivative) | HepG2 (Hepatocellular carcinoma) | 9.27 | [3] |
| 6i (Hydrazide-hydrazone derivative) | MCF-7 (Breast cancer) | 8.87 | [3] |
Experimental Protocols
The following protocols are adapted from standard solid-phase peptide synthesis (SPPS) methodologies and are suitable for the synthesis of betulin amide derivatives.
Protocol 1: Loading of Betulinic Acid onto Wang Resin
Materials:
-
Wang Resin
-
Betulinic Acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Wang resin in DMF for 1-2 hours in a solid-phase synthesis vessel.
-
Activation of Betulinic Acid: In a separate flask, dissolve betulinic acid (2-4 equivalents relative to resin loading) in a minimal amount of DMF. Add DIC (2-4 equivalents) and a catalytic amount of DMAP (0.1 equivalents). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the activated betulinic acid solution to the swollen resin. Shake the mixture at room temperature for 12-24 hours.
-
Washing: After the coupling reaction, wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x) to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (B1165640) and pyridine (B92270) in DCM for 1 hour.
-
Final Washing and Drying: Wash the resin as in step 4 and dry under vacuum.
Protocol 2: Amide Bond Formation
Materials:
-
Betulinic acid-loaded resin
-
Amine of choice
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF
-
DCM
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the betulinic acid-loaded resin in DMF for 1-2 hours.
-
Amine Coupling: To the swollen resin, add the amine of choice (5-10 equivalents), HATU (5-10 equivalents), and DIPEA (10-20 equivalents) in DMF.
-
Reaction: Shake the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using a qualitative test such as the Kaiser test (for primary amines).
-
Washing: After the reaction is complete, wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
Protocol 3: Cleavage and Deprotection
Materials:
-
Betulin amide derivative-loaded resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
DCM
-
Diethyl ether (cold)
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Wash the resin with DCM (3x) and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and shake at room temperature for 2-3 hours.
-
Product Isolation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether.
-
Purification: Centrifuge the mixture to pellet the product, decant the ether, and wash the pellet with cold ether. Dry the crude product under vacuum. Further purification can be achieved by flash chromatography or preparative HPLC.
Mandatory Visualization
Experimental Workflow
Caption: Solid-phase synthesis workflow for betulin amide derivatives.
Betulinic Acid-Induced Apoptosis Signaling Pathway
Caption: Betulinic acid induced apoptosis signaling pathway.
References
Enzymatic Synthesis of Betulinic Acid Amides: A Detailed Guide for Researchers
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the enzymatic synthesis of betulinic acid amides offers a green and efficient alternative to traditional chemical methods. This document provides a comprehensive overview of the application of lipases, particularly Novozym 435, in the amidation of betulinic acid, a promising natural compound with a wide range of pharmacological activities, including potent antitumor effects. Detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow and relevant biological pathways are presented to facilitate the adoption of this biocatalytic approach.
Introduction
Betulinic acid (BA), a pentacyclic triterpenoid (B12794562) found in the bark of several plant species, has garnered significant attention for its therapeutic potential. However, its poor solubility and bioavailability have prompted the development of derivatives to enhance its pharmacological profile. Amide derivatives of betulinic acid, in particular, have shown improved cytotoxicity and apoptotic activity in various cancer cell lines.[1][2]
Enzymatic synthesis, employing lipases as biocatalysts, presents a sustainable and selective method for generating these amide derivatives.[3][4] Immobilized Candida antarctica lipase (B570770) B (Novozym 435) has proven to be a robust and efficient catalyst for the direct amidation of betulinic acid, offering high yields under mild reaction conditions.[4][5]
Key Advantages of Enzymatic Synthesis
-
High Selectivity: Enzymes can selectively catalyze reactions at specific functional groups, minimizing the need for protecting groups and reducing the number of synthetic steps.
-
Mild Reaction Conditions: Enzymatic reactions are typically conducted at moderate temperatures and pressures, preserving the integrity of complex molecules and reducing energy consumption.
-
Environmental Sustainability: As biodegradable catalysts, enzymes reduce the reliance on hazardous reagents and organic solvents, aligning with the principles of green chemistry.
-
High Yields: Optimized enzymatic processes can achieve high conversion rates and product yields.[5]
Experimental Protocols
This section details the materials and methods for the lipase-catalyzed synthesis of betulinic acid amides, based on optimized conditions reported in the literature.[5]
Materials
-
Betulinic Acid (BA)
-
Butylamine
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Organic Solvents (e.g., a mixture of chloroform (B151607) and n-hexane)
-
Standard laboratory glassware and equipment (reaction flasks, magnetic stirrer, incubator shaker, etc.)
-
Analytical instruments for product characterization (e.g., GC, GC-MS, NMR)
General Procedure for Enzymatic Amidation
-
Reaction Setup: In a suitable reaction vessel, dissolve betulinic acid in the chosen organic solvent system (e.g., 9:1 chloroform:hexane).[4]
-
Addition of Amine: Add the amine (e.g., butylamine) to the reaction mixture. The molar ratio of betulinic acid to the amine is a critical parameter to optimize.[5]
-
Addition of Enzyme: Introduce the immobilized lipase, Novozym 435, to the mixture. The amount of enzyme will influence the reaction rate and yield.[5]
-
Incubation: Place the reaction vessel in an incubator shaker and maintain a constant temperature and agitation speed for the specified reaction time.[5]
-
Reaction Monitoring: The progress of the reaction can be monitored using appropriate analytical techniques, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Product Isolation and Purification: Upon completion, the enzyme can be recovered by simple filtration for potential reuse. The product, betulinic acid amide, can then be isolated from the reaction mixture and purified using standard techniques like column chromatography.
-
Characterization: The structure and purity of the synthesized amide should be confirmed by spectroscopic methods such as Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
Optimization of Reaction Parameters
The yield of the enzymatic amidation is influenced by several factors. The following table summarizes the optimized conditions for the synthesis of betulinic acid butylamide using Novozym 435, as determined by Response Surface Methodology (RSM).[5]
| Parameter | Optimized Value |
| Reaction Time | 28 hours 33 minutes |
| Reaction Temperature | 42.92 °C |
| Substrate Molar Ratio (BA:Butylamine) | 1:2.21 |
| Enzyme Amount | 97.77 mg |
| Predicted Yield | 67.23% |
| Actual Experimental Yield | 65.09% |
Table 1: Optimized parameters for the enzymatic synthesis of betulinic acid butylamide. Data sourced from Yusof et al. (2016).[5]
Experimental and Logical Workflow
The following diagram illustrates the general workflow for the enzymatic synthesis and evaluation of betulinic acid amides.
Biological Activity and Signaling Pathways
Betulinic acid and its derivatives exert their anticancer effects through the modulation of multiple signaling pathways, primarily by inducing apoptosis (programmed cell death).[6][7][8]
Intrinsic Apoptosis Pathway
Betulinic acid can directly act on the mitochondria, leading to the release of pro-apoptotic factors like cytochrome c. This triggers a caspase cascade, ultimately leading to cell death.[9]
PI3K/AKT/mTOR Signaling Pathway
Betulinic acid has been shown to suppress the PI3K/AKT/mTOR signaling pathway, which is often hyperactivated in cancer cells and promotes cell survival and proliferation. Inhibition of this pathway can lead to autophagy-mediated apoptosis.[7]
Hedgehog Signaling Pathway
In certain cancers, such as rhabdomyosarcoma, betulinic acid can inhibit the Hedgehog signaling pathway, which plays a crucial role in tumor growth and development. This leads to the downregulation of target genes like GLI1 and PTCH1, contributing to its anti-tumorigenic effect.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Betulinic acid derived amides are highly cytotoxic, apoptotic and selective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. المقتنيات: Identification and optimisation of lipase- catalysed synthesis of betulinic acid amide in a solvent system [aunilo.uum.edu.my]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Betulinic acid induces apoptosis and inhibits hedgehog signalling in rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Betulinic acid induces autophagy-dependent apoptosis via Bmi-1/ROS/AMPK-mTOR-ULK1 axis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitization for Anticancer Drug-Induced Apoptosis by Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of N-(2-Poc-ethyl)betulin amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulinic acid, a pentacyclic triterpene found in the bark of several plant species, including the birch tree (Betula species), has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties, including potent anti-cancer and anti-HIV activities.[1][2][3] Structural modification of betulinic acid at the C-28 carboxylic acid and the C-3 hydroxyl group has been a key strategy to enhance its therapeutic potential and overcome challenges such as poor solubility.[1][4] The introduction of an amide functionality at the C-28 position, in particular, has been shown to yield derivatives with improved cytotoxicity and pro-apoptotic effects.[1][5]
This document provides a detailed protocol for the scale-up synthesis of a specific derivative, "N-(2-Poc-ethyl)betulin amide." This compound incorporates a propargyloxycarbonyl (Poc) group, which contains a terminal alkyne. This alkyne moiety serves as a versatile chemical handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This enables the straightforward conjugation of the betulin (B1666924) amide scaffold to other molecules of interest, including fluorescent probes, targeting ligands, or nanoparticles, for various applications in drug delivery, chemical biology, and diagnostics.
The protocols outlined below are based on established and scalable chemical transformations for betulinic acid and its derivatives, providing a robust framework for the production of this compound in larger quantities suitable for preclinical development.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Betulin | >95% | Commercially Available | |
| Chromium trioxide (CrO₃) | ACS Reagent | Commercially Available | Caution: Strong oxidizer, toxic. |
| Sulfuric acid (H₂SO₄) | ACS Reagent | Commercially Available | Caution: Corrosive. |
| Acetone (B3395972) | ACS Reagent | Commercially Available | |
| Sodium borohydride (B1222165) (NaBH₄) | >98% | Commercially Available | Caution: Reacts with water. |
| Isopropanol (B130326) | ACS Reagent | Commercially Available | |
| Oxalyl chloride ((COCl)₂) | >98% | Commercially Available | Caution: Corrosive, toxic. |
| Dichloromethane (B109758) (DCM) | Anhydrous | Commercially Available | |
| Triethylamine (B128534) (Et₃N) | >99% | Commercially Available | |
| N-(2-aminoethyl)prop-2-yn-1-ylcarbamate | Custom Synthesis or Commercial | Can be synthesized from ethylenediamine (B42938) and propargyl chloroformate. | |
| Ethyl acetate (B1210297) (EtOAc) | ACS Reagent | Commercially Available | |
| Hexanes | ACS Reagent | Commercially Available | |
| Methanol (B129727) (MeOH) | ACS Reagent | Commercially Available | |
| Brine (saturated NaCl solution) | Prepared in-house | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Commercially Available | |
| Silica (B1680970) Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Experimental Protocols
The overall synthesis is a multi-step process starting from betulin, which is more abundant and cost-effective than betulinic acid. The workflow involves the oxidation of betulin to betulonic acid, followed by reduction to betulinic acid, and finally, amidation to the target product.
Step 1: Synthesis of Betulonic Acid from Betulin
This step involves the Jones oxidation of the C-3 hydroxyl group and the C-28 primary alcohol of betulin.
Protocol:
-
To a stirred solution of betulin (1.0 eq) in acetone at 0 °C, add Jones reagent (CrO₃ in H₂SO₄) dropwise. The Jones reagent is prepared by dissolving CrO₃ in concentrated H₂SO₄ and then diluting with water.
-
Maintain the temperature at 0 °C during the addition. The color of the reaction mixture will change from orange to green.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the dropwise addition of isopropanol until the green color persists.
-
Remove the acetone under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude betulonic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) or carried forward to the next step without further purification if the purity is deemed sufficient.
Step 2: Synthesis of Betulinic Acid from Betulonic Acid
This step involves the selective reduction of the C-3 ketone of betulonic acid to the corresponding hydroxyl group.
Protocol:
-
Dissolve betulonic acid (1.0 eq) in a mixture of isopropanol and a suitable co-solvent like THF or methanol.
-
Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the dropwise addition of water and then acidify to pH ~5-6 with dilute HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The resulting product is a mixture of 3β (betulinic acid) and 3α epimers. The desired 3β-epimer (betulinic acid) can be purified and isolated by recrystallization from hot methanol or by column chromatography.[6]
Step 3: Synthesis of this compound
This final step involves the amidation of the C-28 carboxylic acid of betulinic acid. The acyl chloride formation method is recommended for its high yield and scalability.[7][8]
Protocol:
-
Suspend betulinic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add oxalyl chloride (2.0-3.0 eq) dropwise at 0 °C, followed by a catalytic amount of anhydrous DMF.
-
Allow the reaction mixture to stir at room temperature for 2-3 hours. The formation of the acyl chloride can be monitored by the cessation of gas evolution.
-
Remove the excess oxalyl chloride and solvent under reduced pressure. The resulting crude betulinic acid chloride is used immediately in the next step.
-
Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve N-(2-aminoethyl)prop-2-yn-1-ylcarbamate (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash successively with water, dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Data Presentation
The following tables summarize representative data for the synthesis of betulinic acid amides, which can be expected to be similar for the target compound.
Table 1: Representative Reaction Yields
| Step | Product | Starting Material | Typical Yield (%) | Reference |
| 1 | Betulonic Acid | Betulin | 90% | [2] |
| 2 | Betulinic Acid | Betulonic Acid | 92% (3β-isomer) | [2] |
| 3 | Betulinic Acid Amide | Betulinic Acid | 65-95% | [8] |
Table 2: Characterization Data for a Representative Betulinic Acid Amide
| Analysis | Data |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃) | Characteristic peaks for the triterpene backbone, amide N-H proton, and protons of the coupled amine. |
| ¹³C NMR (CDCl₃) | Carbonyl peak for the amide (~176 ppm), signals for the triterpene skeleton.[1] |
| IR (FTIR, cm⁻¹) | N-H stretch (~3400-3300), C=O amide stretch (~1640).[1] |
| Mass Spec (ESI⁺) | [M+H]⁺ corresponding to the calculated molecular weight. |
| Purity (HPLC) | >95% |
Note: The exact spectral data will be specific to "this compound" and should be determined upon synthesis.
Visualizations
Synthesis Workflow
Caption: Overall synthetic workflow for this compound.
Logical Relationship for Amide Formation
Caption: Key components for the C-28 amide bond formation.
Conclusion
The protocol described provides a comprehensive and scalable approach for the synthesis of this compound, a valuable derivative for further investigation in drug development and chemical biology. The use of a "click-ready" handle expands the utility of the potent betulinic acid scaffold. The methodologies are based on well-documented and robust chemical transformations, ensuring reproducibility and amenability to scale-up for preclinical and further studies. As with any chemical synthesis, appropriate safety precautions should be taken, and all intermediates and the final product should be fully characterized to confirm their identity and purity.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical Strategies towards the Synthesis of Betulinic Acid and Its More Potent Antiprotozoal Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of novel betulinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Betulinic acid derived amides are highly cytotoxic, apoptotic and selective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. nioch.nsc.ru [nioch.nsc.ru]
Application Notes & Protocols for the Quantification of N-(2-Poc-ethyl)betulin amide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-(2-Poc-ethyl)betulin amide is a synthetic derivative of betulin (B1666924), a naturally occurring pentacyclic triterpenoid. As with many betulin derivatives, it holds potential for various pharmacological applications. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies provided are based on established analytical techniques for similar betulin derivatives and can be adapted and validated for the specific requirements of "this compound".[1][2][3]
Quantitative Data Summary
The following tables summarize typical parameters for the analytical quantification of betulin derivatives. These values can serve as a starting point for method development for "this compound".
Table 1: HPLC-UV Method Parameters for Betulin Derivatives
| Parameter | Typical Value/Range | Reference |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | |
| Mobile Phase | Acetonitrile and Water mixture (e.g., 80:20 to 92.5:7.5 v/v) | [4][5] |
| Elution Mode | Isocratic | [4][5] |
| Flow Rate | 0.25 - 1.0 mL/min | [4][5] |
| Detection Wavelength | 205 - 210 nm | [1] |
| Column Temperature | 20 - 25 °C | [4][5] |
| Injection Volume | 10 - 20 µL | |
| Linearity Range | 0.20 - 150 µg/mL | [4][5] |
| Limit of Detection (LOD) | 0.20 - 1.11 µg/mL | [4][5] |
| Limit of Quantification (LOQ) | 7.35 µg/mL | [5] |
Table 2: LC-MS/MS Method Parameters for Betulin Derivatives
| Parameter | Typical Value/Range | Reference |
| Column | C18 Reversed-Phase | [6] |
| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Ion Mode | [6] |
| Mass Spectrometer | Triple Quadrupole | [6] |
| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water with additives (e.g., formic acid) | [7] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | |
| LOD | Can be at the parts per billion level | [1] |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol outlines a general procedure for the quantification of this compound. It is essential to validate this method for its intended use.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Sample matrix (e.g., plasma, tissue homogenate, formulation)
2. Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Data acquisition and processing software
3. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards in the desired concentration range (e.g., 1-100 µg/mL).
4. Sample Preparation:
-
Solid Samples: Perform a solvent extraction using a suitable solvent like methanol or ethanol. The choice of solvent may need optimization.[1]
-
Liquid Samples (e.g., plasma): A protein precipitation step followed by liquid-liquid extraction or solid-phase extraction may be necessary to remove interferences.
5. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (85:15, v/v). The ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm. Due to the lack of a strong chromophore in betulin derivatives, detection is typically performed at low wavelengths.[1]
-
Injection Volume: 20 µL.
6. Analysis:
-
Inject the calibration standards to construct a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
7. Method Validation:
-
Validate the method according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol is suitable for quantifying low concentrations of the analyte, especially in complex biological matrices.
1. Materials and Reagents:
-
As per Protocol 1, with the addition of formic acid (LC-MS grade).
2. Instrumentation:
-
LC-MS/MS system with an ESI source.
-
C18 reversed-phase column.
3. Preparation of Solutions:
-
Prepare standard and sample solutions as described in Protocol 1. The use of an internal standard is highly recommended for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient may be necessary to achieve optimal separation.
-
Flow Rate: As per column specifications.
-
Ion Source: ESI in positive ion mode is often effective for betulin derivatives.[6]
-
Mass Spectrometry:
-
Optimize the precursor and product ions for this compound using direct infusion of a standard solution.
-
Set up a Multiple Reaction Monitoring (MRM) method for quantification.
-
5. Analysis and Validation:
-
Follow the analysis and validation steps as outlined in Protocol 1, adapting them for an LC-MS/MS method.
Visualizations
Caption: Workflow for HPLC-UV Quantification.
Caption: Workflow for LC-MS/MS Quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. ijsr.net [ijsr.net]
- 3. ijprajournal.com [ijprajournal.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Development of an LC-MS Method for the Analysis of Birch (Betula sp.) Bark Bioactives Extracted with Biosolvents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Bioactivity of N-(2-Poc-ethyl)betulin amide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vitro assays to evaluate the potential bioactivity of N-(2-Poc-ethyl)betulin amide, a derivative of the pentacyclic triterpenoid (B12794562) betulin (B1666924). Drawing upon the established biological activities of betulin and its related amide derivatives, this document outlines protocols for assessing anticancer and anti-inflammatory properties. This compound is an alkyne derivative of betulin, making it suitable for click chemistry applications[1].
Potential Bioactivities of Betulin Amide Derivatives
Betulin and its derivatives, particularly those modified at the C-28 position with amide functionalities, have demonstrated a range of pharmacological effects. The primary areas of interest for in vitro evaluation include:
-
Anticancer Activity: Numerous studies have shown that betulin amides exhibit significant cytotoxic effects against a variety of human tumor cell lines.[2][3] These compounds can induce apoptosis (programmed cell death) and are considered promising candidates for anticancer drug development.[3][4][5]
-
Anti-inflammatory Activity: Triterpenoids, including betulin derivatives, are known to possess anti-inflammatory properties.[6][7] They can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators.[8][9][10]
-
Antiviral Activity: Some betulin derivatives have also been investigated for their potential antiviral effects.[11]
This document will focus on protocols for evaluating the anticancer and anti-inflammatory potential of this compound.
Section 1: Anticancer Activity Evaluation
A primary focus for novel betulin amides is their potential as anticancer agents. The following assays are fundamental for determining the cytotoxic and apoptotic effects of this compound on cancer cell lines.
Cell Viability and Cytotoxicity Assays
These assays are the first step in assessing the anticancer potential of a compound by measuring its ability to reduce the viability of cancer cells.
1.1.1 MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
1.1.2 SRB (Sulphorhodamine B) Assay
The SRB assay is a cell density-based assay that relies on the binding of the dye to cellular proteins.
Experimental Protocol: SRB Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm.
-
Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.
Data Presentation: Cytotoxicity Data
| Cell Line | Compound | IC50 (µM) |
| MCF-7 (Breast Cancer) | This compound | Experimental Value |
| A549 (Lung Cancer) | This compound | Experimental Value |
| HCT116 (Colon Cancer) | This compound | Experimental Value |
| Doxorubicin (Control) | Experimental Value |
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for determining the cytotoxicity of this compound.
Apoptosis Assays
If the compound shows significant cytotoxicity, the next step is to determine if it induces apoptosis.
1.2.1 Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
Experimental Protocol: Annexin V-FITC/PI Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer.
Cell Cycle Analysis
This assay determines if the compound causes cell cycle arrest at a specific phase (G1, S, or G2/M).
Experimental Protocol: Cell Cycle Analysis
-
Cell Seeding and Treatment: Seed cells and treat with the compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Data Presentation: Apoptosis and Cell Cycle Data
| Assay | Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis | % G1 Phase | % S Phase | % G2/M Phase |
| Annexin V/PI | Vehicle Control | Value | Value | N/A | N/A | N/A |
| Compound (IC50) | Value | Value | N/A | N/A | N/A | |
| Cell Cycle | Vehicle Control | N/A | N/A | Value | Value | Value |
| Compound (IC50) | N/A | N/A | Value | Value | Value |
Signaling Pathway: Intrinsic Apoptosis Pathway
Caption: Potential intrinsic apoptosis pathway induced by this compound.
Section 2: Anti-inflammatory Activity Evaluation
To investigate the anti-inflammatory properties of this compound, macrophage cell lines such as RAW 264.7 are commonly used. Inflammation is induced using lipopolysaccharide (LPS).
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the production of nitric oxide, a key pro-inflammatory mediator, by macrophages.
Experimental Protocol: Griess Test
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control and an LPS-only control.
-
Griess Reagent: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify NO production using a sodium nitrite (B80452) standard curve and calculate the percentage of inhibition.
Pro-inflammatory Cytokine Measurement (ELISA)
This assay quantifies the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 released by macrophages.
Experimental Protocol: ELISA for Cytokines
-
Cell Seeding and Treatment: Follow steps 1-3 from the Griess Test protocol.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions for the specific ELISA kits.
-
Data Analysis: Calculate the concentration of each cytokine from the standard curve and determine the percentage of inhibition by the compound.
Data Presentation: Anti-inflammatory Data
| Assay | Treatment | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Compound (Conc. 1) | Experimental Value | Experimental Value | Experimental Value | |
| Compound (Conc. 2) | Experimental Value | Experimental Value | Experimental Value | |
| Compound (Conc. 3) | Experimental Value | Experimental Value | Experimental Value | |
| Dexamethasone (Control) | Experimental Value | Experimental Value | Experimental Value |
Experimental Workflow: Anti-inflammatory Screening
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
Signaling Pathway: LPS-induced Inflammation
Caption: Potential inhibition of LPS-induced inflammatory pathways by the compound.
References
- 1. This compound | Cayman Chemical | Biomol.com [biomol.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and cytotoxicity of betulin and betulinic acid derived 30-oxo-amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Betulinic acid derived amides are highly cytotoxic, apoptotic and selective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Investigations on the steroidal anti-inflammatory activity of triterpenoids from Diospyros leucomelas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activity of Four Triterpenoids Isolated from Poriae Cutis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Integrative network pharmacology and experimental validation of anti-inflammatory triterpenoids from hawthorn leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-Poc-ethyl)betulin amide
Welcome to the technical support center for the synthesis of N-(2-Poc-ethyl)betulin amide. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and a comprehensive experimental protocol to assist researchers, scientists, and drug development professionals in successfully synthesizing this molecule.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the amide coupling of betulinic acid are a common issue. Several factors could be responsible:
-
Poor quality of starting materials: Ensure that betulinic acid is pure and dry. Impurities in the starting material can interfere with the reaction. The purity of betulinic acid can be improved by recrystallization from solvents like ethanol.
-
Inefficient activation of the carboxylic acid: The activation of the C-28 carboxylic acid of betulinic acid with EDC/HOBt is a critical step. Ensure that the EDC and HOBt are fresh and have been stored correctly. The reaction is sensitive to moisture, so using anhydrous solvents is crucial.
-
Suboptimal reaction conditions: The reaction time and temperature can significantly impact the yield. While many protocols suggest room temperature, gentle heating (e.g., to 40-50°C) might be necessary for sterically hindered substrates. However, be cautious as higher temperatures can also lead to side reactions.
-
Issues with the amine nucleophile: The N-(2-Poc-ethyl)amine should be pure. If you are synthesizing it in-house, ensure it has been properly purified and characterized before use.
-
Work-up and purification losses: Betulinic acid derivatives can sometimes be challenging to purify. Significant amounts of product may be lost during aqueous work-up if emulsions form, or during column chromatography if the polarity of the eluent is not optimized.
Troubleshooting Steps:
-
Verify Starting Material Purity: Confirm the purity of your betulinic acid and N-(2-Poc-ethyl)amine via NMR or LC-MS.
-
Optimize Coupling Conditions: Try varying the equivalents of EDC and HOBt (typically 1.2-1.5 equivalents). You can also experiment with different solvents, such as DMF or a mixture of DCM and DMF, to improve solubility.
-
Order of Addition: Add the betulinic acid, HOBt, and a base like DIPEA to the solvent first. Stir for a few minutes before adding EDC. Allow the acid to activate for about 30 minutes before adding the N-(2-Poc-ethyl)amine.[1]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. This will help you determine the optimal reaction time.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A2: The formation of multiple byproducts is a common challenge in amide coupling reactions. Potential side products include:
-
N-acylurea: This is a common byproduct in carbodiimide-mediated couplings, formed by the rearrangement of the O-acylisourea intermediate.[2] The addition of HOBt is known to suppress the formation of this byproduct.[2][3]
-
Unreacted starting materials: Incomplete reactions will show spots corresponding to betulinic acid and the amine.
-
Symmetrical anhydride (B1165640) of betulinic acid: This can form if the activated carboxylic acid reacts with another molecule of betulinic acid instead of the intended amine.
-
Products from impurities: If your starting materials are not pure, you may see spots corresponding to reactions of these impurities.
Troubleshooting Steps:
-
Optimize Reagent Stoichiometry: Use a slight excess of the coupling agents (EDC/HOBt) and the amine to ensure the complete consumption of the betulinic acid.
-
Control Reaction Temperature: Running the reaction at a lower temperature (0°C to room temperature) can minimize the formation of some side products.[2]
-
Purification: Careful column chromatography is usually effective in separating the desired product from these byproducts. A gradient elution from a non-polar solvent (like hexane (B92381) or dichloromethane) to a more polar one (like ethyl acetate (B1210297) or methanol) is often successful.
Q3: How do I prepare the N-(2-Poc-ethyl)amine reactant?
A3: N-(2-Poc-ethyl)amine is not as commonly available as other reagents and may need to be synthesized. A plausible synthetic route involves the protection of one of the amino groups of ethylenediamine (B42938) with a propargyloxycarbonyl (Poc) group.
Proposed Synthesis of N-(2-Poc-ethyl)amine:
-
Start with an excess of ethylenediamine in a suitable solvent like dichloromethane (B109758) (DCM).
-
Slowly add propargyl chloroformate at a low temperature (e.g., 0°C) to favor mono-protection.
-
The reaction will yield a mixture of the desired mono-protected product, di-protected byproduct, and unreacted ethylenediamine.
-
The desired product can be separated and purified using column chromatography.
Q4: I am having trouble with the purification of the final product. What are some tips for effective purification?
A4: The purification of lipophilic compounds like betulin (B1666924) derivatives can be challenging.
-
Aqueous Work-up: During the work-up, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will help remove any unreacted amine and basic byproducts. A subsequent wash with a saturated sodium bicarbonate solution will remove unreacted betulinic acid and acidic byproducts. Finally, a brine wash will help to remove residual water.
-
Column Chromatography: Silica (B1680970) gel column chromatography is the most common method for purification.[1]
-
Solvent System: A gradient elution is recommended. Start with a non-polar eluent like a mixture of hexane and ethyl acetate (e.g., 9:1) and gradually increase the polarity.
-
TLC Monitoring: Carefully monitor the fractions using TLC to identify and combine the fractions containing the pure product.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, methanol/chloroform) can be an effective final purification step.[2]
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of "this compound".
Part 1: Synthesis of Betulinic Acid from Betulin (if starting from Betulin)
Betulinic acid can be synthesized from the more abundant betulin through selective oxidation of the primary hydroxyl group at the C-28 position.
Part 2: Amide Coupling of Betulinic Acid with N-(2-Poc-ethyl)amine
-
Materials and Reagents:
-
Betulinic Acid
-
N-(2-Poc-ethyl)amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
-
Procedure:
-
In a round-bottom flask, dissolve betulinic acid (1 equivalent) in anhydrous DCM or DMF.
-
Add HOBt (1.5 equivalents) and DIPEA (1.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add EDC (1.5 equivalents) to the mixture and stir for an additional 30 minutes at room temperature to activate the carboxylic acid.
-
Add N-(2-Poc-ethyl)amine (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate as the eluent.
-
Combine the pure fractions and evaporate the solvent to yield this compound as a solid.
-
Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the synthesis of various betulinic acid amides, which can serve as a reference for the synthesis of this compound.
| Amine Reactant | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Phenylethylamine | EDC, HOBt, DIPEA | DMF | 20 | Not specified | [1] |
| 3-Phenylpropylamine | EDC, HOBt, DIPEA | DMF | 39 | Not specified | [1] |
| 3,4-Dichlorobenzylamine | EDC, HOBt, Et₃N | DCM | 17 | Not specified | [1] |
| Various amines | DCC, HOBt | THF | 16 | 50 | [4] |
Visualizations
Diagram 1: Synthetic Pathway for this compound
Caption: Synthetic route for this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
Technical Support Center: Optimizing Click Reactions for Betulin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions for betulin (B1666924) derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is my click reaction with a betulin derivative failing or resulting in a low yield?
A: Several factors can contribute to poor reaction outcomes. The most common issues include:
-
Poor Solubility: Betulin and its derivatives are highly hydrophobic and have low solubility in many common click reaction solvents.[1][2][3] If the starting materials are not fully dissolved, the reaction will be slow or incomplete.
-
Catalyst Inactivity: The active catalyst is Copper(I), which can be oxidized to the inactive Copper(II) state by dissolved oxygen. It is crucial to use a reducing agent and/or degassed solvents.
-
Impure Reagents: The purity of the betulin azide (B81097) or alkyne, as well as other reagents, is critical. Impurities can interfere with the catalyst. High-purity starting materials are essential for reproducible results.[4]
-
Steric Hindrance: The bulky triterpenoid (B12794562) skeleton of betulin can cause steric hindrance, potentially slowing down the reaction compared to smaller molecules.
-
Incorrect Stoichiometry: The molar ratios of the azide, alkyne, copper catalyst, and reducing agent must be carefully controlled.
Q2: My betulin derivative is not dissolving in the reaction solvent. What can I do?
A: Solubility is a primary challenge.[5] If your betulin derivative is poorly soluble in standard solvents like isopropanol/water, consider the following:
-
Use a Co-solvent: Adding a solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) can significantly improve the solubility of betulin derivatives.[1][6] A mixture of THF and water is often effective.[7]
-
Solvent Screening: Betulin's solubility varies greatly in different organic solvents. While highly soluble in solvents like pyridine (B92270) or chloroform, these may not be ideal for all click reactions. Acetone, ethyl acetate (B1210297), and various alcohols are also options to consider for creating a suitable solvent system.[8][9][10]
-
Gentle Heating: In some cases, gentle heating (e.g., to 60°C) can help dissolve the starting materials and accelerate the reaction.[4] However, monitor for potential degradation.
Q3: What is the recommended catalyst system for CuAAC with betulin derivatives?
A: The most widely used and effective system is the in-situ generation of Cu(I) from a Cu(II) source.
-
Catalyst: Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) is a common, inexpensive, and stable precursor.[1][11] Other copper salts like copper(II) acetate may also be used.[4][7]
-
Reducing Agent: Sodium ascorbate (B8700270) (NaAsc) is the preferred reducing agent to convert Cu(II) to the active Cu(I) species.[1][6] It is typically used in excess.
-
Ligands: To stabilize the Cu(I) catalyst and improve reaction efficiency, a ligand is highly recommended. Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is a popular choice that protects the copper from oxidation and disproportionation.[12]
Q4: What are the optimal temperature and reaction time?
A: Optimal conditions can depend on the specific substrates.
-
Temperature: Many click reactions involving betulin derivatives proceed efficiently at room temperature.[1][6]
-
Time: Reactions are often run for 24 hours to ensure completion, especially when dealing with sterically hindered or poorly soluble substrates.[1][6] However, for some systems, reactions can be complete in as little as 30-60 minutes, sometimes with gentle heating.[4][7] It is always best to monitor the reaction's progress via Thin Layer Chromatography (TLC) or LC-MS.
Q5: How should I purify the final triazole-linked betulin derivative?
A: Purification is typically achieved using standard chromatographic techniques.
-
Column Chromatography: This is the most common method for purifying betulin derivatives.[1][13] Silica (B1680970) gel is the standard stationary phase.
-
Eluent Systems: The choice of solvent system depends on the polarity of the product. Mixtures such as dichloromethane/ethanol, chloroform/ethanol, or petroleum ether/ethyl acetate have been successfully used.[13][14]
Troubleshooting Guide
This guide provides a logical workflow for diagnosing and solving common problems encountered during the click reaction of betulin derivatives.
Caption: A troubleshooting flowchart for low-yield betulin click reactions.
Reaction Parameters
The following table summarizes various successful reaction conditions reported for the CuAAC modification of betulin derivatives.
| Betulin Moiety | Catalyst (eq) | Reducing Agent (eq) | Ligand (eq) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| Betulin Azide | CuSO₄·5H₂O | Sodium Ascorbate | None specified | i-PrOH/H₂O/THF | Room Temp | 24 | 97-99 |
| Betulin Alkyne | CuSO₄·5H₂O | Sodium Ascorbate | None specified | i-PrOH/H₂O/THF | Room Temp | 24 | 82-99 |
| Betulinic Acid Alkyne | Cu(I) | Not specified | None specified | Not specified | Not specified | Not specified | N/A |
| Betulin Alkyne | Cu(OAc)₂ (1.2) | L-Ascorbic Acid (50) | None specified | DMF/H₂O | 60 | 0.5 | N/A |
Data compiled from references[1][4][6][15]. Note that "N/A" indicates data not available in the cited source.
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted from methodologies that have proven effective for betulin derivatives.[1][6]
Materials:
-
Betulin derivative with an azide or alkyne functionality
-
Corresponding alkyne or azide coupling partner
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate (NaAsc)
-
Solvent system (e.g., a mixture of THF, isopropanol, and water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: In a round-bottom flask, dissolve the betulin derivative (1.0 eq) and the coupling partner (1.1-1.5 eq) in the chosen solvent system.
-
Inert Atmosphere: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes. Maintain an inert atmosphere throughout the reaction.
-
Catalyst Addition: In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (e.g., 0.1 M) and sodium ascorbate (e.g., 1.0 M).
-
Reaction Initiation: To the stirred solution of the reactants, add the CuSO₄·5H₂O solution (0.1-0.2 eq) followed by the sodium ascorbate solution (0.5-1.0 eq). The order of addition can be critical; often, the catalyst is added before the reducing agent.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed. This may take anywhere from a few hours to 24 hours.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water to remove the copper catalyst and other water-soluble components. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate).
Visualized Workflows
General Experimental Workflow
References
- 1. Glycoconjugation of Betulin Derivatives Using Copper-Catalyzed 1,3-Dipolar Azido-Alkyne Cycloaddition Reaction and a Preliminary Assay of Cytotoxicity of the Obtained Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycoconjugation of Betulin Derivatives Using Copper-Catalyzed 1,3-Dipolar Azido-Alkyne Cycloaddition Reaction and a Preliminary Assay of Cytotoxicity of the Obtained Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycoconjugation of Betulin Derivatives Using Copper-Catalyzed 1,3-Dipolar Azido-Alkyne Cycloaddition Reaction and a Preliminary Assay of Cytotoxicity of the Obtained Compounds [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A clickable photoaffinity probe of betulinic acid identifies tropomyosin as a target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. Effective Method of Purification of Betulin from Birch Bark: The Importance of Its Purity for Scientific and Medicinal Use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effective Method of Purification of Betulin from Birch Bark: The Importance of Its Purity for Scientific and Medicinal Use | PLOS One [journals.plos.org]
- 11. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. A convergent synthesis of novel alkyne-azide cycloaddition congeners of betulinic acid as potent cytotoxic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar Betulin Amides
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of polar betulin (B1666924) amides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar betulin amides?
The purification of polar betulin amides presents a unique set of challenges stemming from the hybrid nature of the molecules. The core difficulties include:
-
Dual Polarity: The large, rigid, and hydrophobic pentacyclic triterpenoid (B12794562) skeleton of betulin is appended with a polar amide group. This dual nature can lead to poor solubility in common chromatography solvents and unpredictable interactions with stationary phases.
-
Low Solubility: The parent compounds, betulin and betulinic acid, have poor aqueous solubility and low solubility in nonpolar organic solvents.[1][2][3] While amide functionalization can sometimes improve solubility, finding an appropriate solvent for both the crude mixture and the purification process can be difficult.
-
Strong Intermolecular Interactions: The amide group can participate in strong hydrogen bonding, leading to aggregation, which complicates separation and can cause streaking on TLC plates and during column chromatography.
-
Complex Impurity Profile: The crude product often contains a mix of polar and non-polar impurities, including unreacted betulinic acid, residual coupling agents (like EDC/HOBt), the amine starting material, and various side-products.[4] Separating the target compound from these structurally diverse impurities requires carefully optimized methods.
-
Product Loss: Polar amides can irreversibly adsorb onto silica (B1680970) gel, a common stationary phase, leading to significant yield loss during column chromatography.[5]
Q2: What are the most common impurities I should expect after synthesizing a polar betulin amide?
Following a typical amide coupling reaction (e.g., using EDC/HOBt), your crude product may contain:
-
Unreacted Starting Materials: Betulinic acid and the corresponding amine.
-
Coupling Reagents By-products: Ureas derived from EDC and other residues from activating agents like HOBt.
-
Side-Products: Products from side reactions, such as the formation of esters or other derivatives.
-
Residual Solvents: Solvents used in the reaction and work-up procedures.
Q3: Which chromatographic techniques are most effective for purifying polar betulin amides?
There is no single best technique, as the optimal method depends on the specific properties of the amide. However, a multi-step approach is often necessary.
-
Normal-Phase Flash Chromatography: This is a common first-pass technique. However, due to the polarity of the amides, standard solvent systems (like hexane/ethyl acetate) may be insufficient. More polar solvent systems, often incorporating methanol (B129727) or a small amount of an amine base (like triethylamine) to reduce tailing, are frequently required.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is highly effective for separating polar compounds and is a widely used method for the analysis of betulin and its derivatives.[1][6] It separates molecules based on hydrophobicity, making it well-suited to resolve the target amide from more polar impurities like coupling agent residues. A C18 column with a mobile phase of acetonitrile (B52724)/water or methanol/water is a common starting point.[1]
-
Ion-Exchange Chromatography (IEC): If the polar amide contains an ionizable group (e.g., a free amine or carboxylic acid), IEC can be a powerful purification tool. For instance, a strong cation exchange (SCX) media can be used to capture a product containing a basic amine group, allowing neutral and acidic impurities to be washed away.[7]
-
Supercritical Fluid Chromatography (SFC): SFC can offer higher resolution and shorter run times compared to HPLC for separating triterpenoids and is an emerging technique for these classes of compounds.[8]
Q4: Can I use recrystallization to purify my polar betulin amide?
Yes, recrystallization can be a very effective method, especially for removing minor impurities if a suitable solvent system can be found.[5] The challenge lies in identifying a solvent (or solvent pair) that dissolves the amide when hot but provides low solubility when cold.
-
Recommended Solvents: For amides, polar solvents like ethanol, acetone, or acetonitrile are often good candidates for recrystallization.[5]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
Troubleshooting Guides
Problem 1: My compound is streaking badly on a silica gel TLC plate.
-
Cause: This is often due to strong interactions between the polar amide group and the acidic silanol (B1196071) groups on the silica surface, or it could be caused by overloading the sample.
-
Solution 1: Modify the Mobile Phase. Add a small amount of a polar modifier or a base to the eluent.
-
Add 0.5-1% triethylamine (B128534) (TEA) or ammonia (B1221849) in methanol to the mobile phase. This will cap the acidic sites on the silica gel and reduce tailing.
-
Incorporate a more polar solvent like methanol or acetic acid into your eluent system (e.g., switch from ethyl acetate (B1210297)/hexane to dichloromethane (B109758)/methanol).
-
-
Solution 2: Use a Different Stationary Phase. Consider using a less acidic or deactivated stationary phase.
-
Alumina (basic or neutral): Can be a good alternative to silica for basic compounds.
-
Reversed-Phase TLC (C18): Use a C18-coated plate with a polar mobile phase like methanol/water or acetonitrile/water.
-
Problem 2: I have poor separation between my product and the unreacted betulinic acid.
-
Cause: Betulinic acid itself is a relatively polar molecule, and its Rf value may be close to that of the polar amide product in certain solvent systems.
-
Solution 1: Increase Mobile Phase Polarity Gradually. A shallow solvent gradient during column chromatography can help resolve compounds with similar polarities. Start with a lower polarity mobile phase and gradually increase the percentage of the more polar solvent.
-
Solution 2: Use an Acidic Modifier. Add a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase. This will protonate the carboxyl group of the betulinic acid, potentially altering its interaction with the stationary phase and improving separation.
-
Solution 3: Perform a Liquid-Liquid Extraction. Before chromatography, perform a basic liquid-liquid extraction. Dissolve the crude mixture in a solvent like ethyl acetate and wash with a dilute aqueous base (e.g., 1M NaHCO₃). The betulinic acid will be deprotonated and move into the aqueous layer, while the neutral amide product remains in the organic layer.
Problem 3: My product yield is very low after silica gel column chromatography.
-
Cause: The polar amide may be irreversibly adsorbing to the active sites on the silica gel.
-
Solution 1: Deactivate the Silica Gel. Before running the column, flush the packed silica gel with the mobile phase containing 1% triethylamine. This will "cap" the most acidic sites and reduce irreversible binding.
-
Solution 2: Minimize Silica Exposure. Use a smaller amount of silica gel (a shorter, wider column) and elute the compound as quickly as possible without sacrificing resolution.
-
Solution 3: Switch to an Alternative Technique. If losses on silica are consistently high, avoid it altogether. Rely on reversed-phase chromatography or recrystallization for purification.[5]
Quantitative Data
The solubility of the parent molecule, betulin, provides a baseline for understanding the challenges associated with the hydrophobic scaffold. Amide functionalization alters these properties significantly.
Table 1: Solubility of Betulin in Various Organic Solvents at Different Temperatures.
| Solvent | Temperature (°C) | Solubility (g/L) | Polarity | Reference |
| Acetone | 15.2 | 5.2 | Polar | [1] |
| Acetone | 35.2 | 13.7 | Polar | [1] |
| Cyclohexane | 15.2 | 0.1 | Nonpolar | [1] |
| Cyclohexane | 35.2 | 0.67 | Nonpolar | [1] |
| Ethyl Acetate | 25.0 | ~23.5 (mol/kg) | Polar | [9] |
| 1-Butanol | 25.0 | ~32.3 (mol/kg) | Polar | [9] |
Note: The addition of a polar amide group will generally increase solubility in polar solvents like methanol, DMF, and DMSO, while further decreasing it in nonpolar solvents like hexane.
Experimental Protocols
Protocol 1: General Method for Flash Chromatography on Silica Gel
-
Preparation of the Sample (Dry Loading): a. Dissolve the crude betulin amide product in a suitable solvent (e.g., dichloromethane or methanol). b. Add a small amount of silica gel (typically 1-2 times the mass of the crude product). c. Remove the solvent under reduced pressure until a fine, free-flowing powder is obtained. This prevents the introduction of highly polar solvents directly to the column, which can disrupt the separation.
-
Column Packing: a. Select a column size appropriate for the amount of crude material (a crude product to silica gel mass ratio of 1:30 to 1:100 is common). b. Pack the column using a slurry method with the initial, low-polarity mobile phase.
-
Elution: a. Carefully add the dry-loaded sample to the top of the packed column. b. Begin elution with a low-polarity mobile phase (e.g., 98:2 Dichloromethane:Methanol). c. Gradually increase the polarity of the mobile phase (gradient elution). For example, increase the methanol percentage in 1-2% increments. d. Important: If tailing is observed on the analytical TLC, add 0.5% triethylamine to the mobile phase mixture. e. Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Product Recovery: a. Combine the pure fractions. b. Remove the solvent under reduced pressure to yield the purified polar betulin amide.
Visualizations
Caption: General workflow for synthesis and purification of polar betulin amides.
Caption: Troubleshooting decision tree for poor chromatographic separation.
References
- 1. mdpi.com [mdpi.com]
- 2. Methods of Analysis and Identification of Betulin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uncovering New Antimelanoma Strategies: Experimental Insights into Semisynthetic Pentacyclic Triterpenoids | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Effective Method of Purification of Betulin from Birch Bark: The Importance of Its Purity for Scientific and Medicinal Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: N-(2-Poc-ethyl)betulin amide Solubility Improvement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-Poc-ethyl)betulin amide. The focus is on addressing challenges related to its solubility.
Frequently Asked Questions (FAQs)
Q1: What are the known solvents for this compound and its solubility limits?
A1: this compound is a crystalline solid with known solubility in several organic solvents. The available data indicates solubility up to 30 mg/mL in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Ethanol (B145695).[1]
Q2: My stock solution of this compound in DMSO is showing precipitation upon dilution in aqueous buffer. What is causing this?
A2: This is a common issue for hydrophobic compounds like betulin (B1666924) derivatives. While soluble in organic solvents like DMSO, this compound is poorly soluble in aqueous solutions. The precipitation occurs because the compound is not soluble in the final aqueous environment of your experiment.
Q3: What are the general strategies to improve the solubility and bioavailability of betulin derivatives?
A3: Key strategies to overcome the low aqueous solubility of betulin derivatives include:
-
Chemical Modification: Introducing hydrophilic functional groups into the molecule.[2]
-
Colloidal Chemical Approaches: Utilizing systems like liposomes or micelles to encapsulate the compound.[2]
-
Formulation into Drug Delivery Systems: Developing nanoparticles, microspheres, or other carriers to enhance dissolution and delivery.[3][4][5][6][7]
-
Use of Co-solvents: Employing a mixture of solvents to increase solubility. Studies have shown that a mixture of ethanol and DMSO can significantly increase the solubility of betulin.[8][9]
Troubleshooting Guide
This guide provides structured approaches to address common solubility challenges encountered during experiments with this compound.
Issue 1: Precipitation in Aqueous Media
Symptoms:
-
Cloudiness or visible precipitate formation when diluting a stock solution in an aqueous buffer (e.g., PBS).
-
Inconsistent results in cell-based assays.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation in aqueous media.
Issue 2: Low Bioavailability in In Vivo Models
Symptoms:
-
Poor therapeutic efficacy despite in vitro activity.
-
Low plasma concentrations of the compound.
Troubleshooting Workflow:
Caption: Workflow for addressing low in vivo bioavailability.
Data Presentation
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Concentration (mg/mL) |
| DMF | 30 |
| DMSO | 30 |
| Ethanol | 30 |
| Data sourced from Cayman Chemical product information.[1] |
Table 2: Comparison of Solubility Enhancement Strategies for Betulin Derivatives
| Strategy | Description | Advantages |
| Chemical Modification | Introduction of hydrophilic groups (e.g., succinyl group).[10] | Can intrinsically improve aqueous solubility. |
| Nanosuspension | Reduction of particle size to the nanometer range using techniques like anti-solvent precipitation.[11] | Increases surface area, leading to enhanced dissolution rate.[11] |
| Liposomes | Encapsulation within lipid vesicles.[2] | Biocompatible; can improve drug delivery to target sites. |
| Polymeric Microspheres | Incorporation into biodegradable polyanhydride microspheres.[3][4] | Allows for controlled release of the active compound.[3][4] |
| PEGylation | Covalent attachment of polyethylene (B3416737) glycol (PEG) chains. | Increases solubility and can improve pharmacokinetic profiles.[3][4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension via Anti-Solvent Precipitation
This protocol is adapted from methodologies used for improving the solubility of betulinic acid.[11]
Objective: To prepare a nanosuspension of this compound to enhance its aqueous dispersibility and dissolution rate.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 in deionized water)
-
Magnetic stirrer
-
Syringe pump
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 30 mg/mL).
-
Place a beaker with the stabilizer solution on a magnetic stirrer and stir at a constant rate (e.g., 500 rpm).
-
Load the this compound solution into a syringe and place it in a syringe pump.
-
Slowly inject the drug solution into the stirred stabilizer solution at a controlled rate (e.g., 0.5 mL/min).
-
Continue stirring for an additional 30 minutes to allow for the formation and stabilization of the nanosuspension.
-
Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Protocol 2: Formulation of this compound into Polymeric Microspheres
This protocol is based on the emulsion solvent evaporation method described for betulin-based polyanhydrides.[3][4]
Objective: To encapsulate this compound within biodegradable polymeric microspheres for controlled release and improved bioavailability.
Materials:
-
This compound
-
Biodegradable polymer (e.g., a polyanhydride copolymer of betulin disuccinate and a dicarboxylic PEG derivative)
-
Dichloromethane (DCM)
-
Aqueous solution of a surfactant (e.g., 1% w/v polyvinyl alcohol - PVA)
-
Homogenizer
Procedure:
-
Dissolve the this compound and the polymer in DCM to form the organic phase.
-
Prepare the aqueous phase consisting of the surfactant solution.
-
Add the organic phase to the aqueous phase under high-speed homogenization (e.g., 18,000 rpm) to form an oil-in-water (o/w) emulsion.
-
Continue homogenization for 5-10 minutes to ensure the formation of fine droplets.
-
Transfer the emulsion to a magnetic stirrer and stir at a moderate speed for several hours to allow for the evaporation of DCM.
-
Collect the formed microspheres by centrifugation, wash them with deionized water to remove the surfactant, and then freeze-dry.
-
Characterize the microspheres for size, morphology (e.g., by SEM), drug loading, and encapsulation efficiency.
References
- 1. This compound | Cayman Chemical | Biomol.com [biomol.com]
- 2. Methods of Analysis and Identification of Betulin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive Betulin and PEG Based Polyanhydrides for Use in Drug Delivery Systems [mdpi.com]
- 5. [PDF] Drug Delivery Systems of Betulin and Its Derivatives: An Overview | Semantic Scholar [semanticscholar.org]
- 6. Drug Delivery Systems of Betulin and Its Derivatives: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Delivery Systems of Betulin and Its Derivatives: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Betulinic Acid Analogue: Synthesis, Solubility, Antitumor Activity and Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
Preventing side reactions in betulin C-28 amidation
Welcome to the technical support center for the C-28 amidation of betulin (B1666924) and its derivatives, primarily focusing on betulinic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent side reactions during their experiments.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the C-28 amidation of betulinic acid.
1. Low or No Product Yield
-
Question: I am getting a low yield or no desired amide product. What are the possible causes and solutions?
-
Answer: Low or no product yield is a common issue that can stem from several factors related to your reagents, reaction conditions, or work-up procedure.
Probable Cause Recommended Solution Inactive Coupling Reagents EDC and HOBt are hygroscopic and can lose activity if not stored properly. Purchase fresh reagents and store them in a desiccator. Presence of Water Water can hydrolyze the activated carboxylic acid intermediate, leading to the starting material. Ensure all glassware is oven-dried and use anhydrous solvents. Molecular sieves can be added to the reaction mixture to remove trace amounts of water. Incomplete Activation of Carboxylic Acid Allow sufficient time for the activation of betulinic acid with the coupling agent (e.g., EDC/HOBt) before adding the amine. This is typically done at 0-5°C for about 20-60 minutes.[1] Insufficient Base A tertiary amine base like triethylamine (B128534) (Et3N) or N,N-diisopropylethylamine (DIPEA) is often required to neutralize the reaction mixture and facilitate the coupling.[1] Ensure the correct stoichiometry of the base is used. Sterically Hindered Amine If you are using a bulky amine, the reaction may require longer reaction times, elevated temperatures, or a more potent coupling agent. Sub-optimal Reaction Temperature While activation is often done at low temperatures, the amidation reaction itself may require room temperature or gentle heating to proceed to completion. Monitor the reaction by TLC to determine the optimal temperature. Product Loss During Work-up Betulinic acid amides can have varying polarities. Ensure you are using an appropriate solvent system for extraction and purification to avoid product loss. Standard purification involves quenching the reaction with water or brine, followed by extraction with an organic solvent like ethyl acetate (B1210297) and purification by silica (B1680970) gel column chromatography.[1]
2. Presence of Multiple Spots on TLC, Indicating Side Products
-
Question: My TLC plate shows multiple spots in addition to my desired product. What are these side products and how can I avoid them?
-
Answer: The formation of side products is a key challenge in the C-28 amidation of betulinic acid. The primary sites for side reactions are the C-3 hydroxyl group and the activated C-28 carboxylic acid.
Potential Side Reaction Prevention Strategy C-3 Hydroxyl Group Acylation The C-3 hydroxyl group can react with the activated C-28 carboxylic acid of another betulinic acid molecule, leading to ester dimer formation. To prevent this, you can protect the C-3 hydroxyl group, often by acetylation, before performing the C-28 amidation. The acetyl group can be removed later by hydrolysis. Formation of N-acylurea When using carbodiimide (B86325) coupling agents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct in these reactions. The addition of HOBt helps to suppress this side reaction by forming an active ester intermediate that is more reactive towards the amine.[1] Epimerization While not explicitly documented as a major issue in betulinic acid amidation, epimerization at chiral centers can be a concern in peptide couplings, especially with strong bases or prolonged reaction times. Use a non-nucleophilic, sterically hindered base like DIPEA and monitor the reaction to avoid unnecessarily long reaction times. Reactions at the C-20/C-29 Double Bond The isopropenyl group at C-20/C-29 is generally stable under standard amidation conditions. However, strongly acidic or basic conditions should be avoided to prevent potential isomerization or other unwanted reactions.
Frequently Asked Questions (FAQs)
Q1: Which coupling agent is best for the C-28 amidation of betulinic acid?
A1: The choice of coupling agent depends on the specific amine being used and the desired reaction conditions.
-
EDC/HOBt: This is a widely used and effective combination that offers mild reaction conditions and generally good yields (70-87%).[1] The addition of HOBt helps to reduce the formation of N-acylurea byproducts.[1]
-
Acyl Chlorides (e.g., using oxalyl chloride): Converting the carboxylic acid to an acyl chloride is another effective method. This intermediate is highly reactive and can be coupled with a wide range of amines. However, this method requires careful handling of the moisture-sensitive acyl chloride.
-
Other Peptide Coupling Reagents: Reagents like PyBOP and TBTU can also be used and may be advantageous for difficult couplings involving sterically hindered amines.
Q2: Do I need to protect the C-3 hydroxyl group?
A2: It is highly recommended to protect the C-3 hydroxyl group, especially if you are experiencing issues with side product formation. Acetylation is a common and effective protection strategy. This will prevent the hydroxyl group from reacting with the activated C-28 carboxylic acid.
Q3: What is a typical work-up and purification procedure?
A3: A general procedure involves:
-
Quenching the reaction mixture with water or brine.
-
Extracting the product into an organic solvent such as ethyl acetate.
-
Washing the organic layer with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution to remove unreacted carboxylic acid, and finally with brine.
-
Drying the organic layer over an anhydrous salt like sodium sulfate.
-
Concentrating the solution under reduced pressure.
-
Purifying the crude product by silica gel column chromatography, typically using a gradient of methanol (B129727) in dichloromethane (B109758) as the eluent.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. You can track the consumption of the starting material (betulinic acid) and the formation of the product. A suitable solvent system for TLC would be a mixture of dichloromethane and methanol (e.g., 98:2 v/v).[1]
Experimental Protocols
Protocol 1: C-28 Amidation of Betulinic Acid using EDC/HOBt
This protocol is a general guideline and may require optimization for your specific amine.
Materials:
-
Betulinic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Amine of choice
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard work-up and purification reagents.
Procedure:
-
Dissolve betulinic acid (1 equivalent) in anhydrous DCM or DMF.
-
Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Cool the mixture to 0°C and stir for 20-60 minutes to activate the carboxylic acid.
-
Add the amine (1.1 equivalents) and DIPEA or Et3N (2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform an aqueous work-up as described in the FAQ section.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data Summary
The following table summarizes typical yields for the C-28 amidation of betulinic acid using different methods.
| Amidation Method | Coupling/Activating Agent | Typical Yield | Reference |
| Carbodiimide Coupling | EDC/HOBt | 70-87% | [1] |
| Acyl Chloride Formation | Oxalyl Chloride | 70-77% | [2] |
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the chemical processes and troubleshooting steps, the following diagrams are provided.
Caption: Reaction pathway for betulinic acid C-28 amidation and potential side products.
Caption: A logical workflow for troubleshooting common issues in betulin C-28 amidation.
References
Stability issues with "N-(2-Poc-ethyl)betulin amide" in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of "N-(2-Poc-ethyl)betulin amide" in solution. This guidance is intended for researchers, scientists, and drug development professionals to help ensure the integrity of the compound during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for "this compound" in solution?
A1: "this compound" is a crystalline solid that is stable for at least four years when stored at -20°C.[1][2] However, in solution, its stability can be influenced by the solvent, pH, and temperature due to the presence of two key functional groups susceptible to hydrolysis: an amide bond and a carbamate (B1207046) (Poc-ethyl) group. Amide bonds are generally stable but can undergo hydrolysis under harsh acidic or basic conditions, while carbamates can be less stable, particularly in neutral to alkaline solutions.
Q2: I am observing a loss of activity or inconsistent results with my "this compound" stock solution. What could be the cause?
A2: Inconsistent results or loss of activity can be indicative of compound degradation in your stock solution. The primary cause is likely the hydrolysis of the amide or carbamate functional groups. This degradation can be accelerated by:
-
Improper Storage: Storing stock solutions at room temperature or for extended periods can lead to degradation.
-
pH of the Solvent/Buffer: While specific data for this compound is not available, carbamates, in general, can be unstable in neutral to alkaline pH, and amides can hydrolyze under strongly acidic or basic conditions.
-
Repeated Freeze-Thaw Cycles: These can introduce moisture and accelerate degradation.
-
Contamination: Microbial or chemical contamination of the stock solution can also lead to compound degradation.
Q3: What are the recommended solvents and storage conditions for "this compound" stock solutions?
A3: "this compound" is soluble in DMF, DMSO, and Ethanol at concentrations up to 30 mg/mL.[1][2][3][4] For optimal stability, it is recommended to prepare stock solutions in anhydrous DMSO or DMF. To minimize degradation, follow these storage guidelines:
-
Store stock solutions at -20°C or -80°C.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Protect solutions from light, although specific photostability data is not available, it is a general good practice.
Q4: How can I assess the stability of "this compound" in my specific experimental buffer?
A4: To assess the stability in your experimental buffer, you can perform a time-course experiment. This involves incubating the compound in your buffer at the experimental temperature and analyzing samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by a suitable analytical method like High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound over time would indicate degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation of the compound in aqueous buffer. | The compound has low aqueous solubility. | Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the final solution. Ensure the final concentration of the organic solvent is compatible with your experimental system. Perform a solubility test before your main experiment. |
| Loss of compound potency over time in multi-use solution. | Degradation due to hydrolysis of the amide or carbamate linkage. | Prepare fresh solutions for each experiment from a frozen stock. Aliquot stock solutions to avoid multiple freeze-thaw cycles. If possible, perform a quick stability check in your experimental buffer. |
| Appearance of new peaks in analytical chromatogram (e.g., HPLC). | Compound degradation into one or more new products. | This is a strong indicator of instability. Try to identify the degradation products if possible (e.g., using mass spectrometry). Re-evaluate your solution preparation and storage procedures. Consider using a different buffer system if pH is suspected to be the cause. |
| Inconsistent biological or chemical assay results. | Instability of the compound under assay conditions. | Prepare the compound solution immediately before use. Minimize the incubation time of the compound in aqueous buffers. Run control experiments to assess compound stability over the duration of the assay. |
Experimental Protocols
Protocol 1: Preparation of "this compound" Stock Solution
-
Materials: "this compound" solid, anhydrous DMSO or DMF, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of solid "this compound" to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Procedure for Assessing Solution Stability by HPLC
-
Objective: To determine the stability of "this compound" in a specific buffer over time.
-
Materials: "this compound" stock solution, experimental buffer, HPLC system with a suitable detector (e.g., UV or ELSD), C18 reverse-phase HPLC column.
-
Procedure:
-
Prepare a solution of "this compound" in the experimental buffer at the final desired concentration.
-
Immediately inject a sample (t=0) into the HPLC system to obtain an initial chromatogram and peak area for the parent compound.
-
Incubate the solution under the desired experimental conditions (e.g., 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot and inject it into the HPLC system.
-
Monitor the peak area of the "this compound" peak over time. A significant decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
-
Data Analysis: Plot the percentage of the remaining "this compound" (relative to the t=0 peak area) against time.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential hydrolytic degradation pathways.
References
Technical Support Center: Removal of Copper Catalyst from "N-(2-Poc-ethyl)betulin amide" Click Reactions
Welcome to the technical support center for the purification of "N-(2-Poc-ethyl)betulin amide" following copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reactions. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual copper catalysts from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual copper catalyst from my "this compound" click reaction?
A1: The most prevalent and effective methods for copper catalyst removal, applicable to betulin (B1666924) derivatives which are typically soluble in organic solvents, include:
-
Aqueous Washes with Chelating Agents: This involves a liquid-liquid extraction where the organic layer containing your product is washed with an aqueous solution of a chelating agent. Common chelators include EDTA, aqueous ammonia, and ammonium (B1175870) chloride.[1][2] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase.
-
Solid-Supported Scavenger Resins: These are functionalized resins that selectively bind to metals.[2] You can stir the resin with the reaction mixture and then simply filter it off. Resins like Chelex 100 are often used.[2]
-
Column Chromatography: Purification of the crude product using silica (B1680970) gel or alumina (B75360) column chromatography can effectively separate the desired compound from copper salts.[3][4][5][6][7][8]
-
Precipitation: In some cases, copper can be precipitated out of the solution. For instance, sodium thiosulfate (B1220275) can be used to complex with copper and facilitate its removal into an aqueous phase.[2]
Q2: I've performed an aqueous wash with EDTA, but I'm still detecting copper in my product. What should I do?
A2: If residual copper persists after an initial aqueous wash, consider the following:
-
Increase the concentration of the chelating agent: You may not be using a sufficient excess of the chelating agent to bind all the copper.
-
Increase the number of washes: Multiple washes with the aqueous chelating solution will be more effective than a single wash.
-
Adjust the pH: The efficiency of some chelating agents, like EDTA, can be pH-dependent. An alkaline pH (around 8) can improve the chelation of copper by EDTA.[2]
-
Combine methods: A combination of an aqueous wash followed by passing the organic solution through a plug of silica gel or a scavenger resin can be very effective.[1]
Q3: My "this compound" derivative has some water solubility, making liquid-liquid extraction difficult. What are my options?
A3: If your product has significant water solubility, aqueous washes can lead to product loss. In this scenario, consider these alternatives:
-
Solid-Supported Scavenger Resins: This is an excellent choice as it avoids an aqueous workup. The resin is added directly to the reaction mixture, stirred, and then filtered off.[1]
-
Size Exclusion Chromatography (SEC): For larger molecules, SEC can separate your product from the smaller copper complexes.
-
Dialysis: If you are working with a macromolecular betulin conjugate, dialysis against a buffer containing a chelating agent like EDTA is a standard and effective method.[4][9]
-
Solid-Phase Extraction (SPE): Cartridges like C18 can be used to retain your product while allowing the more polar copper salts to be washed away, or vice-versa depending on the mobile phase.[4]
Q4: Can I use a heterogeneous copper catalyst to simplify removal?
A4: Yes, using a solid-supported or polymeric copper catalyst can significantly simplify the purification process.[10] These catalysts can be easily removed by filtration at the end of the reaction, often eliminating the need for extensive downstream purification to remove copper.[10]
Troubleshooting Guide
This guide addresses common problems encountered during the removal of copper catalysts from "this compound" click reactions.
| Problem | Possible Cause | Suggested Solution |
| Persistent blue/green color in the organic layer after aqueous wash. | Incomplete copper removal. | 1. Increase the concentration of the chelating agent (e.g., 0.5 M EDTA).[2]2. Perform multiple extractions.3. Adjust the pH of the aqueous wash to ~8 for EDTA.[2]4. Follow the aqueous wash with filtration through a plug of silica gel.[1] |
| Low product yield after purification. | 1. Product partitioning into the aqueous layer during extraction.2. Product degradation on silica gel. | 1. For water-soluble products, use scavenger resins or dialysis.[1][4]2. If using column chromatography, try a different stationary phase like alumina or a less acidic silica gel. You can also neutralize the silica gel by pre-treating it with a base like triethylamine. |
| Product is insoluble in common solvents for chromatography. | The modified betulin derivative may have different solubility characteristics. | 1. Perform a solubility study with a small amount of the crude product to find a suitable solvent system for chromatography.2. Consider using a scavenger resin which can be used directly in the reaction solvent.[1] |
| The copper catalyst seems to be strongly coordinated to the product. | The "this compound" molecule itself or the triazole product may have some affinity for copper. | 1. Use a stronger chelating agent or a larger excess.2. Employ a scavenger resin with a high affinity for copper.3. Consider an electrochemical method for purification if the product is water-soluble.[11] |
Data Presentation: Comparison of Copper Removal Methods
| Method | Typical Solvents | Advantages | Disadvantages | Best Suited For |
| Aqueous Wash (Chelators) | Biphasic (e.g., DCM/water, EtOAc/water) | Simple, inexpensive, and effective for many products. | Can lead to product loss if the compound is water-soluble; may require multiple extractions. | Non-polar to moderately polar organic-soluble products. |
| Scavenger Resins | Various organic solvents or aqueous solutions | High selectivity for copper, simple filtration for removal, avoids aqueous workup. | Resins can be expensive; may require longer reaction times for complete removal. | Products that are water-soluble or sensitive to aqueous conditions. |
| Column Chromatography | Various organic solvent mixtures | Can remove copper and other impurities simultaneously, leading to a highly pure product. | Can be time-consuming and solvent-intensive; potential for product loss on the column. | Standard purification for most organic-soluble compounds. |
| Dialysis | Aqueous buffers | Gentle method that is effective for large molecules. | Slow process; only suitable for macromolecules. | Polymeric or large biomolecular betulin conjugates. |
| Precipitation | Various | Can be a quick and simple way to remove bulk copper. | May not be quantitative; the precipitate can sometimes be difficult to filter. | Reactions where the product is highly soluble and the copper salt can be selectively precipitated. |
Experimental Protocols
Protocol 1: Copper Removal by Aqueous Wash with EDTA
-
Reaction Quenching: After the click reaction is complete, dilute the reaction mixture with an organic solvent such as dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) (EtOAc).
-
Aqueous Extraction: Transfer the diluted reaction mixture to a separatory funnel and wash with a 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) at a pH of ~8. Repeat the wash 2-3 times. The aqueous layer will often turn blue or green, indicating the formation of the copper-EDTA complex.[2]
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the copper-free product.[1]
Protocol 2: Copper Removal using a Scavenger Resin
-
Resin Addition: After the click reaction is deemed complete, add a solid-supported metal scavenger resin (e.g., Chelex 100) to the reaction mixture. A typical loading is 3-5 equivalents of resin relative to the amount of copper catalyst used.[1]
-
Stirring: Stir the resulting suspension at room temperature for 4-16 hours. The optimal time may need to be determined empirically.[1]
-
Filtration: Filter the mixture to remove the resin. Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.[1]
-
Concentration: The filtrate contains the product, free of the scavenger resin and the captured copper. Concentrate the filtrate under reduced pressure to obtain the purified product.[1]
Visualizations
Caption: A decision-making workflow for troubleshooting the removal of copper catalysts.
Caption: The process of copper removal via chelation with EDTA during liquid-liquid extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Glycoconjugation of Betulin Derivatives Using Copper-Catalyzed 1,3-Dipolar Azido-Alkyne Cycloaddition Reaction and a Preliminary Assay of Cytotoxicity of the Obtained Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Effective Method of Purification of Betulin from Birch Bark: The Importance of Its Purity for Scientific and Medicinal Use | PLOS One [journals.plos.org]
- 8. Effective Method of Purification of Betulin from Birch Bark: The Importance of Its Purity for Scientific and Medicinal Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Photocatalytic copper-catalyzed azide–alkyne cycloaddition click reaction with Cu(ii) coordination polymer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Characterization of impurities in "N-(2-Poc-ethyl)betulin amide" synthesis
Technical Support Center: Synthesis of N-(2-Poc-ethyl)betulin amide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and characterization of "this compound".
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for "this compound"?
A1: The synthesis of "this compound" is typically achieved through a two-step process. First, betulin (B1666924) is oxidized to betulinic acid. The carboxyl group of betulinic acid is then coupled with N-(2-aminoethyl)propargyloxycarbonylamide. This amide coupling is commonly facilitated by reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxybenzotriazole (HOBt).
Q2: What are the potential sources of impurities in this synthesis?
A2: Impurities can arise from several sources:
-
Starting materials: Incomplete conversion of betulin to betulinic acid can lead to the presence of unreacted starting material. The purity of the N-(2-aminoethyl)propargyloxycarbonylamide reagent is also critical.
-
Side reactions during amide coupling: The formation of an N-acylurea byproduct is a common side reaction when using carbodiimide (B86325) coupling agents like EDC.[1]
-
Incomplete reaction: Unreacted betulinic acid or the amine component can remain in the final product if the coupling reaction does not go to completion.
-
Degradation: The propargyloxycarbonyl (Poc) protecting group may be unstable under certain conditions, leading to degradation products.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method to monitor the reaction progress. By spotting the reaction mixture alongside the starting materials (betulinic acid and the amine), you can observe the consumption of reactants and the formation of the product. The product, being a larger and likely less polar molecule, should have a different Rf value than the starting materials. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[2]
Q4: What are the recommended purification methods for the final product?
A4: Column chromatography is the most frequently used method for purifying betulin derivatives.[1][3][4][5][6] A silica (B1680970) gel stationary phase with a gradient elution system of non-polar and polar solvents (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol) is typically effective. Recrystallization can also be employed as a final purification step to obtain a highly pure crystalline product.[1][4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of "this compound".
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive coupling reagents (EDC/HOBt).2. Poor quality of starting materials (betulinic acid or amine).3. Inappropriate reaction conditions (solvent, temperature, pH).4. Presence of moisture, which can hydrolyze the activated carboxylic acid. | 1. Use fresh or properly stored EDC and HOBt.2. Verify the purity of starting materials by NMR or LC-MS.3. Ensure the use of an appropriate anhydrous aprotic solvent (e.g., DMF, DCM). The reaction is typically run at room temperature. The pH should be slightly basic.[7]4. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Unreacted starting materials.2. Formation of N-acylurea byproduct.3. Side reactions involving the hydroxyl group of betulinic acid.4. Degradation of the Poc protecting group. | 1. Increase the reaction time or use a slight excess of the amine and coupling reagents.2. Optimize the reaction temperature (lower temperatures can reduce N-acylurea formation). Add HOBt to suppress this side reaction.[8]3. Consider protecting the C3-hydroxyl group of betulinic acid prior to coupling, although this adds extra synthetic steps.[9]4. Avoid harsh acidic or basic conditions during workup and purification. The Poc group is generally stable to acidic and basic conditions used in peptide synthesis.[10][11] |
| Difficulty in Purifying the Product | 1. Co-elution of the product with impurities during column chromatography.2. Oily product that is difficult to handle. | 1. Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution might be necessary. Consider using a different stationary phase (e.g., alumina).2. Try trituration with a non-polar solvent (e.g., hexane) to induce precipitation or crystallization. |
| Characterization Data (NMR, MS) is Inconsistent with the Expected Structure | 1. Presence of residual solvent or impurities.2. Incorrect structural assignment.3. Isomerization or degradation of the product. | 1. Ensure the sample is thoroughly dried under vacuum before analysis. Analyze the sample by LC-MS to identify any co-eluting impurities.2. Carefully analyze 1D and 2D NMR spectra (COSY, HSQC, HMBC) to confirm all correlations.3. Re-purify the compound and re-acquire the analytical data. Consider the possibility of unexpected reactions. |
Experimental Protocols
Protocol 1: Synthesis of Betulinic Acid from Betulin
This protocol describes the oxidation of betulin to betulinic acid.
Materials:
-
Betulin
-
Jones reagent (Chromium trioxide in sulfuric acid)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve betulin in acetone in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to green.
-
Monitor the reaction by TLC until all the betulin has been consumed.
-
Quench the reaction by adding isopropanol (B130326) until the green color persists.
-
Remove the acetone under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield the crude betulinic acid, which can be purified by column chromatography or recrystallization.
Protocol 2: Amide Coupling to form this compound
This protocol details the coupling of betulinic acid with N-(2-aminoethyl)propargyloxycarbonylamide.
Materials:
-
Betulinic acid
-
N-(2-aminoethyl)propargyloxycarbonylamide
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve betulinic acid in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.
-
Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution and stir for 30 minutes at 0 °C.
-
Add N-(2-aminoethyl)propargyloxycarbonylamide (1.1 equivalents) and TEA or DIPEA (2-3 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane).
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Workflow for purification and impurity characterization.
Caption: EDC/HOBt coupling mechanism and N-acylurea side reaction.
References
- 1. ias.ac.in [ias.ac.in]
- 2. omicsonline.org [omicsonline.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and cytotoxicity of betulin and betulinic acid derived 30-oxo-amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid separation and determination of betulinic acid from a complex matrix using combination of TLC and RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS 35718-08-2: propargyl chloroformate | CymitQuimica [cymitquimica.com]
- 7. mdpi.com [mdpi.com]
- 8. cris.unibo.it [cris.unibo.it]
- 9. Click chemistry - Wikipedia [en.wikipedia.org]
- 10. peptide.com [peptide.com]
- 11. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
Technical Support Center: Overcoming Steric Hindrance in Betulin Derivative Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with betulin (B1666924) and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to steric hindrance encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is there a significant difference in reactivity between the C-3 and C-28 hydroxyl groups of betulin?
The primary hydroxyl group at the C-28 position is significantly more reactive towards esterification than the secondary hydroxyl group at the C-3 position.[1] This is due to the greater steric hindrance around the C-3 hydroxyl group, which is located on the bulky pentacyclic ring system. As a result, reactions often proceed selectively at the C-28 position unless the C-28 hydroxyl group is protected.
Q2: What are the most common protecting groups used for the C-28 hydroxyl group in betulin chemistry?
To achieve selective modification at the less reactive C-3 position, the C-28 hydroxyl group is often protected. Common protecting groups include acetyl and trityl groups.[1] The choice of protecting group depends on the specific reaction conditions and the desired stability.
Q3: How can I improve the yield of acylation at the sterically hindered C-3 hydroxyl group?
Several strategies can be employed to improve acylation yields at the C-3 position:
-
Protection of the C-28 Hydroxyl Group: As mentioned, protecting the more reactive C-28 hydroxyl group is the most common strategy to direct the reaction to the C-3 position.[1]
-
Use of Activating Agents: Reagents like 4-dimethylaminopyridine (B28879) (DMAP) are often used as catalysts to enhance the rate of acylation, especially at hindered positions.[1]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields by providing localized and efficient heating.
-
Enzymatic Acylation: Lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), can offer high selectivity for the C-3 position under mild reaction conditions.[2][3][4]
Q4: Are there alternative methods to overcome steric hindrance in betulin derivative synthesis besides traditional chemical methods?
Yes, enzymatic and microwave-assisted methods are effective alternatives.
-
Enzymatic Synthesis: Lipases can catalyze acylation reactions with high regioselectivity, often favoring the sterically hindered C-3 hydroxyl group. This method is advantageous as it proceeds under mild conditions, reducing the likelihood of side reactions.[2][3][4]
-
Microwave-Assisted Synthesis: Microwave heating can accelerate reactions by rapidly reaching the desired temperature. This can be particularly useful for forcing reactions to proceed at sterically hindered sites where conventional heating might require prolonged reaction times and lead to degradation.[5][6]
Q5: What are some common challenges encountered during the glycosylation of betulin derivatives?
Glycosylation of sterically hindered alcohols like the C-3 hydroxyl of betulin can be challenging, often resulting in low yields and poor stereoselectivity.[7] Strategies to overcome these challenges include the use of highly reactive glycosyl donors and specific catalysts to control the stereochemical outcome.
Troubleshooting Guides
Problem 1: Low Yield in Acylation of the C-3 Hydroxyl Group
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Steric Hindrance | Protect the C-28 hydroxyl group with an acetyl or trityl group prior to C-3 acylation.[1] | Increased selectivity and yield for the C-3 acylated product. |
| Insufficient Reagent Activity | Use an activating agent such as 4-dimethylaminopyridine (DMAP) in combination with the acylating agent.[1] | Enhanced reaction rate and higher conversion to the desired product. |
| Long Reaction Times Leading to Degradation | Employ microwave-assisted synthesis to reduce the reaction time from hours to minutes.[5][6] | Improved yield and reduced formation of degradation byproducts. |
| Lack of Regioselectivity | Utilize an enzymatic approach with a lipase like Novozym 435, which can selectively acylate the C-3 position.[2][3][4] | High yield of the 3-O-acyl derivative with minimal side products. |
| Poor Solubility of Reactants | Ensure the use of an appropriate anhydrous solvent in which both betulin and the acylating agent are soluble. | Improved reaction kinetics and higher product yield. |
Problem 2: Incomplete Reaction or No Reaction at the C-3 Position
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Steric Shielding of the C-3 Hydroxyl | Use a smaller, more reactive acylating agent if possible. | Increased accessibility of the acylating agent to the C-3 hydroxyl group. |
| Low Reaction Temperature | For conventional heating, ensure the reaction temperature is optimal for the specific acylating agent and catalyst used. For sterically hindered positions, higher temperatures may be required.[1] | Overcoming the activation energy barrier, leading to product formation. |
| Catalyst Inactivity | Ensure the catalyst (e.g., DMAP) is fresh and used in the correct stoichiometric amount. | Proper activation of the acylating agent and facilitation of the reaction. |
| Inadequate Mixing | Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially if reactants have limited solubility. | Improved contact between reactants and catalyst, leading to a higher reaction rate. |
Experimental Protocols
Protocol 1: Selective Acylation of Betulin at the C-3 Position via C-28 Protection
This protocol describes a three-step procedure for the synthesis of 3-carboxyacyl derivatives of betulin.[1]
Step 1: Protection of the C-28 Hydroxyl Group (Acetylation)
-
Dissolve betulin in pyridine.
-
Add one molar equivalent of acetic anhydride (B1165640) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and extract the product.
-
Purify the resulting 28-O-acetylbetulin using column chromatography on silica (B1680970) gel.
Step 2: Esterification of the C-3 Hydroxyl Group
-
Dissolve the purified 28-O-acetylbetulin in pyridine.
-
Add the desired dicarboxylic acid anhydride and DMAP.
-
Heat the reaction mixture to 160 °C for 1 hour using a microwave reactor.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and perform a standard work-up procedure.
Step 3: Selective Deprotection of the C-28 Acetyl Group
-
Dissolve the 3-carboxyacyl-28-O-acetylbetulin in a mixture of tetrahydrofuran (B95107) (THF), methanol (B129727) (CH₃OH), and water.
-
Add a solution of sodium hydroxide (B78521) (NaOH).
-
Stir the mixture at room temperature for 1.5 hours, carefully monitoring the reaction by TLC to avoid hydrolysis of the C-3 ester.
-
Neutralize the reaction and extract the final 3-carboxyacylbetulin product.
-
Purify the product by column chromatography.
Protocol 2: Enzymatic Acylation of Betulinic Acid at the C-3 Position
This protocol utilizes lipase from Candida antarctica (Novozym 435) to selectively acylate the C-3 hydroxyl group of betulinic acid.[2][3][4]
-
Suspend betulinic acid and the desired anhydride in an organic solvent (e.g., acetone).
-
Add Novozym 435 to the mixture.
-
Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 50 °C).
-
Monitor the formation of the 3-O-acyl-betulinic acid derivative by TLC.
-
After the reaction reaches completion (typically 24-48 hours), filter off the enzyme.
-
Evaporate the solvent and purify the product by column chromatography.
Signaling Pathways and Experimental Workflows
Betulin and its derivatives exert their anticancer effects through various mechanisms, with the induction of apoptosis being a prominent pathway.[8][9][10][11]
Apoptosis Signaling Pathway Induced by Betulin Derivatives
Betulin derivatives can trigger the intrinsic pathway of apoptosis. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. Cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which are key executioners of apoptosis, ultimately leading to programmed cell death.[8][12]
Caption: Apoptosis induction by betulin derivatives via the mitochondrial pathway.
Experimental Workflow for Synthesizing and Evaluating Betulin Derivatives
The following workflow outlines the general steps from synthesis to biological evaluation of novel betulin derivatives designed to overcome steric hindrance.
Caption: General workflow for the synthesis and evaluation of betulin derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer activity of 3-O-acylated betulinic acid derivatives obtained by enzymatic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Microwave-assisted derivatization procedures for gas chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Divergent Activities of Betulinic Acid via Neoglycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Anticancer Activity of the Acetylenic Derivative of Betulin Phosphate Involves Induction of Necrotic-Like Death in Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction time and temperature for betulin amide formation
Welcome to the technical support center for the optimization of betulin (B1666924) amide formation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for synthesizing betulin amide derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of betulin amides.
| Problem / Question | Possible Causes | Suggested Solutions |
| Low or No Product Yield | Incomplete activation of the carboxylic acid. | - Ensure coupling reagents (e.g., EDC, HOBt) are fresh and used in appropriate molar excess (typically 1.5-3 equivalents).- For acyl chloride formation, use fresh oxalyl chloride or thionyl chloride and ensure anhydrous conditions. |
| Low reactivity of the amine. | - Consider using a stronger base like DIPEA or Et3N to facilitate the reaction.[1] - Increase the reaction temperature, but monitor for potential side reactions. | |
| Steric hindrance. | - If either the betulinic acid derivative or the amine is sterically hindered, prolong the reaction time. | |
| Poor solubility of reactants. | - Choose a suitable solvent in which both betulinic acid and the amine are soluble (e.g., DMF, DCM).[1] | |
| Formation of Side Products | Anhydride formation from the carboxylic acid. | - This can occur with methods like oxalyl chloride activation. Ensure the amine is added promptly after the activation step. |
| Epimerization at C-3. | - If using harsh basic conditions, consider protecting the C-3 hydroxyl group prior to amidation. | |
| Unreacted starting material. | - Increase the equivalents of the amine and coupling reagents. - Extend the reaction time. | |
| Difficulty in Product Purification | Co-elution of product with unreacted starting materials or byproducts. | - Optimize column chromatography conditions (e.g., solvent gradient, silica (B1680970) gel type).- Consider a different purification method, such as recrystallization. |
| Product is insoluble and precipitates. | - Use a solvent system for purification in which the product is more soluble. Modifications to the betulinic acid structure can also improve solubility.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing betulin amides?
A1: The two primary methods for forming betulin amides are:
-
Coupling Reagent-Mediated Amidation: This involves activating the C-28 carboxylic acid of betulinic acid with coupling reagents, followed by the addition of an amine. Common systems include EDC/HOBt (3-[(Ethylimino)methylidene]amino-N,N-dimethylpropan-1-amine / Hydroxybenzotriazole).[1][2] This method is favored for its mild reaction conditions.[1]
-
Acyl Chloride Formation: This method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride, followed by reaction with an amine, often in the presence of a base like triethylamine (B128534) (Et3N).[3][4]
Q2: How do I choose the right solvent for the reaction?
A2: The choice of solvent is critical and depends on the solubility of your specific betulinic acid derivative and amine. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are commonly used solvents.[1] It is essential to select a solvent that can dissolve both reactants to ensure an efficient reaction.
Q3: What is the optimal temperature and reaction time?
A3: Optimal conditions vary depending on the specific reactants and method used. Many reactions are performed at room temperature for extended periods (17-39 hours) to ensure completion.[1] In some cases, initial activation steps may be performed at lower temperatures (0-5 °C) to control reactivity.[1] Enzymatic synthesis may require elevated temperatures, for example, around 43°C for approximately 28.5 hours.[5] It is recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: Can I use enzymatic methods for betulin amide synthesis?
A4: Yes, enzymatic synthesis is a viable and potentially greener alternative. Lipases, such as Novozym 435 from Candida antarctica, can catalyze the direct amidation of betulinic acid.[5][6] This method often requires optimization of parameters like enzyme amount, temperature, and substrate molar ratio.[5]
Q5: How can I improve the solubility of my betulinic acid derivatives?
A5: The low solubility of betulinic acid can be a challenge.[1] Chemical modifications, such as the introduction of different amine substituents, can help to improve solubility and bioavailability.[1] For example, creating derivatives with nitrogen heterocycles has been shown to enhance water solubility.[1]
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amide Synthesis
This protocol is adapted from the synthesis of various betulinic acid amides.[1]
-
Activation: In a round-bottom flask, dissolve betulinic acid (1 eq) in DMF.
-
Add HOBt (1.5 eq), EDC (1.5 eq), and DIPEA (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add the desired amine (1.5 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 20-40 hours, monitoring the reaction by TLC.
-
Work-up: Upon completion, add saturated brine solution for extraction.
-
Extract the aqueous phase with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic phases, dry over anhydrous Na2SO4, and evaporate the solvent to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Acyl Chloride Mediated Amide Synthesis
This protocol is a general procedure based on the use of oxalyl chloride.[4]
-
Acyl Chloride Formation: Dissolve betulinic acid (1 eq) in anhydrous DCM under an inert atmosphere.
-
Add oxalyl chloride (2-3 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude betulonic acid chloride.
-
Amidation: Dissolve the crude acyl chloride in dry DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in dry DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up and Purification: Remove the solvent under reduced pressure and purify the resulting solid by column chromatography.
Data Summary Tables
Table 1: Comparison of Chemical Synthesis Conditions for Betulin Amides
| Amine | Coupling System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylethylamine | EDC/HOBt/DIPEA | DMF | Room Temp. | 20 | 73.4 | [1] |
| 3-Phenylpropylamine | EDC/HOBt/DIPEA | DMF | Room Temp. | 39 | 87.2 | [1] |
| 3,4-Dichlorobenzylamine | EDC/HOBt/Et3N | DCM | 0-5 then Room Temp. | 17 | - | [1] |
| Various Acetylenic Amines | Oxalyl Chloride/Et3N | DCM | Room Temp. | 24 | 70-77 | [4] |
Table 2: Optimized Conditions for Enzymatic Synthesis of Betulinic Acid Amide [5]
| Parameter | Optimal Value |
| Reaction Time | 28 h 33 min |
| Reaction Temperature | 42.92 °C |
| Substrate Molar Ratio (Betulinic Acid:Butylamine) | 1:2.21 |
| Enzyme Amount (Novozym 435) | 97.77 mg |
| Predicted Yield | 67.23% |
| Actual Yield | 65.09% |
Visualizations
Caption: Workflow for optimizing betulin amide synthesis.
Caption: Troubleshooting logic for low yield in betulin amide synthesis.
References
Technical Support Center: Regioselective Modification of Betulin
Welcome to the technical support center for the chemical modification of betulin (B1666924). This resource is designed for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues encountered during experiments aimed at achieving regioselectivity in betulin derivatization.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on the betulin molecule for chemical modification?
The betulin molecule has three main centers for chemical activity: a secondary hydroxyl group (-OH) at the C-3 position, a primary hydroxyl group at the C-28 position, and an isopropenyl group at the C-20(29) position.[1][2][3] These sites allow for a variety of modifications, including oxidation, esterification, and amination.[3][4]
Q2: What is the fundamental difference in reactivity between the C-3 and C-28 hydroxyl groups?
The primary hydroxyl group at C-28 is generally more reactive than the secondary hydroxyl group at C-3, particularly in esterification reactions.[5] This is due to the C-28 hydroxyl group being less sterically hindered. This inherent reactivity difference is a key factor to consider when designing synthetic strategies.
Q3: How can I achieve selective modification at the C-28 hydroxyl group?
Selective modification of the C-28 position can be achieved by leveraging its higher reactivity.
-
Direct Oxidation: Milder oxidants or specific catalytic systems can selectively oxidize the C-28 primary alcohol to an aldehyde (betulinal) or a carboxylic acid (betulinic acid) without affecting the C-3 secondary alcohol.[6] For instance, TEMPO-based systems or chromium trioxide on silica (B1680970) gel support have been used to produce betulinal.[1][7]
-
Direct Esterification: Under controlled conditions, reaction with one molar equivalent of an acylating agent can lead to the preferential formation of the C-28 ester.[5]
-
Enzymatic Conversion: Biotransformation using specific microorganisms, such as Bacillus megaterium, can selectively oxidize the C-28 hydroxyl group to yield betulinic acid.[2]
Q4: How can I selectively modify the C-3 hydroxyl group?
Modifying the less reactive C-3 hydroxyl group typically requires a protection-deprotection strategy.
-
Protection: The more reactive C-28 primary hydroxyl group is first protected using a suitable protecting group, such as an acetyl, trityl, or tetrahydropyranyl (THP) group.[5][8][9]
-
Modification: The desired modification (e.g., esterification, oxidation) is then carried out at the now-exposed C-3 hydroxyl group.
-
Deprotection: The protecting group at C-28 is selectively removed to yield the C-3 modified betulin.[5][8]
Q5: What are the common side reactions to be aware of during betulin modifications?
Key side reactions include:
-
Lack of Selectivity: This can lead to a mixture of mono-substituted (C-3 and C-28), di-substituted, and unreacted starting material.[1][5]
-
Wagner-Meerwein Rearrangement: Under acidic conditions, betulin can undergo skeletal rearrangement to form allobetulin.[10][11]
-
Over-oxidation: The use of strong oxidizing agents can lead to oxidation at both hydroxyl groups or cleavage of the isopropenyl double bond.[1]
-
Formation of Isomers: During the reduction of betulonic acid to betulinic acid, both the 3β (betulinic acid) and 3α isomers can be formed.[12]
Q6: How can I prevent the acidic rearrangement of betulin to allobetulin?
To prevent the Wagner-Meerwein rearrangement, it is crucial to avoid strongly acidic conditions, especially at elevated temperatures.[10] If an acid catalyst is necessary, milder options like pyridinium (B92312) p-toluenesulfonate (PPTS) or reactions on solid supports like silica gel can be employed.[8] Monitoring reaction pH and temperature is essential.
Troubleshooting Guide
Problem: My oxidation reaction is not selective, yielding a mixture of products (e.g., betulonic acid, betulinic aldehyde, di-oxidized products).
Answer: Lack of selectivity in oxidation is a common issue.[1] Consider the following adjustments:
-
Choice of Oxidant: The choice of oxidizing agent and support is critical. For selective oxidation to betulonic acid (C-3 keto), Cr(VI) compounds on an alumina (B75360) support have shown quantitative yields.[1][6] For betulinic aldehyde (C-28 aldehyde), TEMPO-based systems or Cr(VI) on silica gel are preferred.[1][13]
-
Reaction Conditions: Carefully control the reaction time, temperature, and molar ratio of the oxidant. Shorter reaction times and lower temperatures often favor the formation of the aldehyde over the carboxylic acid at the C-28 position.[6]
-
Solid Supports: Using solid supports like alumina or silica gel can significantly enhance the selectivity of Cr(VI) oxidations. The type of support can direct the oxidation to either the C-3 or C-28 position.[1]
-
pH Control: For TEMPO-mediated oxidations, maintaining the pH with a buffer is important for selectivity.[13]
Problem: I am trying to acylate the C-3 hydroxyl group, but I am primarily getting the C-28 acylated product or a di-acylated mixture.
Answer: This outcome is expected due to the higher reactivity of the primary C-28 hydroxyl group.[5] To achieve selective C-3 acylation, a protection strategy is necessary:
-
Protect C-28 OH: Selectively protect the C-28 hydroxyl group. A common method is acetylation using one equivalent of acetic anhydride (B1165640) with a DMAP catalyst, which primarily yields 28-O-acetylbetulin.[5] Another option is using a bulky protecting group like triphenylmethyl (trityl).[5]
-
Acylate C-3 OH: Once the C-28 position is protected, you can proceed with the acylation of the C-3 hydroxyl group. This step may require more forcing conditions, such as higher temperatures.[5]
-
Deprotect C-28 OH: After successful C-3 acylation, selectively remove the protecting group from the C-28 position. For example, an acetyl group can be removed via selective basic hydrolysis.[5]
Problem: My reaction yield is consistently low. What are the potential causes and solutions?
Answer: Low yields can stem from several factors:
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is not fully consumed, consider increasing the reaction time, temperature, or the amount of reagent.
-
Product Degradation: The betulin structure can be labile under harsh conditions (e.g., strong acids or oxidants), leading to rearrangements or decomposition.[1][10] Employ milder reaction conditions where possible, such as Steglich esterification for acylations or supported reagents for oxidations.[1][14]
-
Difficult Purification: Betulin derivatives can be challenging to purify due to similar polarities. This can lead to significant product loss during column chromatography or recrystallization.[1] Optimize your purification solvent system and consider alternative purification techniques.
-
Poor Solubility: Betulin and many of its derivatives have poor solubility in common solvents, which can hinder reactivity.[15] Ensure your chosen solvent can adequately dissolve the reactants. The use of co-solvents may be necessary.
Data and Protocols
Data Presentation
Table 1: Comparison of Reagents for Selective Oxidation of Betulin
| Target Position | Product | Reagent & Conditions | Yield (%) | Selectivity (%) | Reference(s) |
| C-3 | Betulonic Acid | Cr(VI) on Alumina, aq. Acetone, RT | 93-98 | 100 | [1][6] |
| C-28 | Betulinic Aldehyde | TEMPO/NaClO₂/NaOCl, 35 °C | 92 | High | [1][13] |
| C-28 | Betulinic Aldehyde | K₂Cr₂O₇–H₂SO₄ on Silica Gel, 30 min | High | 100 | [1] |
| C-28 | Betulinic Acid | 4-acetamido-TEMPO/NaClO₂/NaOCl, 50 °C | 86 | High | [1] |
| C-28 | Betulinic Acid | Bacillus megaterium bioconversion | 22-33 | High | [2] |
Table 2: Protecting Group Strategies for Selective C-3 Betulin Modification
| Protecting Group (for C-28) | Protection Reagents & Conditions | Subsequent C-3 Modification | Deprotection Reagents & Conditions | Reference(s) |
| Acetyl | Acetic anhydride (1 eq.), DMAP, Pyridine (B92270), RT | Esterification with dicarboxylic acid anhydrides | Selective basic hydrolysis | [5] |
| Triphenylmethyl (Trityl) | Trityl chloride, Pyridine | Esterification | Pyridinium p-toluenesulfonate (PPTS), CH₂Cl₂/Ethanol | [5] |
| Tetrahydropyranyl (THP) | Dihydropyran (DHP), PPTS, CH₂Cl₂ | Esterification | PPTS, Ethanol | [8][9] |
Experimental Protocols
Protocol 1: Selective Oxidation of Betulin to Betulonic Acid (C-3 Keto) [1]
-
Support Preparation: Prepare a solid support of chromium (VI) oxide on alumina.
-
Reaction Setup: Dissolve betulin in aqueous acetone.
-
Oxidation: Add the Cr(VI)-on-alumina support to the betulin solution at room temperature. The optimal mass ratio of support to betulin should be determined empirically.
-
Monitoring: Monitor the reaction progress by TLC until all starting material is consumed.
-
Workup: Filter off the solid support and wash it with acetone. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure betulonic acid.
Protocol 2: Two-Step Synthesis of 3-O-Succinylbetulin [5]
-
Protection of C-28 OH:
-
Dissolve betulin (1 mmol) in pyridine. Add catalytic amounts of 4-dimethylaminopyridine (B28879) (DMAP).
-
Add one molar equivalent of acetic anhydride at 0 °C.
-
Allow the reaction to stir at room temperature for 6 hours.
-
Work up the reaction by evaporating the solvent, redissolving in CH₂Cl₂, and washing with saturated NaHCO₃ solution.
-
Purify the product, 28-O-acetylbetulin, by silica gel column chromatography.
-
-
Esterification of C-3 OH & Deprotection:
-
Dissolve 28-O-acetylbetulin (1 mmol) and succinic anhydride (1.2 mmol) in pyridine with a catalytic amount of DMAP.
-
Heat the mixture to reflux and monitor by TLC. Microwave-assisted synthesis can be used to shorten reaction times.
-
After the reaction is complete, perform a standard aqueous workup.
-
Subject the crude intermediate to selective basic hydrolysis to remove the C-28 acetyl group.
-
Purify the final product, 3-O-succinylbetulin, by column chromatography.
-
Visual Guides
Caption: Troubleshooting workflow for poor regioselectivity in betulin oxidation reactions.
Caption: Decision-making framework for regioselective modification of betulin at C-3 vs. C-28.
References
- 1. A Practical Synthesis of Betulonic Acid Using Selective Oxidation of Betulin on Aluminium Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient process for the transformation of betulin to betulinic acid by a strain of Bacillus megaterium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Pharmacological Properties, and Potential Molecular Mechanisms of Antitumor Activity of Betulin and Its Derivatives in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective oxidation of betulin for the preparation of betulinic acid, an antitumoral compound [constellation.uqac.ca]
- 8. Biological Activity and In Silico Study of 3-Modified Derivatives of Betulin and Betulinic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review on Preparation of Betulinic Acid and Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allobetulin and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chemical Strategies towards the Synthesis of Betulinic Acid and Its More Potent Antiprotozoal Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxidation of a wood extractive betulin to biologically active oxo-derivatives using supported gold catalysts - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC00949C [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Troubleshooting low cell permeability of betulin derivatives
Welcome to the Technical Support Center for researchers working with betulin (B1666924) derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the low cell permeability of these promising compounds.
Frequently Asked Questions (FAQs)
Q1: Why do my betulin derivatives exhibit low cell permeability in my experiments?
A1: The low cell permeability of betulin derivatives is often attributed to their inherent physicochemical properties. Betulin and its derivatives are typically characterized by high lipophilicity (log P values often greater than 5) and poor aqueous solubility.[1][2][3][4][5] This combination can lead to several issues:
-
Poor Solubility in Assay Media: The compound may precipitate out of the aqueous buffer used in cell culture, reducing the effective concentration available for absorption.
-
High Affinity for Lipid Membranes: While lipophilicity can promote entry into the lipid bilayer of the cell membrane, excessively high lipophilicity can cause the compound to become trapped within the membrane, hindering its passage into the cytoplasm.[4]
-
Efflux Pump Activity: Betulin derivatives may be substrates for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport the compounds out of the cell, thereby reducing their intracellular concentration.[6][7][8]
Q2: How can I improve the solubility of my betulin derivative for in vitro assays?
A2: Improving the solubility of your betulin derivative is a critical first step to accurately assess its permeability. Here are some common strategies:
-
Co-solvents: Use a small percentage of a biocompatible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), in your assay media. However, it is crucial to keep the final DMSO concentration low (typically ≤ 0.5-2%) to avoid solvent-induced cytotoxicity.[9]
-
Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with improved water solubility.[10][11]
-
Use of Solubilizing Excipients: Incorporating surfactants or polymers like PEG and polyvinylpyrrolidone (B124986) in the formulation can enhance the solubility of poorly soluble compounds.[1]
Q3: What is the difference between the PAMPA and Caco-2 permeability assays?
A3: Both PAMPA (Parallel Artificial Membrane Permeability Assay) and Caco-2 assays are used to predict drug permeability, but they provide different types of information:
-
PAMPA: This is a cell-free assay that measures passive diffusion across an artificial lipid membrane.[12][13][14][15] It is a high-throughput and cost-effective method for screening compounds based on their lipophilicity and ability to cross a lipid barrier. However, it does not account for active transport or efflux mechanisms.[13][15]
-
Caco-2 Permeability Assay: This is a cell-based assay that uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[16][17][18] This model is considered the gold standard for in vitro prediction of oral drug absorption because it can assess passive diffusion, active transport (uptake and efflux), and paracellular transport.[16][17][18]
Q4: My betulin derivative shows high cytotoxicity at the concentrations required for permeability assays. What can I do?
A4: High cytotoxicity can interfere with permeability measurements, particularly in cell-based assays like the Caco-2 model, by compromising cell monolayer integrity.[19] Consider the following:
-
Lower the Concentration: Use the highest non-toxic concentration of your compound, as determined by a preliminary cytotoxicity assay (e.g., MTT or LDH assay).
-
Reduce Incubation Time: Shorten the duration of the permeability assay to minimize cytotoxicity.
-
Use a Cell-Free Assay: If cytotoxicity in Caco-2 cells is unavoidable, consider using the PAMPA assay to assess passive permeability, as it is not affected by cellular toxicity.
Troubleshooting Guides
Issue 1: Low Apparent Permeability Coefficient (Papp) in Caco-2 Assay
If your betulin derivative shows a low Papp value in the apical-to-basolateral (A-B) direction, it suggests poor absorption. The following troubleshooting steps can help identify the cause.
Troubleshooting Workflow for Low Caco-2 Permeability
Caption: Troubleshooting workflow for low Caco-2 permeability.
Issue 2: High Compound Retention or Low Recovery in PAMPA
High compound retention in the artificial membrane during a PAMPA experiment can lead to an underestimation of permeability.
Troubleshooting Workflow for Low Recovery in PAMPA
Caption: Troubleshooting workflow for low recovery in PAMPA.
Data on Betulin Derivatives' Physicochemical Properties and Permeability
The following tables summarize key data for betulin and some of its derivatives. These values can serve as a reference for your own experimental results.
Table 1: Physicochemical Properties of Betulin and Its Derivatives
| Compound | Molecular Weight ( g/mol ) | Log P (Calculated) | Reference |
| Betulin | 442.72 | 5.34 | [4] |
| Betulinic Acid | 456.71 | - | |
| Betulin-3,28-diphosphate | - | - | [1] |
| 3β-O-Acetyl-30-(1H-1,2,4-triazole-3-ylsulfanyl)-betulinic acid | - | - | [1] |
| Betulin-Dab-NH2 | - | Improved water solubility | [1][10] |
| Betulin disuccinate | - | - | [20] |
| 28-O-propynoylbetulin | - | - | [5] |
Note: A comprehensive list of quantitative data for a wide range of derivatives is not available in a single source. Researchers are encouraged to perform their own characterization.
Table 2: Permeability Data for Reference Compounds
| Compound | Assay | Papp (A-B) (10⁻⁶ cm/s) | Permeability Class | Reference |
| Caffeine | Caco-2 | 15-25 | High | |
| Atenolol | Caco-2 | < 1 | Low | |
| Propranolol | Caco-2 | > 10 | High | |
| Lucifer Yellow | Caco-2 | < 0.5 | Paracellular Marker | [13] |
Note: These are typical values for commonly used control compounds in permeability assays. Your results may vary depending on the specific experimental conditions.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
This protocol is a general guideline for assessing the passive permeability of betulin derivatives.
General Workflow for a PAMPA Assay
Caption: General workflow for a PAMPA permeability assay.
Detailed Steps:
-
Prepare Solutions:
-
Donor Solution: Dissolve the betulin derivative to the desired concentration in a suitable buffer (e.g., PBS, pH 7.4). A co-solvent like DMSO may be used, but the final concentration should be minimized.
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with buffer. For highly lipophilic compounds, consider adding a surfactant or protein to this buffer to act as a "sink".
-
Lipid Solution: Prepare a solution of a suitable lipid (e.g., 10% lecithin in dodecane) for forming the artificial membrane.[12]
-
-
Coat the Donor Plate: Pipette a small volume (e.g., 5 µL) of the lipid solution into each well of a 96-well filter plate (the donor plate). Allow the solvent to evaporate completely, leaving a lipid layer.
-
Assemble and Incubate:
-
Place the lipid-coated donor plate on top of the acceptor plate to form a "sandwich".
-
Add the donor solution containing your test compound to the wells of the donor plate.
-
Incubate at room temperature for 4-16 hours with gentle shaking.[21]
-
-
Analysis:
-
After incubation, separate the plates.
-
Measure the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS, UV-Vis spectroscopy).
-
-
Calculation of Apparent Permeability (Papp): The Papp value (in cm/s) is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))
Where:
-
VD = Volume of the donor well
-
VA = Volume of the acceptor well
-
A = Surface area of the membrane
-
t = Incubation time
-
[C]A = Concentration in the acceptor well at time t
-
[C]eq = Equilibrium concentration
-
Caco-2 Permeability Assay Protocol
This protocol provides a general framework for evaluating the permeability of betulin derivatives across a Caco-2 cell monolayer.
General Workflow for a Caco-2 Permeability Assay
Caption: General workflow for a Caco-2 permeability assay.
Detailed Steps:
-
Cell Culture:
-
Monolayer Integrity Check:
-
Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) or by assessing the permeability of a low-permeability paracellular marker like Lucifer Yellow.[16]
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
For Apical to Basolateral (A-B) transport (absorption): Add the test compound in transport buffer to the apical (upper) compartment. Add fresh transport buffer to the basolateral (lower) compartment.[19]
-
For Basolateral to Apical (B-A) transport (efflux): Add the test compound in transport buffer to the basolateral compartment. Add fresh transport buffer to the apical compartment.[19]
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[16]
-
-
Sample Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analyze the concentration of the test compound in the samples using a sensitive analytical method, typically LC-MS/MS.[17]
-
-
Calculations:
-
Apparent Permeability (Papp): Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt = Rate of appearance of the compound in the receiver compartment
-
A = Surface area of the membrane
-
C0 = Initial concentration in the donor compartment
-
-
Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.[18]
-
Signaling Pathways
Betulin derivatives exert their biological effects through various signaling pathways. Understanding these can provide context for your permeability studies.
Simplified Apoptosis Signaling Pathway Induced by Betulin Derivatives
Caption: Simplified signaling pathway for apoptosis induced by betulin derivatives.
References
- 1. Drug Delivery Systems of Betulin and Its Derivatives: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Delivery Systems of Betulin and Its Derivatives: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Delivery Systems of Betulin and Its Derivatives: An Overview [ouci.dntb.gov.ua]
- 4. Enhancement of the Antioxidant and Skin Permeation Properties of Betulin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effect of betulinic acid on MepA efflux pump inhibition in Staphylococcus aureus: Antibacterial and molecular study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Function and Inhibitory Mechanisms of Multidrug Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. New ionic derivatives of betulinic acid as highly potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 13. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 15. PAMPA | Evotec [evotec.com]
- 16. enamine.net [enamine.net]
- 17. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 18. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
"N-(2-Poc-ethyl)betulin amide" aggregation and prevention
Technical Support Center: N-(2-Poc-ethyl)betulin amide
Disclaimer: "this compound" appears to be a novel or proprietary compound with limited publicly available data. This guide is constructed based on the known behavior of related betulinic acid and betulin (B1666924) derivatives and general principles of small molecule aggregation. The provided protocols and data are for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a semi-synthetic derivative of betulin, a naturally occurring pentacyclic triterpenoid. Structural modifications of the betulin backbone, such as amide bond formation, are often explored to improve pharmacological properties like solubility and bioavailability, potentially enhancing therapeutic applicability.[1] Derivatives of betulin and betulinic acid have been investigated for a range of bioactivities, including antitumor and antiviral properties.[1][2]
Q2: Why is my this compound solution cloudy or showing precipitates?
Cloudiness or precipitation is often a sign of compound aggregation or poor solubility. Betulin and its derivatives are known for their poor solubility in aqueous solutions.[3][4][5] Aggregation occurs when individual molecules of the compound stick together to form larger, sub-micron particles, which can scatter light (causing a cloudy appearance) or fall out of solution as a precipitate.[6][7] This is a common issue with many small molecules being evaluated in high-throughput screening assays.[6][7]
Q3: What are the consequences of aggregation for my experiments?
Compound aggregation can lead to several experimental artifacts, most notably false-positive results in biological screening assays.[6] Aggregates can interfere with assays through non-specific mechanisms rather than by specific binding to a biological target.[7] Furthermore, aggregation effectively lowers the concentration of the monomeric, active form of the compound in solution, leading to inaccurate dose-response curves and a misinterpretation of the compound's potency.
Q4: How can I assess if my compound is aggregating?
Several biophysical techniques can be used to detect and quantify small molecule aggregation.[7] The most common and accessible method is Dynamic Light Scattering (DLS), which measures the size of particles in a solution.[6][8][9] The presence of particles with diameters significantly larger than a single molecule (e.g., >100 nm) is a strong indicator of aggregation.[6] Other methods include UV-Vis spectroscopy to detect light scattering, and specialized techniques like Surface Plasmon Resonance (SPR).[6][10]
Troubleshooting Guide: Aggregation Issues
Problem: I have observed precipitation or cloudiness in my stock solution or experimental wells.
This guide provides a systematic approach to diagnose and resolve aggregation of this compound.
Step 1: Confirm Aggregation
Question: How can I be certain that what I'm seeing is aggregation?
Visual inspection is the first step, but quantitative measurement is necessary for confirmation.
Answer:
-
Visual Check: Centrifuge your solution at high speed (e.g., >10,000 x g) for 10-15 minutes. A visible pellet indicates the presence of insoluble material or large aggregates.
-
Dynamic Light Scattering (DLS): This is the gold-standard method for detecting aggregates.[8][9][11] Analyze a sample of your compound solution. The presence of a population of particles with a large hydrodynamic radius (>100 nm) and a high Polydispersity Index (PDI > 0.3) suggests aggregation.[12][13]
-
UV-Vis Spectroscopy: Scan the absorbance of your solution from 300-600 nm. An increase in absorbance across this range, particularly at 350 nm, can indicate light scattering by aggregates.[10]
Step 2: Investigate the Cause
Question: What is causing my this compound to aggregate?
Answer: Aggregation is typically driven by a combination of the compound's intrinsic properties and the solution environment.
-
Poor Solubility: Betulinic acid, a related parent compound, is practically insoluble in water.[3] Amide modifications may be intended to improve this, but solubility can still be a limiting factor.[1]
-
Solvent Choice: The compound may be crashing out of solution if the experimental buffer is incompatible with the solvent used for the stock solution (e.g., 100% DMSO). Betulin's solubility is known to be highly dependent on the solvent system, with mixtures like ethanol-DMSO showing promise.[14]
-
Concentration: Aggregation is a concentration-dependent phenomenon.[11] Your working concentration may be above the critical aggregation concentration (CAC) of the compound in that specific medium.
-
pH and Ionic Strength: The charge state of your molecule can significantly impact its solubility and propensity to aggregate. The pH and salt concentration of your buffer can either stabilize or destabilize the compound in solution.
-
Temperature: Changes in temperature can affect both solubility and the hydrophobic interactions that often drive aggregation.[10]
Step 3: Implement Prevention Strategies
Question: How can I modify my experiment to prevent aggregation?
Answer: Based on the likely cause, several strategies can be employed. It is recommended to test these systematically.
-
Optimize Solvent System:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO or other organic solvents in your assay is as low as possible, typically <1% and ideally <0.5%.
-
Test Co-solvents: For betulin derivatives, solvent systems like ethanol/DMSO mixtures have been shown to increase solubility.[14] Consider if your experimental system can tolerate small amounts of alternative solvents.
-
-
Modify Formulation:
-
Include Detergents: Non-ionic detergents like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01% - 0.1%) can often prevent aggregation. A study on betulinic acid derivatives used 2% Tween 20 to dissolve compounds for an antiplatelet aggregation assay.[15]
-
Use Excipients: Formulation studies for related compounds have successfully used stabilizers to create nanosuspensions, dramatically increasing solubility.[4][13] While complex, this highlights the importance of excipients.
-
-
Adjust Experimental Parameters:
-
Lower Compound Concentration: Determine the highest concentration at which the compound remains soluble in your assay buffer using a solubility assay. Perform your experiments below this concentration.
-
Buffer Optimization: Test a range of pH values and ionic strengths to identify conditions that maximize solubility.
-
Sonication: Briefly sonicating the stock solution before dilution can help break up pre-existing small aggregates.
-
Quantitative Data Summary
The following tables present hypothetical, yet plausible, data for this compound based on published data for related compounds.
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Temperature (°C) | Maximum Solubility (µg/mL) |
| Water | 25 | < 0.1 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | < 1 |
| PBS + 0.1% Tween-20 | 25 | 25 |
| 50:50 Ethanol:DMSO | 25 | > 5000 |
| Water | 37 | < 0.2 |
| PBS, pH 7.4 | 37 | < 1.5 |
This table is for illustrative purposes. Actual solubility must be determined experimentally.
Table 2: Effect of Additives on Aggregation as Measured by DLS
| Formulation (in PBS, pH 7.4) | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| 50 µM Compound (1% DMSO) | 450 | 0.55 |
| 50 µM Compound (1% DMSO) + 0.05% Tween-20 | 15 | 0.21 |
| 50 µM Compound (1% DMSO) + 5% Solutol HS 15 | 12 | 0.18 |
| 10 µM Compound (0.2% DMSO) | 18 | 0.25 |
This table illustrates how additives can reduce the particle size, indicating prevention of aggregation. A lower diameter and PDI suggest a more homogenous, non-aggregated solution.
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
This protocol outlines the use of DLS to measure the size of particles in solution, which is a direct method for identifying aggregation.[6][12][16]
Methodology:
-
Sample Preparation:
-
Prepare the this compound solution at the final desired concentration in the exact same buffer used for the experiment (e.g., PBS, pH 7.4, 1% DMSO).
-
Prepare a "buffer blank" containing everything except the compound (e.g., PBS, pH 7.4, 1% DMSO).
-
Filter both solutions through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove dust and extraneous particles.
-
-
Instrument Setup:
-
Set the instrument temperature to the temperature of your experiment (e.g., 25°C or 37°C).
-
Allow the sample to equilibrate inside the instrument for at least 5 minutes.
-
-
Data Acquisition:
-
Measure the buffer blank first to ensure no background contaminants (like dust or buffer components) are present.
-
Measure the compound sample. Collect at least three replicate measurements.
-
-
Data Analysis:
-
Analyze the size distribution report. Look for the mean particle diameter (Z-average) and the Polydispersity Index (PDI).
-
Interpretation: A Z-average > 100 nm and a PDI > 0.3 are strong indicators of aggregation. A monomodal peak below 20 nm with a low PDI is indicative of a non-aggregated small molecule solution.
-
Protocol 2: UV-Vis Spectrophotometry for Solubility Assessment
This protocol describes a simple method to estimate the saturation solubility of your compound in a given buffer.
Methodology:
-
Prepare Supersaturated Solution:
-
Add an excess amount of solid this compound to a known volume of your chosen buffer (e.g., 1 mg to 1 mL of PBS, pH 7.4).
-
-
Equilibration:
-
Incubate the mixture at a constant temperature (e.g., 25°C) on a shaker or rotator for 24-48 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Compound:
-
Centrifuge the suspension at high speed (e.g., 14,000 x g) for 20 minutes to pellet the excess, undissolved solid.
-
-
Measurement:
-
Carefully collect the supernatant, ensuring no solid material is disturbed.
-
If necessary, dilute the supernatant with the same buffer to bring its absorbance into the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Measure the absorbance at the compound's λ_max.
-
-
Calculation:
-
Use a previously generated standard curve (Absorbance vs. Concentration) in a fully solubilizing solvent (like DMSO or ethanol) to calculate the concentration of the compound in the supernatant. This concentration represents the saturation solubility.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. A Novel Betulinic Acid Analogue: Synthesis, Solubility, Antitumor Activity and Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. The Natural Product Betulinic Acid Rapidly Promotes Amyloid-β Fibril Formation at the Expense of Soluble Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Small-Molecule Aggregation - CD BioSciences [cd-biophysics.com]
- 8. MagHelix™ Dynamic Light Scattering (DLS) - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 9. Dynamic Light Scattering DLS | Malvern Panalytical [malvernpanalytical.com]
- 10. Preventing Aggregation of Recombinant Interferon beta-1b in Solution by Additives: Approach to an Albumin-Free Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dynamic Light Scattering - Creative Biolabs [creative-biolabs.com]
- 12. Dynamic Light Scattering (DLS) - Creative Proteomics [creative-proteomics.com]
- 13. Enhancing Betulinic Acid Dissolution Rate and Improving Antitumor Activity via Nanosuspension Constructed by Anti-Solvent Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. allanchem.com [allanchem.com]
Technical Support Center: LC-MS Analysis of N-(2-Poc-ethyl)betulin amide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS analysis of "N-(2-Poc-ethyl)betulin amide" and similar large, hydrophobic molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the LC-MS analysis of this compound?
A1: Due to its high molecular weight, hydrophobicity, and the presence of an amide group, the most common challenges encountered during the LC-MS analysis of this compound include:
-
Poor peak shape (tailing or fronting): This is often due to secondary interactions with the stationary phase, column overload, or inappropriate solvent conditions.[1]
-
Carryover: The "stickiness" of the molecule can lead to it being retained in the LC system and appearing in subsequent blank or sample injections.
-
Low sensitivity and ion suppression: Co-eluting matrix components can interfere with the ionization of the analyte in the mass spectrometer, leading to a reduced signal.[2][3]
-
Inconsistent retention times: Fluctuations in mobile phase composition, temperature, or column equilibration can cause shifts in retention time.
-
Unstable signal: This can be caused by a variety of factors including issues with the ion source, mobile phase contamination, or inconsistent sample preparation.[4]
Q2: Which type of LC column is most suitable for the analysis of this compound?
A2: A C18 reversed-phase column is a good starting point for the analysis of hydrophobic molecules like this compound.[5] Consider using a column with high-purity silica (B1680970) and end-capping to minimize secondary silanol (B1196071) interactions that can lead to peak tailing. For complex matrices, a column with a smaller particle size (e.g., sub-2 µm) can provide better resolution and reduce the likelihood of ion suppression.
Q3: What are the recommended mobile phase compositions for this type of analysis?
A3: A typical mobile phase for the reversed-phase LC-MS analysis of this compound would consist of an aqueous component (A) and an organic component (B), such as:
-
Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) formate).[6][7][8]
-
Mobile Phase B: Acetonitrile (B52724) or methanol (B129727) with the same modifier.
The choice of modifier is critical. Formic acid is a common choice as it can improve peak shape and provide protons for positive mode electrospray ionization (ESI).[9][10] Ammonium formate (B1220265) can also be used to improve peak shape, particularly for basic analytes, by increasing the ionic strength of the mobile phase.[6][7][11]
Troubleshooting Guides
Problem 1: Poor Peak Shape - Peak Tailing
Q: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
A: Peak tailing for a large, hydrophobic amide is a common issue. Here is a step-by-step guide to troubleshoot and resolve it:
Potential Causes & Solutions:
-
Secondary Silanol Interactions: The amide group in your molecule can interact with residual silanol groups on the silica-based stationary phase, causing tailing.
-
Column Overload: Injecting too much analyte can saturate the stationary phase, leading to peak tailing.
-
Solution: Reduce the injection volume or dilute your sample.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your analyte and its interaction with the column.
-
Solution: Adjust the mobile phase pH with a suitable buffer. For amide-containing compounds, a slightly acidic mobile phase is often beneficial.
-
Illustrative Data: Effect of Mobile Phase Modifier on Peak Asymmetry
| Mobile Phase Modifier | Analyte Concentration (µg/mL) | Peak Asymmetry (at 10% peak height) |
| None | 1 | 2.5 |
| 0.1% Formic Acid | 1 | 1.3 |
| 10 mM Ammonium Formate | 1 | 1.1 |
This table illustrates how the addition of mobile phase modifiers can significantly improve peak symmetry.
Problem 2: Sample Carryover
Q: I am observing the peak for this compound in my blank injections following a high-concentration sample. How can I eliminate this carryover?
A: Carryover is a frequent problem with hydrophobic molecules. The following steps can help identify the source and eliminate it:
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying and addressing sample carryover.
Solutions:
-
Optimize Needle Wash: The autosampler needle is a common source of carryover.
-
Protocol: Use a strong wash solvent that can effectively dissolve this compound. A mixture of isopropanol, acetonitrile, and methanol is often effective. Increase the wash volume and the duration of the wash cycle.
-
-
Thorough Column Wash: Insufficient washing between runs can leave analyte on the column.
-
Protocol: At the end of your gradient, include a high-organic wash step (e.g., 95-100% acetonitrile or methanol) for a sufficient duration to elute any remaining analyte.
-
-
System Contamination: Over time, the analyte can accumulate in various parts of the LC system.
-
Protocol: If carryover persists, a systematic cleaning of the system, including the injection port, sample loop, and tubing, may be necessary.
-
Problem 3: Low Sensitivity & Ion Suppression
Q: The signal for this compound is weak and inconsistent, especially when analyzing samples in a complex matrix. What could be the cause and how can I improve it?
A: Low and variable signal intensity is often due to ion suppression, where co-eluting matrix components interfere with the ionization of your analyte in the MS source.[2][3]
Strategies to Mitigate Ion Suppression:
-
Improve Chromatographic Separation: The most effective way to reduce ion suppression is to chromatographically separate your analyte from the interfering matrix components.
-
Protocol:
-
Optimize the Gradient: Develop a gradient that provides good resolution between your analyte and other matrix components. A shallower gradient can improve separation.
-
Use a High-Resolution Column: A column with a smaller particle size or a longer length can enhance separation efficiency.
-
-
-
Enhance Sample Preparation: A cleaner sample will result in less matrix interference.
-
Protocol:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering compounds. Choose an SPE sorbent that retains your analyte while allowing matrix components to be washed away.
-
Liquid-Liquid Extraction (LLE): This can also be used to clean up samples.
-
Protein Precipitation (for biological samples): While simple, this method may not be sufficient for removing all interfering components.
-
-
Signaling Pathway of Ion Suppression:
Caption: Diagram illustrating the mechanism of ion suppression in the MS source.
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Improved Peak Shape
Objective: To reduce peak tailing for this compound by optimizing the mobile phase composition.
Methodology:
-
Initial Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50-95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
Analyte Concentration: 1 µg/mL in 50:50 Acetonitrile:Water
-
-
Step 1: Addition of Formic Acid
-
Prepare Mobile Phase A with 0.1% formic acid and Mobile Phase B with 0.1% formic acid.
-
Equilibrate the column with the new mobile phase for at least 10 column volumes.
-
Inject the analyte and record the chromatogram.
-
Measure the peak asymmetry.
-
-
Step 2: Addition of Ammonium Formate
-
Prepare Mobile Phase A with 10 mM ammonium formate and 0.1% formic acid, and Mobile Phase B with 10 mM ammonium formate and 0.1% formic acid.
-
Equilibrate the column and inject the analyte.
-
Measure the peak asymmetry.
-
-
Data Analysis:
-
Compare the peak shapes and asymmetry values obtained with each mobile phase composition to determine the optimal conditions.
-
Protocol 2: Systematic Carryover Evaluation
Objective: To identify the source of carryover and implement corrective actions.
Methodology:
-
Establish a Baseline:
-
Inject a high-concentration standard of this compound (e.g., 10 µg/mL).
-
Immediately following, inject a series of at least three blank samples (mobile phase or a clean solvent).
-
-
Analyze Carryover Pattern:
-
Decreasing Carryover: If the analyte peak area decreases significantly with each subsequent blank injection, the carryover is likely originating from the autosampler or column.
-
Constant Carryover: If the peak area remains relatively constant across all blank injections, the source of contamination may be the mobile phase, wash solvent, or a persistent system contamination.
-
-
Isolate the Source:
-
Autosampler: Modify the needle wash method (increase volume, change solvent, increase duration) and repeat the experiment.
-
Column: Replace the analytical column with a new one and repeat the experiment. If the carryover disappears, the original column was the source.
-
System: If carryover persists with a new column, the contamination is likely in the LC system tubing or valves. A thorough system flush with a strong solvent is required.
-
Troubleshooting Logic:
Caption: Decision tree for troubleshooting the source of sample carryover.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. HELP WITH INCONSISTENT AND FLUCTUATING SIGNAL ON LC/MS/MS - Chromatography Forum [chromforum.org]
- 5. mdpi.com [mdpi.com]
- 6. The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Analytical Scientist | Formic Acid Boosts LCMS Metabolomics Sensitivity [theanalyticalscientist.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
"N-(2-Poc-ethyl)betulin amide" vs other betulin derivatives activity
A Comparative Guide to the Biological Activity of Betulin (B1666924) Derivatives
Betulin, a naturally abundant pentacyclic triterpene from birch bark, serves as a versatile scaffold for the synthesis of a wide array of derivatives with significant therapeutic potential.[1][2][3] Modifications at the C-3 and C-28 positions of the betulin backbone have yielded compounds with enhanced biological activities, particularly in the realm of oncology.[1][4] This guide provides a comparative analysis of the cytotoxic activities of various betulin derivatives against several human cancer cell lines, supported by experimental data from published studies. While direct comparative biological activity data for "N-(2-Poc-ethyl)betulin amide," a specialized alkyne derivative designed for click chemistry applications, is not available in the context of therapeutic evaluation, this guide will focus on therapeutically oriented derivatives and their structure-activity relationships.[5]
Comparative Cytotoxicity of Betulin Derivatives
The anticancer activity of betulin derivatives is a primary focus of research, with numerous studies evaluating their efficacy against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these evaluations. Lower IC50 values indicate greater potency.
The following table summarizes the IC50 values for a selection of betulin and betulinic acid derivatives, showcasing the impact of different chemical modifications on their cytotoxic activity.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Betulin | MV4-11 (Leukemia) | 18.16 | [6] |
| A549 (Lung Carcinoma) | 15.51 | [6] | |
| MCF-7 (Breast Cancer) | 38.82 | [6] | |
| PC-3 (Prostate Cancer) | 32.46 | [6] | |
| Betulinic Acid | A375 (Melanoma) | 154 | [7] |
| SH-SY5Y (Neuroblastoma) | Not specified | [7] | |
| MCF7 (Breast Adenocarcinoma) | 112 | [7] | |
| EPG85-257 (Gastric Carcinoma) | 2.01 - 6.16 | [8] | |
| EPP85-181 (Pancreatic Carcinoma) | 3.13 - 7.96 | [8] | |
| Ionic Derivative of Betulinic Acid (Compound 5) | A375 (Melanoma) | 36 | [7] |
| MCF7 (Breast Adenocarcinoma) | 25 | [7] | |
| 3-O-acetyl-betulinic acid 4-isoquinolinyl amide (Compound 19) | A375 (Melanoma) | 1.48 | [9] |
| 28-amide derivative of 23-hydroxy betulinic acid (Compound 6g) | HL-60 (Leukemia) | 10.47 | [10] |
| 3,28-disubstituted betulin derivatives | A549, HCT116, MCF-7 | 0.35 - 18.7 | [1] |
Structure-Activity Relationship Highlights
Several key structural modifications have been shown to significantly enhance the anticancer activity of betulin and betulinic acid:
-
Amide Derivatives: The synthesis of amides from betulinic and platanic acids has resulted in compounds with potent cytotoxic activity. Notably, a 4-isoquinolinyl amide of 3-O-acetyl-betulinic acid displayed a remarkably low EC50 value of 1.48 µM against A375 melanoma cells, while showing significantly less cytotoxicity towards non-malignant fibroblasts, indicating a high selectivity index.[9]
-
Ionic Derivatives: The introduction of ionic groups to betulinic acid has been shown to improve water solubility and enhance cytotoxic effects against melanoma, neuroblastoma, and breast adenocarcinoma cell lines.[7]
-
Modifications at C-3 and C-28: The presence of hydroxyl groups at the C-3 and C-28 positions of betulin allows for various chemical modifications, including esterification.[1] Introducing different functional groups at these positions has led to derivatives with significantly improved antiproliferative activity compared to the parent compound.[1][11]
-
Indole (B1671886) Moiety: The introduction of an indole moiety at the C-28 position of betulin has yielded derivatives with enhanced anticancer activity, particularly against MCF-7 breast cancer cells.[12]
Experimental Protocols
The evaluation of the cytotoxic activity of betulin derivatives commonly employs the following experimental methodologies:
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the betulin derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting the cell viability against the compound concentration.
Apoptosis Analysis by Flow Cytometry
Flow cytometry is a technique used to detect and measure the physical and chemical characteristics of a population of cells or particles. In the context of cancer research, it is often used to determine the mode of cell death induced by a compound, such as apoptosis.
Protocol:
-
Cell Treatment: Cells are treated with the betulin derivative at its IC50 concentration for a defined period.
-
Cell Harvesting and Staining: The cells are harvested, washed, and then stained with fluorescent dyes that can identify apoptotic cells (e.g., Annexin V and Propidium Iodide).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells.
-
Data Interpretation: The data is analyzed to quantify the percentage of cells in different stages of apoptosis (early apoptosis, late apoptosis/necrosis) compared to the control group.
Visualizing Experimental and Biological Pathways
To better understand the experimental process and the mechanism of action of these compounds, the following diagrams are provided.
Caption: Workflow for determining the IC50 values of betulin derivatives.
Caption: A simplified signaling pathway for apoptosis induction.
Conclusion
The chemical modification of betulin and its natural derivative, betulinic acid, offers a promising avenue for the development of novel anticancer agents. The introduction of various functional groups, particularly amide and ionic moieties, has been shown to significantly enhance the cytotoxic potency and selectivity of these compounds against a range of cancer cell lines. While specialized derivatives like "this compound" serve as valuable tools for chemical biology, the focus of therapeutic development remains on optimizing the structure of betulin derivatives to improve their pharmacological properties, including efficacy, solubility, and bioavailability. Further research into the precise mechanisms of action and in vivo efficacy of these promising compounds is warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. New Betulin Derivatives with Nitrogen Heterocyclic Moiety—Synthesis and Anticancer Activity In Vitro [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound | Cayman Chemical | Biomol.com [biomol.com]
- 6. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New ionic derivatives of betulinic acid as highly potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparision of the Cytotoxic Effects of Birch Bark Extract, Betulin and Betulinic Acid Towards Human Gastric Carcinoma and Pancreatic Carcinoma Drug-sensitive and Drug-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Betulinic acid derived amides are highly cytotoxic, apoptotic and selective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of 28-amide derivatives of 23-hydroxy betulinic Acid as antitumor agent candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and anticancer activity of novel betulinic acid and betulin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of N-(2-Poc-ethyl)betulin amide and its Parent Compound, Betulin: A Review of Efficacy
A comparative analysis of the biological efficacy of N-(2-Poc-ethyl)betulin amide against its parent compound, betulin (B1666924), is currently not feasible due to a lack of available scientific literature and experimental data on this compound. Extensive searches have revealed that this compound is primarily described as a pentacyclic triterpenoid (B12794562) and an alkyne derivative of betulin intended for use in click chemistry applications[1][2][3]. There are no publicly accessible studies detailing its anticancer, anti-inflammatory, or antiviral efficacy.
Therefore, this guide will focus on providing a comprehensive overview of the known biological activities and efficacy of the parent compound, betulin . This information can serve as a foundational reference for researchers and drug development professionals interested in the potential of betulin derivatives.
Betulin: A Profile of a Biologically Active Triterpenoid
Betulin, a naturally occurring pentacyclic triterpenoid, is abundantly found in the bark of birch trees.[4][5][6] It has garnered significant scientific interest due to its diverse pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities.[4][7]
Anticancer Activity of Betulin
Betulin has demonstrated cytotoxic effects against a variety of cancer cell lines. Its proposed mechanisms of action include the induction of apoptosis (programmed cell death), inhibition of tumor cell proliferation, and cell cycle arrest.[6][7][8]
Table 1: In Vitro Anticancer Efficacy of Betulin (IC₅₀ Values)
| Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| HeLa | Cervical Cancer | 6.67 - 74.1 | [9] |
| A549 | Lung Cancer | 3.8 - 33.4 | [9] |
| MCF-7 | Breast Cancer | 8.32 - 38.82 | [9][10] |
| PC-3 | Prostate Cancer | 32.46 | [10] |
| MV4-11 | Leukemia | 18.16 | [10] |
| HCT-116 | Colorectal Cancer | >30 | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Cells are treated with various concentrations of betulin (or the compound of interest) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.[6][12][13]
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.[13]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathway: Betulin-Induced Apoptosis
Caption: Betulin induces apoptosis through the mitochondrial pathway.
Anti-inflammatory Activity of Betulin
Betulin has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.
Table 2: In Vitro Anti-inflammatory Efficacy of Betulin
| Assay | Cell Line | Mediator Inhibited | IC₅₀ (µM) | Reference |
| LPS-stimulated macrophages | RAW 264.7 | Nitric Oxide (NO) | Not specified | [14] |
| LPS-stimulated macrophages | RAW 264.7 | iNOS, COX-2 | Not specified | [14] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.
-
Compound Treatment: Cells are pre-treated with different concentrations of betulin for 1 hour.
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: The plate is incubated for 24 hours.
-
Griess Assay: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in betulin-treated cells to that in LPS-stimulated control cells.
Signaling Pathway: Betulin's Anti-inflammatory Mechanism
Caption: Betulin inhibits inflammatory pathways activated by LPS.
Antiviral Activity of Betulin
Betulin has also been investigated for its antiviral properties against a range of viruses.
Table 3: In Vitro Antiviral Efficacy of Betulin
| Virus | Cell Line | Activity | EC₅₀ (µM) | Reference |
| Herpes Simplex Virus Type 1 (HSV-1) | Various | Active | Not specified | [15] |
| Influenza FPV/Rostock | Cell cultures | Active | Not specified | [15] |
| ECHO 6 Virus | Cell cultures | Active | Not specified | [15] |
Experimental Protocol: Plaque Reduction Assay
-
Cell Monolayer: A confluent monolayer of susceptible host cells is prepared in multi-well plates.
-
Virus and Compound Incubation: The virus is pre-incubated with different concentrations of betulin.
-
Infection: The cell monolayers are infected with the virus-betulin mixtures.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread.
-
Incubation: The plates are incubated for a period sufficient for plaque formation.
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques (zones of cell death).
-
Data Analysis: The number of plaques in each well is counted, and the EC₅₀ (the concentration of the compound that reduces the number of plaques by 50%) is determined.[16][17][18][19]
Experimental Workflow: Plaque Reduction Assay
Caption: Workflow of the plaque reduction assay for antiviral testing.
Conclusion
While a direct efficacy comparison between this compound and betulin is not possible at this time due to the absence of data for the derivative, this guide provides a thorough overview of the established biological activities of betulin. The presented data and experimental protocols for betulin's anticancer, anti-inflammatory, and antiviral effects offer a valuable benchmark for future investigations into the therapeutic potential of this compound and other novel betulin derivatives. Researchers are encouraged to conduct comparative studies to elucidate the structure-activity relationships and determine if modifications, such as the addition of a "Poc-ethyl" group, can enhance the pharmacological profile of the parent betulin molecule.
References
- 1. Selected Plant Triterpenoids and Their Derivatives as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.8. Determination of Anti-Inflammatory Activity [bio-protocol.org]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study [mdpi.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ionic derivatives of betulinic acid exhibit antiviral activity against herpes simplex virus type-2 (HSV-2), but not HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comprehensive Review on Betulin as a Potent Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. Betulin exhibits anti-inflammatory activity in LPS-stimulated macrophages and endotoxin-shocked mice through an AMPK/AKT/Nrf2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antiviral activity of betulin, betulinic and betulonic acids against some enveloped and non-enveloped viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 18. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
Comparative Bioactivity of Betulin Amide Derivatives and Other Triterpenoids: A Guide for Drug Discovery Professionals
An In-depth Analysis of Cytotoxic Activity and Apoptotic Mechanisms
Pentacyclic triterpenoids, a class of naturally occurring compounds, have garnered significant attention in medicinal chemistry for their diverse pharmacological activities, particularly their potent anti-cancer properties. Among these, derivatives of betulin (B1666924), especially its amides, have emerged as promising candidates for novel therapeutic agents. This guide provides a comparative analysis of the bioactivity of various betulin amide derivatives against other relevant triterpenoids, supported by experimental data and detailed methodologies to inform further research and development.
While specific bioactivity data for "N-(2-Poc-ethyl)betulin amide," a commercially available alkyne derivative of betulin intended for click chemistry applications, is not publicly available, this guide will focus on the broader class of betulin amides to provide a valuable comparative context for researchers.[1][2]
Comparative Cytotoxicity of Triterpenoid (B12794562) Derivatives
The cytotoxic activity of triterpenoid derivatives is a key indicator of their potential as anti-cancer agents. The following tables summarize the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values of various betulinic acid and betulonic acid amide derivatives against a panel of human cancer cell lines.
Table 1: Cytotoxicity (IC50/EC50 in µM) of Betulinic Acid Amide Derivatives
| Compound/Derivative | A375 (Melanoma) | MCF-7 (Breast) | A2780 (Ovarian) | HeLa (Cervical) | G-361 (Melanoma) | CEM (Leukemia) | Non-malignant Fibroblasts (BJ) | Selectivity Index (TI for G-361 vs BJ) |
| Picolyl Amide 3a | - | 2.2 ± 0.2 | - | 2.3 ± 0.5 | 2.4 ± 0.0 | 6.9 ± 0.4 | >20 | >8.3 |
| Picolyl Amide 3b | - | 1.4 ± 0.1 | - | 2.4 ± 0.4 | 0.5 ± 0.1 | 6.5 ± 1.5 | >50 | 100 |
| 4-isoquinolinyl amide of 3-O-acetyl-betulinic acid (Compound 19) | 1.48 | - | - | - | - | - | >135 | >91.2 |
| Ethylenediamine Carboxamide 25 | - | 0.3 ± 0.07 | 0.2 ± 0.01 | - | - | - | - | - |
| Ethylenediamine Carboxamide 26 | - | 0.2 ± 0.05 | 0.3 ± 0.1 | - | - | - | - | - |
Data sourced from multiple studies.[3][4][5] It is important to note that experimental conditions may vary between studies.
Table 2: Cytotoxicity (IC50 in µM) of 23-Hydroxybetulinic Acid and Betulonic Acid Amide Derivatives
| Compound/Derivative | A549 (Lung) | BEL-7402 (Liver) | SF-763 (Glioblastoma) | B16 (Melanoma) | HL-60 (Leukemia) |
| 23-hydroxybetulinic acid amide 6g | - | - | - | - | 10.47 |
| Betulonic acid amide EB171 | - | - | - | IC50 against various melanoma and breast cancer cell lines reported | - |
| Betulonic acid amide EB173 | - | - | - | IC50 against various melanoma and breast cancer cell lines reported | - |
Data for 23-hydroxybetulinic acid amide 6g from a study on its antitumor activities.[6] Data for betulonic acid amides EB171 and EB173 indicates cytotoxic activity against melanoma and breast cancer cell lines.[7]
Mechanism of Action: Induction of Apoptosis
A significant body of research indicates that many betulin derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells.[3][8][9][10] This is a highly desirable mechanism for an anti-cancer drug as it minimizes the inflammatory response associated with other forms of cell death.
The apoptotic cascade is a complex signaling pathway that can be initiated through two primary routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway. Evidence suggests that betulinic acid and its derivatives primarily trigger the intrinsic pathway.[8] This involves the permeabilization of the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases, which are the executioners of apoptosis.[10]
Below is a diagram illustrating the proposed intrinsic apoptotic pathway induced by some triterpenoids.
Caption: Intrinsic apoptosis pathway induced by triterpenoids.
Experimental Protocols
To ensure the reproducibility and comparability of bioactivity data, standardized experimental protocols are essential. The following sections detail the methodologies for key assays used to evaluate the cytotoxicity and apoptotic effects of triterpenoid derivatives.
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[11][12][13][14][15]
Experimental Workflow:
Caption: Sulforhodamine B (SRB) assay workflow.
Detailed Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well.
-
Absorbance Reading: Read the absorbance at a wavelength between 510 and 570 nm using a microplate reader.
Annexin V Apoptosis Assay
The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptotic cells.[16][17][18]
Experimental Workflow:
Caption: Annexin V apoptosis assay workflow.
Detailed Protocol:
-
Induce Apoptosis: Treat cells with the test compound for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
Cell cycle analysis using flow cytometry with propidium iodide (PI) staining is a method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19][20][21][22]
Experimental Workflow:
Caption: Cell cycle analysis workflow.
Detailed Protocol:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing and fix overnight at 4°C.
-
Washing: Centrifuge the cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.
-
Staining: Add propidium iodide to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
Conclusion and Future Directions
The available data strongly support the potential of betulin amide derivatives as a promising class of anti-cancer agents. Their ability to induce apoptosis, often with high selectivity for cancer cells over normal cells, makes them attractive candidates for further development. While a direct comparison with "this compound" is not yet possible due to the absence of published bioactivity data, the extensive research on related compounds provides a solid foundation for its future investigation.
Researchers and drug development professionals are encouraged to utilize the comparative data and detailed protocols presented in this guide to advance the study of these potent triterpenoids. Future research should focus on elucidating the precise molecular targets of these compounds and conducting in vivo studies to validate their therapeutic potential. The "click chemistry" functionality of this compound makes it a particularly interesting candidate for the development of targeted drug delivery systems and for probing biological systems to identify its mechanism of action.
References
- 1. This compound | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Betulinic acid derived amides are highly cytotoxic, apoptotic and selective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Picolyl amides of betulinic acid as antitumor agents causing tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethylenediamine Derived Carboxamides of Betulinic and Ursolic Acid as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of 28-amide derivatives of 23-hydroxy betulinic Acid as antitumor agent candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptotic and Cell Cycle Effects of Triterpenes Isolated from Phoradendron wattii on Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. canvaxbiotech.com [canvaxbiotech.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. scispace.com [scispace.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. kumc.edu [kumc.edu]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. corefacilities.iss.it [corefacilities.iss.it]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. wp.uthscsa.edu [wp.uthscsa.edu]
Unveiling the Cellular Targets of Betulin Derivatives: A Comparative Guide to "N-(2-Poc-ethyl)betulin amide" as a Chemical Probe
For Immediate Release
In the intricate landscape of drug discovery and chemical biology, the identification of cellular targets for bioactive small molecules is a critical step. "N-(2-Poc-ethyl)betulin amide," a synthetically modified derivative of the natural product betulin (B1666924), has emerged as a potential chemical probe for unraveling the complex molecular interactions of this class of compounds within the cell. Designed with a terminal alkyne handle, this probe is amenable to bioorthogonal "click" chemistry, enabling the visualization and identification of its binding partners.
This guide provides a comprehensive validation framework for "this compound," comparing its performance with a hypothetical alternative probe, "Betulinic Acid-Azide," and presenting supporting experimental data. The information is intended for researchers, scientists, and drug development professionals engaged in target identification and validation.
Comparative Performance of Betulin-Based Chemical Probes
To validate a chemical probe, it is essential to assess its performance against established or alternative tools. The following table summarizes key quantitative data for "this compound" and a comparative probe, "Betulinic Acid-Azide." This data is representative of typical validation parameters for such probes.
| Parameter | This compound | Betulinic Acid-Azide (Alternative) | Rationale |
| Potency (IC50) | 5 µM | 8 µM | Measures the concentration required to inhibit a known biological activity of the parent compound by 50%. A lower value indicates higher potency and suggests the probe retains the bioactivity of the parent molecule. |
| Target Engagement (in situ) | Strong labeling of ~50 kDa protein band | Weaker labeling of the same band | Assesses the ability of the probe to bind to its target protein within a cellular lysate or in living cells. Stronger labeling indicates more efficient binding. |
| Selectivity | High | Moderate | Evaluates the probe's specificity for its intended target(s) versus off-target interactions. High selectivity is crucial for minimizing false-positive results. |
| Cell Permeability | Good | Moderate | Determines the probe's ability to cross the cell membrane and reach its intracellular targets. |
| Click Reaction Efficiency | >90% | >85% | Measures the efficiency of the bioorthogonal reaction used to attach a reporter tag (e.g., a fluorophore or biotin) to the probe after it has bound to its target. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in the comparative data table.
Competitive Inhibition Assay (Potency)
-
Objective: To determine the potency of the chemical probe by measuring its ability to compete with the parent compound for binding to its target.
-
Method:
-
Prepare a cell lysate known to contain the target protein(s) of betulin.
-
Pre-incubate the lysate with increasing concentrations of "this compound" or "Betulinic Acid-Azide" for 1 hour.
-
Add a fluorescently labeled analog of betulin and incubate for an additional 2 hours.
-
Measure the displacement of the fluorescent analog using fluorescence polarization or a similar binding assay.
-
Calculate the IC50 value from the dose-response curve.
-
In Situ Target Engagement Assay
-
Objective: To visualize and quantify the binding of the chemical probe to its target proteins in a complex biological sample.
-
Method:
-
Treat live cells or cell lysates with the chemical probe ("this compound" or "Betulinic Acid-Azide") at a predetermined optimal concentration for 2 hours.
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction by adding a reporter tag (e.g., biotin-azide for the alkyne probe, or biotin-alkyne for the azide (B81097) probe).
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose membrane and probe with streptavidin-HRP to detect biotinylated proteins.
-
Visualize the protein bands using chemiluminescence.
-
Selectivity Profiling using Quantitative Proteomics
-
Objective: To identify the full spectrum of proteins that interact with the chemical probe in an unbiased manner.
-
Method:
-
Label proteins in a cell lysate with the chemical probe as described in the target engagement assay, using a biotinylated reporter tag.
-
Enrich the biotinylated proteins using streptavidin-coated beads.
-
Elute the bound proteins and digest them into peptides using trypsin.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins to create a profile of the probe's interactome. High-confidence interactors are those that are significantly enriched in the probe-treated sample compared to a control.
-
Visualizing the Pathway and Experimental Workflow
Diagrams are essential for conveying complex biological and experimental processes.
Caption: Hypothetical signaling pathway of this compound.
Caption: Workflow for target identification using a click chemistry probe.
Conclusion
"this compound" represents a valuable tool for the exploration of the cellular mechanisms of betulin and its derivatives. Its design for click chemistry allows for robust and versatile applications in target identification and validation. The presented comparative data and experimental protocols provide a foundational guide for researchers to effectively utilize this chemical probe in their quest for novel therapeutic targets. While the data presented is illustrative, it underscores the critical parameters for validating any new chemical probe. Further studies are warranted to fully elucidate the specific protein targets and biological pathways modulated by this promising research tool.
A Head-to-Head Comparison of Betulin Amide Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of betulinic acid amides is a critical step in the development of new therapeutic agents, owing to the diverse pharmacological potential of these derivatives. This guide provides an objective comparison of the three primary methods for synthesizing betulin (B1666924) amides at the C-28 position: acyl chloride formation, the use of peptide coupling agents, and enzymatic synthesis. This comparison is supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for each synthesis method, providing a clear comparison of their performance.
| Parameter | Acyl Chloride Method | Peptide Coupling Agent Method (EDC/HOBt) | Peptide Coupling Agent Method (DCC/HOBt) | Enzymatic Method (Novozym 435) |
| Starting Material | Betulonic Acid | Betulinic Acid | Betulinic Acid | Betulinic Acid |
| Key Reagents | Oxalyl chloride, Triethylamine (B128534) | EDC, HOBt, DIPEA or Et3N | DCC, HOBt | Novozym 435, Butylamine (B146782) |
| Solvent | Dichloromethane (B109758) (DCM) | Dichloromethane (DCM) or Dimethylformamide (DMF) | Tetrahydrofuran (B95107) (THF) | Chloroform:Hexane (9:1) |
| Reaction Temperature | Room Temperature | 0°C to Room Temperature | 0°C to Room Temperature | 40°C |
| Reaction Time | 24 hours | 17 - 39 hours | ~31 hours | 24 hours |
| Reported Yield | 70-77%[1] | 70.6% - 87.2%[2] | ~50%[3] | 64.6%[4] |
| Purification | Column Chromatography | Column Chromatography | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for the key synthesis methods are provided below.
Acyl Chloride Method for Betulonic Acid Amide Synthesis
This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.
Protocol:
-
Dissolve betulonic acid (0.55 mmol) in dry dichloromethane (8 mL).
-
Add oxalyl chloride (0.83 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the dichloromethane under reduced pressure.
-
Treat the resulting solid twice with cyclohexane (B81311) (6 mL), removing the solvent after each wash to obtain the crude betulonic acid chloride.
-
Dissolve the crude acid chloride in dry dichloromethane (5.8 mL).
-
In a separate flask, dissolve the desired amine and triethylamine in dichloromethane.
-
Add the amine solution to the acid chloride solution and stir.
-
Purify the resulting amide derivative using column chromatography.[1]
Peptide Coupling Agent Method (EDC/HOBt)
This is a widely used method for amide bond formation due to its mild conditions and high yields.[2]
Protocol:
-
In a round-bottom flask, combine betulinic acid (0.219 mmol), 1-hydroxybenzotriazole (B26582) (HOBt, 0.328 mmol), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC, 0.328 mmol).
-
Add N,N-Diisopropylethylamine (DIPEA, 0.328 mmol) and dimethylformamide (DMF, 3 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (e.g., phenylethylamine, 0.328 mmol) to the mixture.
-
Continue stirring at room temperature for 20-39 hours.
-
Upon completion, add 200 mL of saturated brine for extraction and partition with ethyl acetate (B1210297) (3 x 20 mL).
-
Consolidate the organic phases, dry over anhydrous Na2SO4, and evaporate the solvent to obtain the crude product.
-
Purify the crude product by column chromatography to yield the final amide.[2]
Peptide Coupling Agent Method (DCC/HOBt)
This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling agent.
Protocol:
-
Treat a solution of betulinic acid in tetrahydrofuran (THF) with N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
-
Stir the mixture at 0°C to room temperature for 15 hours to form the intermediate reactive ester.
-
Add the desired amine (e.g., 3,4,5-trimethoxybenzylamine) to the reaction mixture.
-
Stir the reaction at 0°C to room temperature for an additional 16 hours.
-
The final product is obtained after workup and purification.[3]
Enzymatic Synthesis using Novozym 435
This method offers a biocatalytic approach to betulin amide synthesis.
Protocol:
-
Combine betulinic acid and butylamine in a 1:1 molar ratio.
-
Add Novozym 435 (100 mg) to the substrate mixture.
-
Use a chloroform:hexane (9:1) solvent system.
-
Incubate the reaction at 40°C with agitation (150 rpm) for 24 hours.
-
The product, betulinic acid amide, can be isolated after the reaction period.[4]
Visualizing the Synthesis Workflows
The following diagrams illustrate the general workflows for the chemical synthesis methods.
Caption: Acyl Chloride Synthesis Workflow
Caption: Peptide Coupling Synthesis Workflow
References
Cytotoxicity of Betulinic Acid Amides in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of various N-substituted betulinic acid amides on a range of cancer cell lines. While specific experimental data for "N-(2-Poc-ethyl)betulin amide" is not currently available in the public domain, this document serves as a valuable resource by summarizing the cytotoxic potential of structurally related betulinic acid derivatives. The data presented herein is compiled from multiple studies and is intended to guide future research and development of this promising class of anti-cancer compounds.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for various betulinic acid amides across different human cancer cell lines. These values are indicative of the concentration of a compound required to inhibit the growth of 50% of the cancer cells. Lower IC50 values denote higher cytotoxic potency.
| Betulinic Acid Derivative | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| Betulonic Acid Amide (EB171) | A375 | Melanoma | 17 | [1] |
| COLO 829 | Melanoma | 35 | [1] | |
| MCF-7 | Breast Adenocarcinoma | >100 | [1] | |
| Betulonic Acid Amide (EB173) | A375 | Melanoma | 160 | [1] |
| COLO 829 | Melanoma | 131 | [1] | |
| Betulinic Acid Sulfonamide (13b) | MCF-7 | Breast Adenocarcinoma | ~10 | [2][3] |
| T47D | Breast Ductal Carcinoma | ~12 | [2][3] | |
| SKBR3 | Breast Adenocarcinoma | ~11 | [2][3] | |
| HS578T | Breast Ductal Carcinoma | ~14 | [2][3] | |
| MDA-MB-231 | Breast Adenocarcinoma | ~13 | [2][3] | |
| Betulinic Acid Sulfonamide (15b) | MCF-7 | Breast Adenocarcinoma | ~8 | [2][3] |
| T47D | Breast Ductal Carcinoma | ~10 | [2][3] | |
| SKBR3 | Breast Adenocarcinoma | ~9 | [2][3] | |
| HS578T | Breast Ductal Carcinoma | ~12 | [2][3] | |
| MDA-MB-231 | Breast Adenocarcinoma | ~11 | [2][3] | |
| 4-Isoquinolinyl amide of 3-O-acetyl-betulinic acid | A375 | Melanoma | 1.48 | [4][5] |
| MCF-7 | Breast Adenocarcinoma | 4.65 | [5] | |
| A2780 | Ovarian Carcinoma | 2.16 | [5] | |
| Betulinic acid ester derivatives | MV4-11 | Leukemia | 2-5 | [6][7] |
| A549 | Lung Carcinoma | 2-5 | [6][7] | |
| PC-3 | Prostate Carcinoma | 2-5 | [6][7] | |
| MCF-7 | Breast Adenocarcinoma | 2-5 | [6][7] |
Experimental Protocols
The cytotoxicity data presented in this guide were primarily generated using the MTT and SRB assays. These are standard colorimetric assays for measuring cell viability.
MTT (3-(4,5-dimethylthiazyl-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used method to assess cell viability and proliferation.[8][9] The principle of the assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[8][9] The intensity of the purple color is directly proportional to the number of viable cells.
General Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., betulinic acid amides) and incubated for a specific period, typically 24 to 72 hours.
-
MTT Addition: After the incubation period, a solution of MTT is added to each well, and the plate is incubated for another 2-4 hours to allow for the formation of formazan crystals.[9][10]
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).[8]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[8]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
SRB (Sulphorhodamine B) Assay
The SRB assay is another common method for determining cytotoxicity based on the measurement of cellular protein content.
General Procedure:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the treatment period, the cells are fixed to the plate, typically with trichloroacetic acid (TCA).
-
Staining: The fixed cells are then stained with the SRB dye, which binds to basic amino acids in cellular proteins.
-
Washing: Unbound dye is washed away with a dilute acetic acid solution.
-
Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Measurement: The absorbance of the solubilized dye is measured at a specific wavelength (typically around 510 nm).
-
Data Analysis: The absorbance is proportional to the total cellular protein mass, which reflects the number of viable cells. The IC50 value is then calculated.
Visualizations
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for the in vitro screening of novel compounds for their cytotoxic activity.
Caption: A generalized workflow for determining the in vitro cytotoxicity of novel compounds.
Proposed Signaling Pathway for Betulinic Acid Derivative-Induced Apoptosis
Betulinic acid and its derivatives are known to induce apoptosis in cancer cells, often through the intrinsic mitochondrial pathway.[11][12] The diagram below depicts a simplified, proposed signaling cascade.
Caption: A simplified diagram of the intrinsic apoptosis pathway induced by betulinic acid derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Anticancer Activity of the Acetylenic Derivative of Betulin Phosphate Involves Induction of Necrotic-Like Death in Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Betulin Derivatives Compared to Known Inhibitors: A Comparative Guide
Introduction
"N-(2-Poc-ethyl)betulin amide" is a synthetic derivative of betulin (B1666924), a naturally occurring pentacyclic triterpenoid. While direct in vivo efficacy data for "this compound" is not currently available in published literature, the extensive research into its parent compound, betulin, and the closely related betulinic acid, provides a strong basis for predicting its potential therapeutic applications. Betulin and its derivatives have demonstrated a range of biological activities, most notably anti-inflammatory and anti-cancer effects.[1][2][3][4][5] This guide provides a comparative overview of the in vivo efficacy of representative betulin derivatives against known inhibitors in established preclinical models of inflammation and cancer.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of a pyrazole-fused betulin derivative in an anti-inflammatory model and betulinic acid in an anti-cancer context, compared to the standard-of-care inhibitors, Celecoxib and Paclitaxel (B517696), respectively.
Table 1: In Vivo Anti-Inflammatory Efficacy
| Compound | Animal Model | Dose | Efficacy | Reference |
| Pyrazole-fused betulin derivative (Compound 9) | Carrageenan-induced paw inflammation in mice | Not specified | Significant suppression of paw inflammation | [6][7][8] |
| Celecoxib | Carrageenan-induced paw edema in rats | 30 mg/kg (oral) | Significant prevention of hyperalgesia and edema | [9] |
| Celecoxib | Carrageenan-induced paw edema in rats | 1, 10, and 30 mg/kg (IP) | Statistically significant reduction in paw edema | [10][11][12] |
Table 2: In Vivo Anti-Cancer Efficacy
| Compound | Animal Model | Dose | Efficacy | Reference |
| Betulinic Acid | Human melanoma xenograft in nude mice | Not specified | Inhibition of tumor growth | [3] |
| Paclitaxel | Human lung cancer xenografts in nude mice | 24 mg/kg/day (IV for 5 days) | Statistically significant tumor growth inhibition | [13] |
| Paclitaxel | Peritoneal metastatic gastric cancer xenograft in nude mice | Intraperitoneal, 3 times a week for 7 days | Significantly fewer and smaller tumor nodules | [14] |
| Paclitaxel Nanoparticles | Paclitaxel-resistant human colorectal tumor xenograft in mice | Not specified | Significant inhibition in tumor growth | [15] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are crucial for the interpretation and replication of efficacy data.
Carrageenan-Induced Paw Edema in Rodents (Anti-Inflammatory Model)
This widely used model assesses the acute anti-inflammatory activity of a compound.
-
Animal Model: Male Wistar rats or mice are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for a minimum of one week prior to the experiment.
-
Grouping: Animals are randomly assigned to control and treatment groups.
-
Compound Administration: The test compound (e.g., pyrazole-fused betulin derivative) or a known inhibitor (e.g., Celecoxib) is administered, typically orally or via intraperitoneal injection, at a predetermined time before the induction of inflammation.[10][11][12] The vehicle used for the control group is administered in the same manner.
-
Induction of Inflammation: A solution of carrageenan (typically 1%) is injected into the sub-plantar tissue of the right hind paw of each animal to induce localized inflammation and edema.[10][11][12]
-
Measurement of Paw Edema: Paw volume is measured at various time points after carrageenan injection (e.g., 0, 1, 2, 3, 4, and 5 hours) using a plethysmometer.[10]
-
Data Analysis: The percentage of inhibition of edema in the treated groups is calculated relative to the control group.
Tumor Xenograft Model in Nude Mice (Anti-Cancer Model)
This model is a cornerstone of preclinical oncology research, used to evaluate the efficacy of potential anti-cancer agents on human tumors.
-
Animal Model: Immunodeficient mice, such as nude (nu/nu) or SCID mice, are used to prevent the rejection of human tumor cells.
-
Cell Culture: Human cancer cell lines (e.g., melanoma, lung, or colorectal cancer) are cultured in vitro.[13][15]
-
Tumor Implantation: A specific number of cancer cells are suspended in a suitable medium and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Grouping and Treatment: Once tumors reach a specified volume, mice are randomized into control and treatment groups. The test compound or a known chemotherapeutic agent (e.g., Paclitaxel) is administered according to a specific dose and schedule (e.g., intravenously, intraperitoneally, or orally).[13][14]
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors may be excised and weighed.
-
Data Analysis: The anti-tumor efficacy is determined by comparing the tumor volume and/or weight in the treated groups to the control group.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow of the carrageenan-induced paw edema model.
Caption: Workflow of the tumor xenograft model for anti-cancer efficacy.
Caption: Inhibition of the COX-2 pathway by betulin derivatives.
While "this compound" awaits direct in vivo evaluation, the existing data for related betulin derivatives strongly suggest its potential as an anti-inflammatory and anti-cancer agent. The pyrazole-fused betulin derivatives have shown promising activity in preclinical models of inflammation, comparable to the established COX-2 inhibitor, Celecoxib.[6][7][8] Similarly, betulinic acid has demonstrated anti-tumor effects, a property shared with the widely used chemotherapeutic drug, Paclitaxel.[3] The provided experimental protocols and workflows offer a clear framework for the future in vivo assessment of "this compound." Further research is warranted to elucidate the specific in vivo efficacy and pharmacokinetic profile of this novel compound.
References
- 1. iv.iiarjournals.org [iv.iiarjournals.org]
- 2. iv.iiarjournals.org [iv.iiarjournals.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. New ionic derivatives of betulinic acid as highly potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Betulin Derivatives Effectively Suppress Inflammation in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats [ijbms.mums.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo optical pathology of paclitaxel efficacy on the peritoneal metastatic xenograft model of gastric cancer using two-photon laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In-vivo efficacy of novel paclitaxel nanoparticles in paclitaxel-resistant human colorectal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Click Chemistry Linkers for Betulin Derivatives
For Researchers, Scientists, and Drug Development Professionals
The modification of betulin (B1666924) and its derivatives, such as betulinic acid, is a promising avenue in drug discovery to enhance their therapeutic properties, including solubility, bioavailability, and target specificity. "Click chemistry" has emerged as a robust and efficient method for these modifications, providing high yields and biocompatible reaction conditions. This guide offers a comparative analysis of click chemistry linkers used in the derivatization of betulin, with a primary focus on the most prevalently used 1,2,3-triazole linker, supplemented by a discussion of other potential click chemistry approaches.
The 1,2,3-Triazole Linker: The Workhorse for Betulin Modification
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most widely employed click reaction for functionalizing betulin and its derivatives.[1][2][3][4] This reaction forms a stable and rigid 1,2,3-triazole ring that links the betulin scaffold to various functional moieties, such as peptides, sugars, and imaging agents.[4][5][6]
Performance and Applications
The 1,2,3-triazole linker is highly regarded for its exceptional stability. It is resistant to cleavage by proteases, oxidation, and hydrolysis under both acidic and basic conditions, making it an excellent choice for developing stable bioconjugates.[1] The CuAAC reaction is known for its high efficiency, with reported yields for the synthesis of betulin conjugates often ranging from good to excellent (60-88%).[5]
Key applications of 1,2,3-triazole-linked betulin derivatives include:
-
Improving Pharmacokinetic Properties: Betulin's high hydrophobicity and low bioavailability are significant drawbacks.[1][4][7] Conjugation with hydrophilic moieties like monosaccharides via a triazole linker can improve these properties.[1][4][6]
-
Targeted Drug Delivery: By attaching targeting ligands, such as peptides or sugars that are recognized by specific cell surface receptors (e.g., GLUT transporters on cancer cells), betulin derivatives can be directed to diseased cells, potentially increasing efficacy and reducing off-target effects.[2]
-
Synthesis of Novel Bioactive Compounds: The triazole ring itself can contribute to the biological activity of the conjugate and serves as a versatile scaffold for creating diverse molecular hybrids with potential applications as anti-inflammatory, anti-HIV, and anticancer agents.[1][5][8]
Comparative Overview of Click Chemistry Linkers
While the 1,2,3-triazole linker formed via CuAAC is dominant in the context of betulin chemistry, other click reactions offer alternative linkers with distinct characteristics. The choice of linker can be critical depending on the specific application, especially for in vivo studies where biocompatibility is paramount.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Thiol-Ene Click Chemistry |
| Linker Formed | 1,2,3-Triazole | 1,2,3-Triazole | Thioether |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide (B81097). | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne (B158145) and an azide.[9][10] | Radical-mediated or nucleophilic addition of a thiol to an alkene.[5][11][12] |
| Reaction Rate | Generally very fast. | Slower than CuAAC, dependent on the cyclooctyne and azide structure.[13] | Extremely rapid, can be completed in seconds.[5] |
| Biocompatibility | Limited for in vivo applications due to the cytotoxicity of the copper catalyst.[14] | Excellent biocompatibility as it is a catalyst-free reaction, ideal for in vivo and live-cell applications.[13] | Generally biocompatible, but photo-initiation can be a limitation for some biological systems.[15] |
| Linker Stability | Highly stable aromatic heterocycle, resistant to hydrolysis, oxidation, and enzymatic degradation.[1] | Highly stable aromatic heterocycle, with stability comparable to that from CuAAC.[1] | Stable and robust thioether linkage.[11][12] |
| Functional Group Tolerance | Generally good, but some functional groups can be sensitive to copper. | Excellent, as no catalyst is required. | Excellent, orthogonal to most biological functional groups.[7] |
| Application to Betulin Derivatives | Extensively used for conjugating peptides, sugars, and other molecules.[3][4][5][6] | Not widely reported for betulin derivatives but holds great potential for in vivo applications. | Not widely reported for betulin derivatives but offers a stable alternative linker. |
Experimental Data for 1,2,3-Triazole Linked Betulin Derivatives
The following table summarizes representative examples of the synthesis of 1,2,3-triazole-linked betulin derivatives using the CuAAC reaction, highlighting the diversity of conjugated moieties and the efficiency of the reaction.
| Betulin Derivative | Conjugated Moiety | Reaction Conditions | Yield (%) | Reference |
| 3-ethynyl-Betulinic acid derivatives | Azidopeptides | CuSO4·5H2O, Sodium ascorbate, THF/H2O | 60-88 | [5] |
| 3,28-disubstituted betulin with azide | Propargyl alcohol | Not specified | 77 | [1][2] |
| C(2)-propargyl-substituted Betulinic acid derivatives | Azide-β-D-glucopyranoside | Cu(I)-catalyzed 1,3-dipolar cycloaddition | Not specified | [5] |
| Propargyl ester of Betulinic acid | Ursolic acid C-28 acyl azide | Not specified | Not specified | [5] |
| C-2 propargyl-substituted betulinic acid derivatives | 3′-azido-3′-deoxythymidine (AZT) | CuI-catalyzed 1,3-cycloaddition | Not specified | [8] |
Visualizing the Workflow and Concepts
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General workflow for the synthesis of betulin conjugates via CuAAC click chemistry.
Caption: Conceptual signaling pathway for targeted delivery of betulin derivatives.
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Betulin Derivatives
This protocol is a generalized procedure based on methodologies reported in the literature.[4][5][6] Optimization of solvent, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
Betulin derivative with a terminal alkyne or azide functionality.
-
Conjugation partner with a corresponding azide or alkyne functionality.
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O).
-
Sodium ascorbate.
-
Solvent system (e.g., a mixture of THF/H₂O, DMF, or t-BuOH/H₂O).
Procedure:
-
Dissolution: Dissolve the betulin derivative (1 equivalent) and the conjugation partner (1.1-1.5 equivalents) in the chosen solvent system.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate and sodium ascorbate.
-
Reaction Initiation: Add the catalyst solution to the solution containing the betulin derivative and conjugation partner.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-75 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final 1,2,3-triazole-linked betulin conjugate.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
The use of click chemistry, particularly the CuAAC reaction to form 1,2,3-triazole linkers, is a well-established and highly effective strategy for the modification of betulin and its derivatives. This approach offers high yields, exceptional stability, and a versatile means to conjugate a wide array of functional molecules. While CuAAC remains the most documented method for betulin derivatization, researchers should consider the advantages of alternative click chemistries, such as the copper-free SPAAC for in vivo applications or thiol-ene chemistry for the introduction of a stable thioether linkage. The choice of linker will ultimately depend on the desired properties and intended application of the final betulin conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Glycoconjugation of Betulin Derivatives Using Copper-Catalyzed 1,3-Dipolar Azido-Alkyne Cycloaddition Reaction and a Preliminary Assay of Cytotoxicity of the Obtained Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Synthesis and Preliminary Cytotoxicity Evaluation of 3-Lup-20(29)-Ene-3β,28-Diol Glycoconjugates Containing a Succinic Linker and a 1,2,3-Triazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Assessing the Off-Target Effects of N-(2-Poc-ethyl)betulin amide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Poc-ethyl)betulin amide is a synthetic derivative of betulin (B1666924), a naturally occurring pentacyclic triterpenoid. While betulin and its derivatives, including betulinic acid amides, have shown promise in preclinical cancer research due to their cytotoxic effects against various tumor cell lines, a thorough understanding of their off-target effects is crucial for further development. This guide provides a comparative assessment of the potential off-target effects of "this compound," drawing upon data from its parent compound, betulin, and related betulinic acid amides. This analysis is presented alongside a comparison with established chemotherapy agents to offer a broader perspective for researchers in drug development.
Comparative Analysis of Off-Target Profiles
The assessment of off-target effects is critical for evaluating the therapeutic window and potential toxicity of any new chemical entity. Here, we compare the known off-target profile of the parent compound, betulin, with two widely used chemotherapy drugs, Doxorubicin and Paclitaxel (B517696).
| Compound Class/Drug | Known Off-Target Interactions | Primary Mechanism of Action | Common Associated Toxicities |
| Betulin/Betulinic Acid Amides (Inferred for this compound) | Multi-kinase inhibition (e.g., GSK-3α, ABL1, GSK-3β, JAK3, CK1ε, VEGFR2, NEK6)[1][2][3] | Induction of apoptosis in cancer cells[4][5][6] | Generally reported to have lower toxicity to normal cells compared to cancer cells, but some studies show cytotoxicity to normal fibroblasts[4][5]. |
| Doxorubicin | Topoisomerase II is the primary target, but it also intercalates into DNA, generates reactive oxygen species (ROS), and disrupts calcium homeostasis[7][8][9]. | Inhibition of topoisomerase II, leading to DNA damage and apoptosis[8][9]. | Cardiotoxicity (can be dose-limiting and irreversible), myelosuppression, nausea, vomiting, alopecia[7][8][9]. |
| Paclitaxel | Primary target is β-tubulin, but it can also affect other cellular processes and is a substrate for efflux pumps like P-glycoprotein[10][11]. | Stabilization of microtubules, leading to mitotic arrest and apoptosis[10][11]. | Peripheral neuropathy, myelosuppression, hypersensitivity reactions, alopecia[10]. |
Experimental Data: Kinase Inhibition Profile of Betulin
As a direct precursor to this compound, the kinase inhibition profile of betulin provides the most relevant insight into potential off-target kinase interactions. The following table summarizes the inhibitory activity of betulin against a panel of disease-related protein kinases.
| Kinase Target | IC50 (µM) | Reference |
| GSK-3α | 0.72 | [1] |
| ABL1 | 0.93 | [1] |
| GSK-3β | 1.06 | [1] |
| JAK3 | 1.08 | [1] |
| CK1ε | 2.11 | [1] |
| VEGFR2 | 2.45 | [1] |
| NEK6 | 3.02 | [1] |
This data strongly suggests that betulin is a multi-target kinase inhibitor. It is plausible that derivatives such as this compound may retain or even enhance this activity against a range of kinases, which would constitute a significant off-target profile.
Experimental Protocols for Assessing Off-Target Effects
To experimentally determine the off-target profile of "this compound," several key assays are employed in drug discovery.
Kinase Inhibition Assays
These assays are fundamental for identifying interactions with the human kinome, a common source of off-target effects for many small molecules.
Protocol: In Vitro Kinase Assay (General)
-
Compound Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared and serially diluted to create a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a microplate, the recombinant kinase, its specific substrate, and ATP are combined in a suitable buffer.
-
Compound Addition: The diluted test compound or a vehicle control (e.g., DMSO) is added to the wells. For inhibitor screens, a pre-incubation of the compound with the kinase for 10-30 minutes is common before initiating the reaction with ATP.
-
Kinase Reaction: The reaction is typically incubated for 30-60 minutes at a controlled temperature (e.g., 30°C or room temperature).
-
Detection: The kinase activity is measured by quantifying either the amount of phosphorylated substrate or the amount of ADP produced. Common detection methods include:
-
Radiometric Assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-Based Assays: Employing fluorescence polarization, FRET, or specific antibodies to detect the phosphorylated product.
-
Luminescence-Based Assays: Measuring the amount of ATP remaining after the reaction.
-
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated from the dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement within a cellular context, providing evidence of a compound's interaction with its target and potential off-targets in a more physiologically relevant environment.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control for a specific duration.
-
Heating: The treated cells are then heated to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound binds to and stabilizes the protein, confirming target engagement.
Receptor Binding Assays
These assays are crucial for identifying unintended interactions with a wide range of cell surface and intracellular receptors.
Protocol: Radioligand Binding Assay (General)
-
Preparation of Receptor Source: Membranes or whole cells expressing the receptor of interest are prepared.
-
Assay Setup: In a multi-well plate, the receptor preparation is incubated with a radiolabeled ligand known to bind to the target receptor and varying concentrations of the test compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound (free) radioligand, typically by rapid filtration through a glass fiber filter that traps the receptor-ligand complex.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The ability of the test compound to displace the radioligand is used to determine its binding affinity (Ki) for the receptor.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the concepts discussed, the following diagrams illustrate key experimental workflows and a relevant signaling pathway.
Caption: Workflow for in vitro kinase inhibitor profiling.
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Simplified ABL1 signaling pathway and potential inhibition by betulin.
Conclusion
While specific experimental data on the off-target effects of "this compound" is currently unavailable, the known multi-kinase inhibitory activity of its parent compound, betulin, strongly suggests a potential for off-target interactions. This warrants a comprehensive in vitro and cellular off-target profiling campaign for any betulin-derived compound intended for further development. The experimental protocols outlined in this guide provide a framework for such an investigation.
Compared to established chemotherapeutic agents like Doxorubicin and Paclitaxel, which have well-documented and often severe off-target toxicities, betulinic acid derivatives have shown a promising, though not absolute, degree of selectivity for cancer cells in preclinical studies. However, the potential for kinase-mediated off-target effects, as suggested by the data on betulin, could translate to unforeseen toxicities and must be carefully evaluated. Researchers and drug developers should prioritize a thorough off-target assessment to fully understand the therapeutic potential and safety profile of "this compound" and other related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Betulin, a Newly Characterized Compound in Acacia auriculiformis Bark, Is a Multi-Target Protein Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Betulinic acid derived amides are highly cytotoxic, apoptotic and selective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. karger.com [karger.com]
- 8. researchgate.net [researchgate.net]
- 9. Doxorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Frontiers | Rationale for combination of paclitaxel and CDK4/6 inhibitor in ovarian cancer therapy — non-mitotic mechanisms of paclitaxel [frontiersin.org]
- 11. paclitaxel inhibits growth: Topics by Science.gov [science.gov]
A Comparative Analysis of N-(2-Poc-ethyl)betulin amide and Standard-of-Care Drugs in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for benchmarking the investigational compound, N-(2-Poc-ethyl)betulin amide, against current standard-of-care drugs in the context of melanoma, neuroblastoma, and glioblastoma. Due to the limited public data on "this compound," this guide leverages the known anticancer properties of its parent compound, betulinic acid, to establish a hypothetical yet scientifically grounded comparison.
Betulinic acid, a pentacyclic triterpenoid (B12794562) derived from birch bark, has demonstrated potent antitumor activity by inducing apoptosis through the mitochondrial pathway.[1] Its derivatives are being explored to enhance efficacy and overcome limitations such as poor solubility.[2][3] "this compound" is one such derivative, functionalized for applications like click chemistry, which allows for precise molecular tagging and tracking.[1]
Mechanism of Action: Betulinic Acid-Induced Apoptosis
Betulinic acid and its derivatives primarily induce apoptosis by directly targeting the mitochondria. This process involves the permeabilization of the mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c and Smac into the cytoplasm.[1][4] These factors then activate the caspase cascade, culminating in programmed cell death. A key feature of betulinic acid's activity is its relative selectivity for cancer cells, sparing normal cells and suggesting a favorable therapeutic window.[1]
Comparative In Vitro Efficacy
A critical first step in benchmarking a novel compound is to assess its cytotoxic effects on relevant cancer cell lines compared to standard-of-care agents.
Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Lines:
-
Melanoma: A375 (BRAF V600E mutant), SK-MEL-28 (BRAF V600E mutant), MeWo (BRAF wild-type)
-
Neuroblastoma: SK-N-AS, SH-SY5Y
-
Glioblastoma: U87 MG, T98G
-
-
Compounds:
-
This compound
-
Melanoma Standard of Care: Vemurafenib (for BRAF mutant lines), Pembrolizumab (B1139204) (in co-culture with immune cells), Dacarbazine
-
Neuroblastoma Standard of Care: Cisplatin, Doxorubicin, Etoposide
-
Glioblastoma Standard of Care: Temozolomide (B1682018)
-
-
Methodology: Cells are seeded in 96-well plates and treated with serial dilutions of each compound for 72 hours. Cell viability is assessed using a standard MTT or CellTiter-Glo® assay. The half-maximal inhibitory concentration (IC50) is calculated for each compound.[5][6]
Hypothetical Data Summary
| Compound | A375 (Melanoma) IC50 (µM) | SK-N-AS (Neuroblastoma) IC50 (µM) | U87 MG (Glioblastoma) IC50 (µM) |
| This compound | 5.2 | 8.1 | 7.5 |
| Vemurafenib | 0.5 | N/A | N/A |
| Dacarbazine | 25.0 | N/A | N/A |
| Cisplatin | N/A | 2.0 | 5.0 |
| Doxorubicin | N/A | 0.1 | 0.5 |
| Etoposide | N/A | 0.8 | 1.2 |
| Temozolomide | N/A | N/A | 150.0 |
This table presents hypothetical IC50 values to illustrate a potential outcome.
In Vivo Benchmarking in Animal Models
To evaluate the therapeutic potential in a more complex biological system, in vivo studies using xenograft or syngeneic mouse models are essential.
Experimental Workflow
Experimental Protocol: Xenograft Tumor Model
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are used for xenograft models of human melanoma, neuroblastoma, and glioblastoma.[7][8][9]
-
Tumor Implantation: Cancer cells are implanted subcutaneously or orthotopically into the mice.
-
Treatment Groups:
-
Vehicle Control
-
This compound
-
Standard-of-Care Drug (e.g., Temozolomide for glioblastoma)[10]
-
Combination Therapy: this compound + Standard-of-Care
-
-
Outcome Measures:
-
Tumor growth inhibition
-
Overall survival
-
Analysis of biomarkers (e.g., apoptosis markers in tumor tissue)
-
Hypothetical In Vivo Efficacy Data
| Treatment Group (Glioblastoma Model) | Tumor Growth Inhibition (%) | Median Survival (Days) |
| Vehicle Control | 0 | 25 |
| This compound (50 mg/kg) | 45 | 35 |
| Temozolomide (50 mg/kg) | 60 | 40 |
| Combination Therapy | 85 | 55 |
This table presents hypothetical data to illustrate potential synergistic effects.
Standard-of-Care Drugs for Comparison
-
Melanoma: For BRAF-mutant melanoma, targeted therapies like BRAF and MEK inhibitors are standard.[11] Immune checkpoint inhibitors such as pembrolizumab are widely used for metastatic melanoma.[11][12][13]
-
Neuroblastoma: Treatment is risk-stratified. High-risk neuroblastoma is treated with a combination of chemotherapy (e.g., carboplatin, cyclophosphamide, doxorubicin, etoposide), surgery, radiation, and immunotherapy with anti-GD2 antibodies like dinutuximab.[14][15][16]
-
Glioblastoma: The standard of care for newly diagnosed glioblastoma is maximal safe surgical resection followed by radiation therapy with concurrent and adjuvant temozolomide chemotherapy.[10][17][18]
Conclusion
While direct experimental data for "this compound" is not yet publicly available, the known anti-cancer properties of its parent compound, betulinic acid, provide a strong rationale for its investigation as a potential therapeutic agent. The experimental frameworks outlined in this guide offer a robust approach for a head-to-head comparison against the current standards of care for melanoma, neuroblastoma, and glioblastoma. Future studies should focus on elucidating the specific pharmacological profile of "this compound" and exploring its potential in combination therapies to enhance treatment efficacy.[4]
References
- 1. Betulinic Acid for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Delivery Systems of Betulin and Its Derivatives: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New ionic derivatives of betulinic acid as highly potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitization for anticancer drug-induced apoptosis by betulinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical Models of Neuroblastoma—Current Status and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal models of melanoma: a somatic cell gene delivery mouse model allows rapid evaluation of genes implicated in human melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse Models of Glioblastoma - Glioblastoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ivybraintumorcenter.org [ivybraintumorcenter.org]
- 11. Treatment of Melanoma by Stage | American Cancer Society [cancer.org]
- 12. Melanoma Treatment - NCI [cancer.gov]
- 13. Malignant Melanoma Guidelines: Guidelines Summary, Clinical Presentation and Workup, Surgical Management [emedicine.medscape.com]
- 14. High-Risk Neuroblastoma Treatment [neuroblastoma-info.com]
- 15. Treatment of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Treating Neuroblastoma | American Cancer Society [cancer.org]
- 17. abta.org [abta.org]
- 18. Glioblastoma Treatment & Management: Approach Considerations, Surgical Care, Medical Care [emedicine.medscape.com]
Comparative Stability of N-(2-Poc-ethyl)betulin Amide and its Analogs: A Guide for Researchers
This guide provides a comparative overview of the stability of "N-(2-Poc-ethyl)betulin amide" and its analogs, targeting researchers, scientists, and drug development professionals. Due to the limited availability of direct quantitative stability data for "this compound," this document focuses on providing a comprehensive understanding of the synthesis, biological activities, and expected stability of this class of compounds based on existing literature. The information is supplemented with detailed experimental protocols and visualizations to aid in future research and development.
Introduction to Betulin (B1666924) Amides
Betulin, a pentacyclic triterpenoid (B12794562) abundantly found in the bark of birch trees, and its derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Chemical modification of betulin, particularly at the C-28 carboxyl group to form amides, has been a key strategy to enhance its therapeutic potential and overcome limitations such as poor solubility.[3][4] "this compound" is a derivative featuring a propargyloxycarbonyl (Poc) protecting group, suggesting its potential use in click chemistry for further functionalization. Understanding the stability of such amide analogs is crucial for their development as therapeutic agents.
Structural Analogs of this compound
A variety of betulinic acid and betulonic acid amides have been synthesized to explore their structure-activity relationships. These analogs can be broadly categorized based on the nature of the amine substituent attached to the C-28 carbonyl group. The stability and biological activity of these compounds are influenced by the electronic and steric properties of these substituents. While specific stability data for "this compound" is not publicly available, a comparative analysis can be inferred from the general stability of amides and the reported data on related betulin derivatives.
| Analog Type | General Structure | Key Features of Amine Substituent | Reported Biological Activities | Reference |
| Alkyl Amides | Betulin-CO-NH-Alkyl | Straight-chain or branched alkyl groups. | Antimicrobial activity is dependent on chain length, with C11 to C15 being most active. | [5] |
| Aryl Amides | Betulin-CO-NH-Aryl | Phenyl, substituted phenyl, or other aromatic moieties. | Cytotoxic and pro-apoptotic properties. | [3] |
| Heterocyclic Amides | Betulin-CO-NH-Heterocycle | Nitrogen-containing heterocycles like piperazine (B1678402) or morpholine. | Enhanced water solubility and potent antiproliferative effects. | [3] |
| Amino Acid Amides | Betulin-CO-NH-CH(R)-COOH | Amine derived from amino acids. | Improved water solubility and selective cytotoxicity towards cancer cells. | [1] |
| Alkynyl Amides | Betulin-CO-NH-(CH2)n-C≡CH | Contain a terminal alkyne group for click chemistry. | Strong cytotoxic effects against certain cancer cell lines. | [2] |
Comparative Stability Analysis
The stability of betulin amides is primarily governed by the susceptibility of the amide bond to hydrolysis. Amides are generally the most stable among carboxylic acid derivatives due to the resonance delocalization of the nitrogen lone pair with the carbonyl group.[6][7] However, the stability can be influenced by several factors:
-
pH: Amide hydrolysis can be catalyzed by both acid and base.[8][9] Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[9] In basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon.[8]
-
Steric Hindrance: Bulky substituents on the nitrogen atom or near the carbonyl group can sterically hinder the approach of nucleophiles, thereby increasing the stability of the amide bond.
-
Electronic Effects: Electron-donating groups on the nitrogen atom can increase the electron density on the amide bond, making it less susceptible to nucleophilic attack and thus more stable. Conversely, electron-withdrawing groups can decrease stability. Aryl amines are generally less basic than alkyl amines due to the delocalization of the nitrogen lone pair into the aromatic ring, which can affect the stability of the corresponding amide.[10]
-
Temperature: As with most chemical reactions, the rate of amide hydrolysis increases with temperature.
-
Photostability: The pentacyclic triterpenoid backbone of betulin has been shown to undergo photooxidation.[11][12] The presence of chromophores in the amide substituent could potentially increase the photosensitivity of the molecule.
Based on these principles, it can be inferred that:
-
Alkyl amides are expected to be relatively stable due to the electron-donating nature of the alkyl group.
-
Aryl amides might exhibit slightly lower stability compared to alkyl amides if the aryl group is electron-withdrawing.
-
The stability of This compound will be influenced by the Poc group. While the amide bond itself is expected to be stable, the propargyloxycarbonyl group might be susceptible to degradation under certain conditions.
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and stability assessment of "this compound" and its analogs.
Synthesis of Betulin Amides
The general synthesis of betulin amides involves the activation of the C-28 carboxylic acid of betulinic acid or its derivatives, followed by reaction with a primary or secondary amine.
Method 1: Acyl Chloride Formation [13][14]
-
Preparation of Betulonic Acid Chloride: Betulonic acid is dissolved in a dry, inert solvent such as dichloromethane. An excess of a chlorinating agent, like oxalyl chloride or thionyl chloride, is added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride.
-
Amide Formation: The crude betulonic acid chloride is redissolved in a dry, inert solvent. The desired amine and a base, such as triethylamine, are added, and the reaction mixture is stirred at room temperature until completion. The product is then purified using column chromatography.
Method 2: EDC/HOBt Coupling [3]
-
Reaction Setup: Betulinic acid, the desired amine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and hydroxybenzotriazole (B1436442) (HOBt) are dissolved in an appropriate solvent like DMF or DCM.
-
Reaction: The mixture is stirred at room temperature. The reaction is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with brine and extracted with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by silica (B1680970) gel column chromatography.
Stability Testing: Forced Degradation Studies
Forced degradation studies are performed to evaluate the intrinsic stability of a drug substance and to identify potential degradation products.[15][16]
-
Acid Hydrolysis: The compound is dissolved in a suitable solvent and treated with an acidic solution (e.g., 0.1 M HCl). The mixture is then heated (e.g., at 60°C) for a defined period.
-
Base Hydrolysis: The compound is treated with a basic solution (e.g., 0.1 M NaOH) and heated.
-
Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30%), at room temperature or with gentle heating.
-
Thermal Degradation: The solid compound is subjected to high temperatures (e.g., 60-80°C) for an extended period.
-
Photostability: The compound, in solid or solution form, is exposed to UV and visible light in a photostability chamber.
Analytical Method: Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for separating and quantifying the parent drug from its degradation products.[17][18][19][20][21][22]
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with formic/acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed.
-
Detection: UV detection is typically used, with the wavelength selected based on the UV absorbance maximum of the compound.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Experimental Workflow: Synthesis of Betulin Amides
Caption: Synthetic routes for the preparation of betulin amides.
Signaling Pathways of Betulin and its Derivatives
Caption: Key signaling pathways modulated by betulin and its derivatives.
Conclusion
"this compound" and its analogs represent a promising class of compounds with significant therapeutic potential. While direct quantitative stability data remains scarce, an understanding of the general stability of amides, coupled with the known degradation pathways of the betulin scaffold, can guide the development of stable formulations. This guide provides a foundational framework for researchers by summarizing the synthesis, potential stability concerns, and biological context of these molecules. Further forced degradation studies and the development of validated stability-indicating analytical methods are critical next steps in advancing these compounds towards clinical applications.
References
- 1. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Delivery Systems of Betulin and Its Derivatives: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Khan Academy [khanacademy.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. nioch.nsc.ru [nioch.nsc.ru]
- 14. mdpi.com [mdpi.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 17. Molecular Interaction Studies of Amorphous Solid Dispersions of the Antimelanoma Agent Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. japsonline.com [japsonline.com]
- 20. A HPLC-MS method for profiling triterpenoid acids and triterpenoid esters in Osmanthus fragrans fruits - Analyst (RSC Publishing) [pubs.rsc.org]
- 21. ijtsrd.com [ijtsrd.com]
- 22. TWI407100B - Method for hplc analysis of triterpenoids from antrodia camphorata - Google Patents [patents.google.com]
A Researcher's Guide to Isothermal Titration Calorimetry for Evaluating "N-(2-Poc-ethyl)betulin amide" Binding Affinity
Introduction
N-(2-Poc-ethyl)betulin amide is a pentacyclic triterpenoid (B12794562) derived from betulin (B1666924), a compound known for a wide range of pharmacological activities, including anticancer and antiviral properties.[1][2][3] As a derivative designed for "click chemistry" applications, it features an alkyne group, allowing for covalent linkage to other molecules.[4][5] Understanding the binding affinity of this and similar betulin derivatives to their target proteins is a critical step in drug development. Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that provides a complete thermodynamic profile of binding interactions in a single experiment, including binding affinity (K D ), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[6][7][8] This guide provides a detailed protocol for using ITC to measure binding affinity and presents a comparative framework for evaluating compounds like this compound.
While specific experimental ITC data for this compound is not currently available in the public domain, this guide offers a comprehensive methodology and illustrates how such data would be compared against other betulin derivatives. The comparative data presented below is derived from molecular docking studies, which provide calculated binding energies, to serve as a reference.
Comparative Binding Affinity of Betulin Derivatives
A crucial aspect of drug development is comparing the binding characteristics of a lead compound with its analogs or predecessors. This comparison helps in establishing Structure-Activity Relationships (SAR). The following table presents hypothetical ITC data for this compound alongside experimentally determined or calculated binding data for other betulin derivatives against various protein targets.
| Compound | Target Protein | Method | Binding Affinity (K D ) / IC 50 / ΔG | Enthalpy (ΔH) (kcal/mol) | Stoichiometry (n) |
| This compound | Hypothetical Target | ITC | To be determined | To be determined | To be determined |
| Betulinic Acid Derivative 13 | 20S Proteasome | Proteasome Inhibition Assay | IC 50 : 1.42 µM[9] | Not Applicable | Not Applicable |
| Betulinic Acid Derivative 20 | 20S Proteasome | Proteasome Inhibition Assay | IC 50 : 1.56 µM[9] | Not Applicable | Not Applicable |
| Betulinic Acid Derivative 21 | 20S Proteasome | Proteasome Inhibition Assay | IC 50 : 1.80 µM[9] | Not Applicable | Not Applicable |
| Betulin Derivative EB5 | Interleukin-8 (CXCL8) | Molecular Docking | ΔG: -8.7 kcal/mol[10] | Not Applicable | Not Applicable |
| Betulin Derivative ECH147 | Interleukin-8 (CXCL8) | Molecular Docking | ΔG: -8.0 kcal/mol (similar to betulin)[10] | Not Applicable | Not Applicable |
| Betulin | Interleukin-8 (CXCL8) | Molecular Docking | ΔG: -8.0 kcal/mol[10] | Not Applicable | Not Applicable |
Note: IC 50 values represent the concentration of a drug that is required for 50% inhibition in vitro. ΔG (Gibbs Free Energy) values from molecular docking are calculated estimates of binding energy. Neither are direct measurements of the dissociation constant (K D ) but are often correlated.
Experimental Workflow and Visualization
The process of determining binding affinity using Isothermal Titration Calorimetry follows a precise workflow from sample preparation to data analysis. This ensures the accuracy and reproducibility of the thermodynamic data obtained.
Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
Detailed Experimental Protocol: Isothermal Titration Calorimetry
This protocol provides a generalized procedure for determining the binding parameters of a small molecule, such as this compound, to a target protein.
1. Materials and Reagents:
-
Target Protein: Purified to >95% homogeneity.
-
Ligand: this compound or other betulin derivative, solid form.
-
Buffer: Buffer with a low ionization enthalpy (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.0) is recommended to minimize buffer-related heat effects.[6]
-
Solvent: A small amount of DMSO or other appropriate solvent may be required to dissolve the ligand. The same final concentration of the solvent must be present in the protein solution.
-
ITC Instrument: e.g., MicroCal VP-ITC or similar.
2. Sample Preparation:
-
Protein Preparation: Dialyze the purified protein extensively against the chosen ITC buffer at 4°C. After dialysis, centrifuge the protein solution at high speed to remove any aggregates. Determine the final protein concentration accurately using a reliable method (e.g., UV-Vis spectroscopy at 280 nm).
-
Ligand Preparation: Prepare a concentrated stock solution of the betulin derivative by dissolving it in the ITC buffer. If necessary, use a minimal amount of an organic solvent like DMSO for initial solubilization, followed by dilution in the ITC buffer. The final concentration of the organic solvent should be low (typically <5%) and identical in both the syringe and the cell solutions to minimize dilution heats.[6]
-
Concentration Guidelines: The concentration of the macromolecule in the cell and the ligand in the syringe are critical. A general guideline is to have the cell concentration at 10-100 μM and the ligand concentration 10-20 times higher than the cell concentration.[11] The 'c-window' (c = [Macromolecule] / K D ) should ideally be between 5 and 500 for a well-defined binding isotherm.[11]
3. ITC Experiment Setup:
-
Instrument Cleaning: Thoroughly clean the sample cell and titration syringe with detergent and water according to the manufacturer's protocol.
-
Loading Samples: Carefully load the protein solution into the sample cell (~1.4 mL for a VP-ITC) and the ligand solution into the injection syringe (~250 µL), avoiding the introduction of air bubbles.
-
Experimental Parameters: Set the experimental temperature (e.g., 25°C), stirring speed (~300 RPM), and the titration schedule. A typical schedule consists of an initial small injection (e.g., 1-2 µL) to remove the ligand from the syringe tip, followed by 20-40 injections of a larger volume (e.g., 5-10 µL) spaced adequately apart (e.g., 180 seconds) to allow the signal to return to baseline.[6]
4. Data Acquisition and Control Experiments:
-
Titration: Initiate the automated titration experiment. The instrument measures the heat released or absorbed after each injection of the ligand into the protein solution.[11][12]
-
Control Titration: To determine the heat of dilution, perform a control experiment by titrating the ligand from the syringe into the buffer-only solution in the sample cell. These values will be subtracted from the main experimental data.
5. Data Analysis:
-
Integration: The raw data (power vs. time) is integrated to yield the amount of heat per injection (kcal/mol) as a function of the molar ratio of ligand to protein.
-
Model Fitting: Subtract the control (heat of dilution) data from the experimental data. Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) using the analysis software provided with the instrument.
-
Results: The fitting process will yield the key thermodynamic parameters: the binding affinity (K A , from which K D is calculated), the binding enthalpy (ΔH), and the stoichiometry of the interaction (n). The change in Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K A ) = ΔH - TΔS.[7][8]
References
- 1. Drug Delivery Systems of Betulin and Its Derivatives: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound | Cayman Chemical | Biomol.com [biomol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. New betulinic acid derivatives as potent proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Time-Dependent Impact of Betulin and Its Derivatives on IL-8 Expression in Colorectal Cancer Cells with Molecular Docking Studies [mdpi.com]
- 11. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]
- 12. m.youtube.com [m.youtube.com]
A Researcher's Guide to Comparative Surface Plasmon Resonance (SPR) Analysis of Betulin Derivative Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the kinetic analysis of novel compounds, such as "N-(2-Poc-ethyl)betulin amide," using Surface Plasmon Resonance (SPR). Due to the absence of publicly available SPR kinetic data for "this compound," this document utilizes a well-characterized system—the interaction of various inhibitors with Carbonic Anhydrase—as a representative model. This approach is intended to offer a practical template for experimental design, data interpretation, and comparative analysis applicable to the study of betulin (B1666924) derivatives and other small molecules.
Comparative Kinetic Analysis of Small Molecule Inhibitors
The affinity and kinetics of a drug-target interaction are critical parameters in drug discovery, influencing both efficacy and duration of action. SPR is a powerful, label-free technology that provides real-time data on the association and dissociation of molecules, allowing for the determination of key kinetic constants.
Below is a comparative summary of kinetic data for a series of sulfonamide-based inhibitors targeting human Carbonic Anhydrase isoforms. This table serves as an example of how to present and compare kinetic data for different compounds, a practice directly applicable to the evaluation of a series of betulin derivatives.
| Inhibitor | Target Isoform | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Dissociation Constant (KD) (nM) |
| Acetazolamide | CAI | 1.2 x 10⁶ | 1.5 x 10⁻² | 12.5 |
| Methazolamide | CAI | 8.5 x 10⁵ | 1.1 x 10⁻² | 13.0 |
| Ethoxzolamide | CAI | 2.1 x 10⁶ | 9.0 x 10⁻³ | 4.3 |
| Dichlorphenamide | CAI | 1.5 x 10⁶ | 1.8 x 10⁻² | 12.0 |
| 4-Carboxybenzenesulfonamide | CAII | 3.2 x 10⁵ | 1.6 x 10⁻² | 50.0 |
| Sulphanilamide | CAII | 1.1 x 10⁴ | 2.9 x 10⁻³ | 260.0 |
| Sulpiride | CAII | 5.2 x 10¹ | 1.8 x 10⁻³ | 34,000 |
This data is provided as a representative example for comparative purposes.[1]
Experimental Protocols for SPR-Based Kinetic Analysis
The following is a generalized protocol for analyzing the interaction between a small molecule inhibitor (the analyte) and a target protein (the ligand), such as a betulin derivative and its putative protein target. This protocol is based on established methods for studying small molecule-protein interactions using SPR.[1][2][3]
Materials and Reagents:
-
SPR Instrument: Biacore, ProteOn, or similar.[1]
-
Sensor Chip: CM5 or other suitable carboxylated sensor chip.[1]
-
Target Protein (Ligand): e.g., Recombinant human Carbonic Anhydrase I.[1]
-
Small Molecule (Analyte): e.g., "this compound" or other betulin derivatives.
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 4.0-5.5.[1]
-
Running Buffer: e.g., PBS or HBS-EP+.
-
Activation Reagents: 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) and 0.1 M N-Hydroxysulfosuccinimide (NHS).
-
Deactivation Reagent: 1 M Ethanolamine-HCl, pH 8.5.
-
Regeneration Solution: A mild acidic or basic solution (e.g., 10 mM Glycine-HCl pH 2.0), to be optimized for the specific protein-inhibitor interaction.[1]
Procedure:
-
System Preparation: Thoroughly clean the microfluidics system of the SPR instrument. Equilibrate the system with running buffer until a stable baseline is achieved.[1]
-
Ligand Immobilization:
-
Activate the carboxylated sensor chip surface by injecting a 1:1 mixture of NHS and EDC.[1]
-
Inject a solution of the target protein (typically 10-50 µg/mL in immobilization buffer) over the activated surface. The protein will covalently bind to the sensor surface via its amine groups.[1]
-
Deactivate any remaining active esters on the surface by injecting ethanolamine-HCl.[1]
-
A reference flow cell should be prepared in the same manner, but without the injection of the target protein, to allow for the subtraction of bulk refractive index changes and non-specific binding.[1]
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the small molecule inhibitor in running buffer. It is advisable to include a zero-concentration sample (running buffer only) as a baseline.[1]
-
Inject the inhibitor solutions over the protein-immobilized and reference flow cells at a constant flow rate.
-
Monitor the binding response in real-time as the inhibitor associates with the immobilized protein.[1]
-
After the association phase, switch back to the running buffer to monitor the dissociation of the inhibitor from the protein.[1]
-
-
Surface Regeneration:
-
Data Analysis:
-
Subtract the reference flow cell data from the protein-immobilized flow cell data to obtain the specific binding sensorgram.[1]
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[1]
-
Compare the kinetic parameters obtained for each inhibitor to rank their binding affinities and residence times.[1]
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential tools for illustrating complex experimental procedures and biological pathways. The following diagrams, created using the DOT language, depict a standard SPR experimental workflow and a hypothetical signaling pathway that could be investigated using these methods.
References
A Comparative Review of the Pharmacokinetic Profiles of Novel Betulin Amides
For Researchers, Scientists, and Drug Development Professionals
Betulin (B1666924) and its derivatives, particularly betulinic acid, are pentacyclic triterpenes that have garnered significant attention for their diverse pharmacological activities, including potent antitumor and anti-inflammatory properties.[1][2] However, the clinical translation of these promising natural products is often hampered by their poor aqueous solubility and low bioavailability.[1][3] To address these limitations, medicinal chemists have focused on synthesizing various derivatives, with amide modifications at the C-28 carboxyl group of betulinic acid emerging as a promising strategy to enhance pharmacokinetic characteristics and therapeutic efficacy.[4] This guide provides a comparative analysis of the pharmacokinetic profiles of selected betulin amides, supported by experimental data from recent studies.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for betulinic acid and several of its amide and other derivatives. This data, compiled from various preclinical studies, highlights the impact of structural modifications on the absorption, distribution, metabolism, and excretion (ADME) of these compounds.
| Compound | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Oral Bioavailability (F%) | Reference |
| Betulinic Acid | CD-1 Mice | 500 mg/kg, IP | ~4000 (serum) | 0.23 | - | 11.8 | - | [5][6] |
| 23-Hydroxybetulinic Acid | Mouse | - | - | - | - | 25.6 | 2.3 | [7] |
| Dihydro-betulinic acid derivative (C-3 modified) | Wistar Rats | - | - | - | - | - | Favorable characteristics reported | [7] |
| 28-O-succinyl betulin (SBE) | Rats | 200 mg/kg, Oral | 1042.76 ± 259.11 | ~4 | 9719.28 ± 2910.56 (AUC0-∞) | 11.13 ± 2.03 | 9.49 | [3] |
| 28-O-succinyl betulin (SBE) | Rats | 5 mg/kg, IV | - | - | 2729.27 ± 776.23 (AUC0-∞) | 9.77 ± 2.70 | - | [3] |
| Betulonic Acid Amide (EB171) | - | - | In silico ADME profile determined | - | - | - | - | [2][8][9] |
| Betulonic Acid Amide (EB173) | - | - | In silico ADME profile determined | - | - | - | - | [2][8][9] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; T½: Elimination half-life. IP: Intraperitoneal.
The data clearly indicates that derivatization can significantly alter the pharmacokinetic profile of the parent compound. For instance, 28-O-succinyl betulin (SBE) demonstrates markedly improved oral absorption and bioavailability compared to what is generally reported for betulin and betulinic acid.[3] While direct comparative data for a wide range of amides is still emerging, the trend suggests that thoughtful chemical modification is a viable path to overcoming the inherent pharmacokinetic challenges of betulinic acid.
Experimental Protocols
The pharmacokinetic parameters presented above were determined through rigorous preclinical studies. Below are generalized methodologies representative of the key experiments cited.
1. Animal Models and Dosing:
-
Species: Male Wistar rats or CD-1 mice are commonly used models.[6][7]
-
Administration: For oral bioavailability studies, compounds are typically administered via oral gavage (i.g.) in a suitable vehicle. Intravenous (i.v.) administration is used as a reference to determine absolute bioavailability.[3] Intraperitoneal (i.p.) injections have also been used in some studies.[6]
-
Dosing: Doses can vary significantly depending on the study's objectives and the compound's potency and toxicity. For example, oral doses can be as high as 200 mg/kg, while intravenous doses are much lower, around 5 mg/kg.[3]
2. Sample Collection and Analysis:
-
Blood Sampling: Blood samples are collected from the animals at predetermined time points post-dosing.
-
Sample Preparation: Plasma is separated from the blood samples, and the drug is extracted, often using a technique like protein precipitation followed by solvent extraction.
-
Analytical Method: The concentration of the betulin amide in the plasma samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC/MS).[6] This method offers the high sensitivity and selectivity required for detecting and quantifying drug molecules in complex biological matrices.
3. Pharmacokinetic Analysis:
-
The plasma concentration-time data is analyzed using non-compartmental pharmacokinetic models.[3]
-
Software packages such as WinNonlin or KineticaTM are employed to calculate the key pharmacokinetic parameters including Cmax, Tmax, AUC, and T½.[3][6]
-
Oral bioavailability (F) is calculated by comparing the dose-normalized AUC after oral administration to the dose-normalized AUC after intravenous administration.[3]
Visualizing the Research Workflow
The following diagrams illustrate the typical workflow of a comparative pharmacokinetic study and a conceptual signaling pathway for the induction of apoptosis by some betulinic acid derivatives.
Caption: Experimental workflow for comparative pharmacokinetic profiling.
Caption: A simplified signaling pathway for apoptosis induction.
References
- 1. Drug Delivery Systems of Betulin and Its Derivatives: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. A Preliminary Pharmacokinetic Study of Betulin, the Main Pentacyclic Triterpene from Extract of Outer Bark of Birch (Betulae alba cortex) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and tissue distribution of betulinic acid in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid-In Silico and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of N-(2-Poc-ethyl)betulin amide in a Laboratory Setting
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
The proper disposal of N-(2-Poc-ethyl)betulin amide, a pentacyclic triterpenoid (B12794562) derivative utilized in click chemistry applications, is paramount for ensuring laboratory safety and environmental protection.[1] In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating it as hazardous chemical waste, is mandated. This guide provides a step-by-step operational plan for its safe handling and disposal, based on established protocols for related substances and general laboratory chemical waste management.
Chemical and Hazard Profile
| Property | This compound | Betulin | Betulinic Acid | General Amines |
| Molecular Formula | C36H56N2O4[1] | C30H50O2[2] | C30H48O3 | Variable |
| Appearance | Crystalline solid[1] | White solid[2] | Solid[3] | Variable |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (B145695) (30 mg/ml).[1] | No information available.[2] | Soluble in ethanol (~0.5 mg/ml), DMSO (~20 mg/ml), and DMF (~15 mg/ml). | Variable, many are water-soluble.[5] |
| Known Hazards | Data not available. Assume hazardous. | Incompatible with strong oxidizing agents and strong acids.[2] | Harmful if swallowed; Very toxic to aquatic life with long lasting effects.[3] | Can be toxic and harmful to aquatic life.[4] |
Experimental Protocol: Disposal Procedure
The following step-by-step protocol should be followed for the disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are generally recommended for handling organic compounds).
2. Waste Segregation and Collection:
-
Solid Waste: Collect unadulterated this compound powder, as well as grossly contaminated items such as weighing boats and filter paper, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible (e.g., glass or polyethylene) hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with the compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent (such as ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[6] After triple-rinsing and air-drying in a fume hood, the container can be disposed of as non-hazardous waste, with the label defaced.[3][6]
3. Waste Container Labeling:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."
-
The full chemical name, "this compound," must be written out (no abbreviations).
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date of waste accumulation and the name of the generating laboratory/researcher.
4. Storage of Hazardous Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Store in a well-ventilated area, away from heat and sources of ignition.
-
Segregate from incompatible materials, such as strong oxidizing agents and acids.[2]
5. Disposal Request and Pickup:
-
Once the waste container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a collection.
-
Do not dispose of this compound down the drain or in regular trash under any circumstances.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. This compound | Cayman Chemical | Biomol.com [biomol.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. teachy.ai [teachy.ai]
- 6. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling N-(2-Poc-ethyl)betulin amide
I. Hazard Identification and Risk Assessment
Given that N-(2-Poc-ethyl)betulin amide is a derivative of betulin (B1666924), which has shown antitumor and other biological activities, it is prudent to assume the compound may be cytotoxic.[1] Potential hazards include:
-
Carcinogenicity, Mutagenicity, and Teratogenicity: Many anti-cancer agents possess these properties.[2]
-
Toxicity: Exposure through skin contact, inhalation of aerosols or particles, and accidental ingestion can pose significant health risks.[3]
A thorough risk assessment should be conducted before handling this compound, considering the quantity used, the procedures performed, and the potential for exposure.
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the recommended PPE for handling this compound, based on guidelines for cytotoxic drugs.[3][4][5]
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves. | Prevents skin absorption. Double gloving provides an extra layer of protection.[4] |
| Gown | Disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination.[5] |
| Eye Protection | Safety glasses with side shields or a full-face shield. | Protects eyes from splashes and aerosols.[2][4] |
| Respiratory Protection | A fit-tested N95 or higher respirator. | Required when there is a risk of generating airborne particles or aerosols.[2][4] |
| Additional Protection | Shoe covers. | Prevents the spread of contamination outside the work area.[4] |
III. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
A. Preparation and Weighing:
-
Designated Area: All handling of this compound should be performed in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any airborne particles.
-
Decontamination: Before starting, decontaminate the work surface with an appropriate cleaning agent.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: If weighing the solid compound, do so on a plastic-backed absorbent liner to contain any spills. Use dedicated, labeled spatulas and weighing boats.
-
Solution Preparation: When preparing solutions, add the solvent to the compound slowly to avoid splashing.
B. Experimental Use:
-
Labeling: Clearly label all containers with the compound name, concentration, date, and hazard symbols.
-
Transport: When moving the compound or its solutions, use a secondary, sealed container to prevent spills.
-
Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly before leaving the work area.
C. Spill Management:
-
Alert Others: Immediately alert others in the area of the spill.
-
Evacuate: If the spill is large or generates significant aerosols, evacuate the area.
-
Don PPE: Before cleaning, ensure you are wearing the appropriate PPE, including respiratory protection.[5]
-
Containment: Use a cytotoxic spill kit to contain and absorb the spill.[5]
-
Decontamination: Clean the spill area with an appropriate deactivating solution, followed by a thorough cleaning with soap and water.[5]
-
Disposal: All materials used to clean the spill must be disposed of as hazardous chemical waste.[5]
IV. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid Waste | Place in a dedicated, labeled, and sealed hazardous waste container. This includes empty vials, contaminated gloves, gowns, and other disposable materials. |
| Liquid Waste | Collect in a clearly labeled, leak-proof hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed. |
| Sharps | Dispose of contaminated needles, syringes, and other sharps in a designated, puncture-resistant sharps container labeled for cytotoxic waste. |
All waste must be handled and disposed of in accordance with institutional and local regulations for hazardous chemical waste.
V. Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
By implementing these comprehensive safety and handling procedures, research institutions can ensure the well-being of their personnel while advancing critical drug development research.
References
- 1. Methods of Analysis and Identification of Betulin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. england.nhs.uk [england.nhs.uk]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ipservices.care [ipservices.care]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
